molecular formula C11H16N2O B082491 2-amino-N-butylbenzamide CAS No. 10494-82-3

2-amino-N-butylbenzamide

Cat. No.: B082491
CAS No.: 10494-82-3
M. Wt: 192.26 g/mol
InChI Key: MXZDMUOYQBHOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-butylbenzamide is a valuable chemical intermediate in organic synthesis and pharmaceutical research, serving as a key building block in the production of various bioactive compounds and Active Pharmaceutical Ingredients (APIs) . Its structural features, particularly the aromatic amine and amide functionality, make it a versatile precursor for synthesizing molecules with potential therapeutic properties . Researchers utilize this compound in the development of drugs targeting neurological disorders and pain management . Additionally, it finds application in the preparation of dyes, pigments, and other specialty chemicals, contributing to advancements in both synthetic chemistry and material science . This product is intended for laboratory research purposes and is not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZDMUOYQBHOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293251
Record name 2-amino-N-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10494-82-3
Record name 2-Amino-N-butylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10494-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 88051
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010494823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10494-82-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-N-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-amino-N-butylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway and reaction mechanism for 2-amino-N-butylbenzamide, a valuable building block in medicinal chemistry and materials science. This document details the primary synthetic route, reaction mechanism, experimental protocols, and expected outcomes, presenting quantitative data in a clear, tabular format.

Introduction

This compound and its derivatives are of significant interest due to their diverse biological activities and applications as precursors in the synthesis of heterocyclic compounds such as quinazolinones. The primary and most efficient method for the synthesis of 2-amino-N-alkylbenzamides is the reaction of isatoic anhydride with the corresponding primary amine. This method is favored for its operational simplicity, high yields, and the ready availability of starting materials.

Synthesis Pathway and Mechanism

The principal synthesis pathway for this compound involves the aminolysis of isatoic anhydride with n-butylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme

The overall reaction can be depicted as follows:

Synthesis_Pathway isatoic_anhydride Isatoic Anhydride intermediate Unstable Carbamic Acid Intermediate isatoic_anhydride->intermediate + n-Butylamine n_butylamine n-Butylamine n_butylamine->intermediate product This compound intermediate->product - CO2 (decarboxylation) co2 CO2 intermediate->co2

Caption: General synthesis pathway for this compound.

Reaction Mechanism

The reaction mechanism involves the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking one of the carbonyl carbons of isatoic anhydride. Based on studies of similar reactions, the attack predominantly occurs at the C4 carbonyl group (the one adjacent to the nitrogen atom in the anhydride ring)[1].

  • Ring Opening: This nucleophilic attack leads to the opening of the anhydride ring, forming an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate is unstable and readily undergoes decarboxylation, releasing a molecule of carbon dioxide.

  • Product Formation: The loss of carbon dioxide results in the formation of the final product, this compound.

The following diagram illustrates the proposed mechanism:

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products isatoic Isatoic Anhydride intermediate Unstable Carbamic Acid Intermediate isatoic->intermediate Nucleophilic Attack butylamine n-Butylamine butylamine->intermediate product This compound intermediate->product Decarboxylation co2 Carbon Dioxide intermediate->co2

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from procedures for similar 2-aminobenzamide derivatives.[2][3][4]

Materials:

  • Isatoic anhydride

  • n-Butylamine

  • Dimethylformamide (DMF) or Isopropyl alcohol

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isatoic anhydride (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Amine: To the stirred solution, add n-butylamine (1.0 to 1.1 equivalents) dropwise. The reaction is often exothermic, so the addition should be controlled.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically ranging from room temperature to 50°C, for a period of 2 to 4 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.[3] Alternatively, recrystallization from a suitable solvent system like dichloromethane and hexane can be employed to obtain the pure product.[3]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound, based on reported yields for analogous compounds.

ParameterValueReference
Reactant Ratio Isatoic Anhydride : n-Butylamine (1 : 1 to 1 : 1.1)[3]
Solvent Dimethylformamide (DMF)[3]
Reaction Temperature 50°C[3]
Reaction Time 3 hours[3]
Yield 35-45% (representative for similar alkylamines)[3]
Purification Method Flash column chromatography / Recrystallization[3]

Note: The yield is an estimate based on the synthesis of 2-amino-N-propylbenzamide and may vary for this compound.

Logical Workflow

The overall workflow for the synthesis and characterization of this compound can be visualized as follows:

Experimental_Workflow start Start reactants Mix Isatoic Anhydride and n-Butylamine in Solvent start->reactants reaction Stir at Controlled Temperature (e.g., 50°C for 3h) reactants->reaction workup Work-up: Dilution with EtOAc, Washing with Water and Brine reaction->workup drying Dry with Na2SO4 and Concentrate workup->drying purification Purification: Column Chromatography or Recrystallization drying->purification characterization Characterization: NMR, IR, Mass Spectrometry purification->characterization product Pure this compound characterization->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from isatoic anhydride and n-butylamine is a robust and straightforward method. The reaction proceeds through a well-understood mechanism involving nucleophilic attack and decarboxylation. The provided experimental protocol, adapted from established procedures for similar compounds, offers a reliable starting point for laboratory synthesis. The expected yields, while moderate, can likely be optimized by adjusting reaction conditions such as solvent, temperature, and reaction time. This technical guide provides the necessary information for researchers and professionals to successfully synthesize and utilize this important chemical intermediate.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-amino-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-N-butylbenzamide, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, outlines detailed experimental protocols, and presents visual workflows to facilitate a deeper understanding of this compound.

Core Physicochemical Properties

This compound is an organic compound featuring a benzamide structure substituted with an amino group and an N-butyl group.[1] Its chemical and physical characteristics are fundamental for its application in research and development.

Identification and Structural Details
IdentifierValue
IUPAC NameThis compound[1]
CAS Number10494-82-3[1][2]
Molecular FormulaC₁₁H₁₆N₂O[1][3]
Molecular Weight192.26 g/mol [1][3]
Canonical SMILESCCCCNC(=O)C1=CC=CC=C1N[1]
InChIInChI=1S/C11H16N2O/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8,12H2,1H3,(H,13,14)[1]
InChIKeyMXZDMUOYQBHOCH-UHFFFAOYSA-N[1]
Computed Physicochemical Data

The following table summarizes key computed physicochemical properties of this compound. These values are essential for predicting its behavior in various chemical and biological systems.

PropertyValueSource
XLogP3-AA1.8PubChem[1]
Topological Polar Surface Area55.1 ŲPubChem[1]
Hydrogen Bond Donor Count2Guidechem[4]
Hydrogen Bond Acceptor Count2Guidechem[4]
Rotatable Bond Count4Guidechem[4]
Complexity182PubChem[1]
Normal Boiling Point (Tboil)656.08 KCheméo (Joback Calculated)[5]
Enthalpy of Vaporization (ΔvapH°)65.55 kJ/molCheméo (Joback Calculated)[5]
Octanol/Water Partition Coefficient (logPoct/wat)1.797Cheméo (Crippen Calculated)[5]
Water Solubility (log10WS)-2.82Cheméo (Crippen Calculated)[5]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of isatoic anhydride with n-butylamine.[6] This procedure is outlined below.

Materials:

  • Isatoic anhydride

  • n-Butylamine

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • To a solution of isatoic anhydride (5 mmol, 816 mg) in DMF (25 mL), add n-butylamine (5 mmol).[6]

  • Stir the reaction mixture at 50°C in the air for 3 hours.[6]

  • Monitor the reaction for completion using thin-layer chromatography (TLC).

  • Upon completion, dilute the solution with ethyl acetate (125 mL).[6]

  • Wash the organic layer several times with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Concentrate the solution under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel.[6]

  • Perform recrystallization using dichloromethane and ice-cold hexane to afford the pure this compound.[6]

Characterization Techniques

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure.[6]

  • High-Resolution Mass Spectrometry (HRMS): This technique is employed to confirm the elemental composition and molecular weight of the compound.[6]

  • Melting Point Analysis: The melting point is a crucial indicator of purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up & Purification Isatoic Anhydride Isatoic Anhydride Reaction_Vessel Reaction in DMF (50°C, 3h) Isatoic Anhydride->Reaction_Vessel n-Butylamine n-Butylamine n-Butylamine->Reaction_Vessel Dilution Dilute with EtOAc Reaction_Vessel->Dilution Crude Product Washing Wash with Brine Dilution->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate Drying->Concentration Column_Chromatography Flash Column Chromatography Concentration->Column_Chromatography Recrystallization Recrystallize (DCM/Hexane) Column_Chromatography->Recrystallization Pure_Product Pure_Product Recrystallization->Pure_Product Pure This compound G Conceptual Biological Screening Workflow cluster_screening Primary Screening Compound This compound Antimicrobial_Assay Antimicrobial Assays (e.g., MIC determination) Compound->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT on cancer cell lines) Compound->Cytotoxicity_Assay Antimicrobial_Hit Antimicrobial_Hit Antimicrobial_Assay->Antimicrobial_Hit Active? Cytotoxic_Hit Cytotoxic_Hit Cytotoxicity_Assay->Cytotoxic_Hit Active? Secondary_Antimicrobial Secondary Assays (e.g., Time-kill kinetics) Antimicrobial_Hit->Secondary_Antimicrobial Yes Inactive1 Inactive Antimicrobial_Hit->Inactive1 No Secondary_Cytotoxic Mechanism of Action Studies (e.g., Apoptosis assays) Cytotoxic_Hit->Secondary_Cytotoxic Yes Inactive2 Inactive Cytotoxic_Hit->Inactive2 No Lead_Optimization1 Lead_Optimization1 Secondary_Antimicrobial->Lead_Optimization1 Lead Compound Lead_Optimization2 Lead_Optimization2 Secondary_Cytotoxic->Lead_Optimization2 Lead Compound

References

Spectroscopic and Spectrometric Characterization of 2-amino-N-butylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2-amino-N-butylbenzamide. Due to the limited availability of experimentally derived public data for this specific compound, this document presents a combination of predicted data based on established principles of spectroscopy and data from closely related structural analogs. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₁H₁₆N₂O[1]

  • Molecular Weight: 192.26 g/mol [1]

  • CAS Number: 10494-82-3[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

2.1. Predicted ¹H NMR Data

The following table summarizes the predicted proton NMR chemical shifts (δ) for this compound in a typical deuterated solvent like CDCl₃. These predictions are based on the analysis of similar structures and standard chemical shift increments.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H (aromatic)6.6 - 7.8m4H
NH₂ (amino)4.5 - 5.5br s2H
NH (amide)6.0 - 7.0br t1H
CH₂ (α to NH)3.3 - 3.5q2H
CH₂ (β to NH)1.5 - 1.7sextet2H
CH₂ (γ to NH)1.3 - 1.5sextet2H
CH₃0.9 - 1.0t3H

2.2. Predicted ¹³C NMR Data

The predicted carbon-13 NMR chemical shifts for this compound are presented below.

CarbonPredicted Chemical Shift (ppm)
C=O (amide)168 - 172
C (aromatic, attached to NH₂)145 - 150
C (aromatic, attached to C=O)115 - 120
CH (aromatic)115 - 135
CH₂ (α to NH)39 - 42
CH₂ (β to NH)31 - 34
CH₂ (γ to NH)19 - 22
CH₃13 - 15

2.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a benzamide derivative is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

  • Locking and Shimming: The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming to ensure high resolution.[3]

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal. For ¹H NMR, a small number of scans (e.g., 8-16) is typically sufficient. For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.[3]

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

3.1. IR Spectral Data of 2-amino-N-t-butylbenzamide

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch (amine)3400 - 3500Two bands, asymmetric & symmetric
N-H stretch (amide)3200 - 3400Single band
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=O stretch (amide I)1630 - 1680Strong absorption
N-H bend (amide II)1510 - 1570
C=C stretch (aromatic)1450 - 1600Multiple bands

3.2. Experimental Protocol for IR Spectroscopy

The following is a typical procedure for obtaining an IR spectrum of a solid sample using the KBr pellet method:

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of air is typically recorded first and automatically subtracted from the sample spectrum.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

4.1. Mass Spectrum of 2-amino-N-t-butylbenzamide

The mass spectrum of the isomer 2-amino-N-t-butylbenzamide is available from the NIST WebBook and serves as a reference.[7]

m/zInterpretation
192Molecular ion [M]⁺
177[M - CH₃]⁺
120[C₇H₆NO]⁺ (loss of the t-butyl group and rearrangement)
92[C₆H₆N]⁺
57[C₄H₉]⁺ (t-butyl cation)

For this compound, the molecular ion peak would also be at m/z 192. The fragmentation pattern would differ slightly due to the n-butyl group, with characteristic losses of alkyl fragments.

4.2. Experimental Protocol for Mass Spectrometry

A common method for analyzing a solid sample is by direct infusion electrospray ionization (ESI):

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL or ng/mL range.[8]

  • Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic and spectrometric analysis of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H and ¹³C Spectra (Structural Elucidation) NMR->NMR_Data IR_Data IR Spectrum (Functional Group ID) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Data Conclusion Structure Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

References

Biological Activity Screening of 2-Amino-N-Butylbenzamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the foundational structure for a multitude of compounds with a broad spectrum of pharmacological activities.[1] Their versatile structure allows for diverse substitutions, enabling the development of targeted agents for various biological pathways. This has led to extensive investigation into their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[1] This technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of novel benzamide derivatives, with a specific focus on the potential applications of 2-amino-N-butylbenzamide analogs. It offers detailed experimental protocols, a summary of quantitative data from recent studies, and visualizations of experimental workflows to aid researchers in designing and executing effective screening campaigns.

Anticancer Activity Screening

A significant area of research for novel benzamide derivatives is in the field of oncology. The initial phase of screening for anticancer potential typically involves in vitro assays to assess a compound's ability to inhibit the growth of cancer cell lines.[1]

In Vitro Antiproliferative Activity

The following table summarizes the cytotoxic effects of various 2-aminobenzamide and related derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit cell proliferation by 50%.

Compound/Derivative ClassCell LineAssayIC50 (µM)Reference
2-Aminobenzamide derivative 3a A549 (Lung Carcinoma)MTT24.59[2]
2-Aminobenzamide derivative 3c A549 (Lung Carcinoma)MTT29.59[2]
o-Aminobenzamide derivative F8 HGC-27 (Gastric Cancer)MTT0.26[3]
o-Aminobenzamide salt F8·2HCl HGC-27 (Gastric Cancer)MTT<1.5[3]
2-Aminobenzophenone derivative 14 Multiple LinesMTT0.09 - 0.25[4]
Goniothalamin (GTN)Various Cancer CellsMTT0.62 - 2.01 (µg/ml)[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][7] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells, which results in the formation of purple forrazan crystals.[6][8]

Materials:

  • 96-well plates

  • Test compound (this compound derivative)

  • Human cancer cell lines (e.g., A549, HGC-27)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[10]

  • MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free media and 50 µL of MTT solution to each well.[8] Incubate the plate at 37°C for 1.5 to 4 hours.[10][11]

  • Formazan Solubilization: Remove the MTT solution, and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[4][10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.

G General Workflow for In Vitro Cytotoxicity (MTT) Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 1.5-4h add_mtt->incubation3 solubilize Add solubilization solution (DMSO) incubation3->solubilize read_absorbance Measure absorbance (490-570 nm) solubilize->read_absorbance calculate_ic50 Calculate % viability and IC50 value read_absorbance->calculate_ic50

Workflow for in vitro cytotoxicity testing.

Antimicrobial Activity Screening

Benzamide derivatives have also been investigated for their potential as antimicrobial agents. The antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC) and the zone of inhibition against a panel of pathogenic bacteria and fungi.

In Vitro Antimicrobial Susceptibility

The following table presents a summary of the antimicrobial activity of various benzamide derivatives, showcasing their potential against both Gram-positive and Gram-negative bacteria, as well as fungi.

Compound/Derivative ClassMicroorganismAssayZone of Inhibition (mm)MIC (µg/mL)Reference
N-Benzamide derivative 5a B. subtilisDisc Diffusion256.25[12]
N-Benzamide derivative 5a E. coliDisc Diffusion313.12[12]
N-Benzamide derivative 6b E. coliDisc Diffusion243.12[12]
N-Benzamide derivative 6c B. subtilisDisc Diffusion246.25[12]
2-Aminobenzamide derivative 5 A. fumigatusDisc DiffusionExcellent Activity-[13][14]
Cyclopropane Amide F5 S. aureusMicrodilution-32[15]
Cyclopropane Amide F9 E. coliMicrodilution-32[15]
Experimental Protocol: Agar Disc Diffusion Assay

The Kirby-Bauer disk diffusion method is a standardized and widely used technique to evaluate the susceptibility of bacteria to antimicrobial agents.[16][17] The principle involves the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium inoculated with the test bacterium, resulting in a zone of growth inhibition.[16][18]

Materials:

  • Mueller-Hinton Agar (MHA) plates[19]

  • Sterile paper disks (6 mm diameter)[18]

  • Test compound (this compound derivative)

  • Test bacterial strains (e.g., S. aureus, E. coli)

  • Sterile saline solution (0.85%)[18]

  • 0.5 McFarland turbidity standard[19]

  • Sterile cotton swabs[19]

  • Incubator (35°C ± 2°C)[18]

  • Ruler or calipers[19]

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending 3-5 isolated colonies from an overnight culture in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17][18]

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.[17][19]

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.[18] Ensure the disks are placed at a distance of at least 24mm from each other.[19]

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours.[17][19]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk in millimeters (mm).[18]

G Workflow for Antimicrobial Susceptibility Testing (Disc Diffusion) cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Prepare bacterial inoculum (0.5 McFarland standard) inoculate Inoculate Mueller-Hinton agar plate start->inoculate impregnate Impregnate sterile discs with test compound place_discs Place impregnated discs on agar surface impregnate->place_discs inoculate->place_discs incubate Incubate at 37°C for 16-24h place_discs->incubate measure_zones Measure zones of inhibition (in mm) incubate->measure_zones interpret Interpret results (Susceptible, Intermediate, Resistant) measure_zones->interpret G HDAC Inhibitor Screening Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis start Dispense Assay Buffer, HDAC Enzyme, and Inhibitor into 96-well plate pre_incubate Pre-incubate for 15 min start->pre_incubate add_substrate Add HDAC Substrate pre_incubate->add_substrate incubate Incubate for 30 min add_substrate->incubate add_developer Add Developer Solution incubate->add_developer incubate_dev Incubate for 15 min add_developer->incubate_dev read_fluorescence Measure Fluorescence (Ex: 340-360nm, Em: 440-465nm) incubate_dev->read_fluorescence calculate_ic50 Calculate % Inhibition and IC50 value read_fluorescence->calculate_ic50

References

Unveiling the Therapeutic Potential of 2-Amino-N-Butylbenzamide Derivatives: A Focus on Phosphodiesterase 4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

While 2-amino-N-butylbenzamide itself has not been extensively studied as a therapeutic agent, its role as a key chemical intermediate has led to the synthesis of novel quinazolinone derivatives with significant biological activity. This technical guide consolidates the available research, focusing on the potential therapeutic applications of these derivatives, with a primary emphasis on the inhibition of phosphodiesterase 4 (PDE4) as a promising target for the treatment of inflammatory diseases such as asthma.

Core Findings: Phosphodiesterase 4 as a Prime Target

Research into the applications of this compound as a precursor has identified phosphodiesterase 4 (PDE4) as a key therapeutic target for its derivatives. A study by El-Sayed et al. details the synthesis of a series of quinazolinone compounds from this compound, which demonstrated notable inhibitory activity against the PDE4B isoform.

Quantitative Analysis of PDE4B Inhibition

The inhibitory effects of the synthesized quinazolinone derivatives were evaluated against the PDE4B enzyme. The data reveals that specific structural modifications to the quinazolinone scaffold, derived from this compound, can lead to potent PDE4B inhibition. The most promising compounds from this research are highlighted in the table below, with their activity compared to the well-known PDE4 inhibitor, Rolipram.

Compound IDStructurePDE4B Inhibition (%)IC50 (µM)
6a 4-Butyl-1-phenyl-[1][2][3]triazolo[4,3-a]quinazolin-5(4H)-oneModerate ActivityData Not Available
6c 4-Butyl-1-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]quinazolin-5(4H)-oneModerate ActivityData Not Available
6d 4-Butyl-1-(4-methoxyphenyl)-[1][2][3]triazolo[4,3-a]quinazolin-5(4H)-onePromising ActivityComparable to Rolipram
Rolipram (Reference Compound)-~1.1

Note: Specific IC50 values for compounds 6a, 6c, and 6d were not explicitly provided in the available literature, though the activity of 6d was described as comparable to Rolipram.

Experimental Methodologies

This section provides a detailed overview of the experimental protocols employed in the synthesis and biological evaluation of the quinazolinone derivatives of this compound.

Synthesis of Quinazolinone Derivatives

The synthesis of the target quinazolinone derivatives is a multi-step process commencing with this compound. The general workflow involves the formation of a hydrazino-quinazolinone intermediate, followed by cyclization to yield the final triazolo-quinazolinone compounds.

Step 1: Synthesis of 3-Butyl-2-hydrazinoquinazolin-4(3H)-one (Intermediate 4)

A mixture of this compound (0.01 mol), urea (0.03 mol), and hydrazine hydrate (0.03 mol) is heated at 180-200°C for 5 hours. The resulting solid is then triturated with hot water, filtered, and recrystallized from ethanol to yield the hydrazino-quinazolinone intermediate.

Step 2: Synthesis of 4-Butyl-1-aryl-[1][2][3]triazolo[4,3-a]quinazolin-5(4H)-ones (Compounds 6a-d)

The hydrazino-quinazolinone intermediate (0.001 mol) is refluxed with the appropriate aromatic acid (0.0015 mol) in the presence of phosphorus oxychloride (5 mL) for 8-10 hours. The reaction mixture is then cooled and poured onto crushed ice. The separated solid is filtered, washed with a sodium bicarbonate solution, and then with water. The final product is purified by recrystallization from ethanol.

In Vitro Phosphodiesterase 4B (PDE4B) Inhibition Assay

The inhibitory activity of the synthesized compounds against PDE4B was determined using a two-step enzymatic assay.

Enzyme Source: Recombinant human PDE4B was used as the source of the enzyme.

Assay Principle: The assay measures the hydrolysis of the second messenger, cyclic adenosine monophosphate (cAMP), by PDE4B. The amount of remaining cAMP or the generated 5'-AMP is quantified to determine the enzyme's activity.

Procedure:

  • A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), magnesium chloride, a known concentration of cAMP, and the purified PDE4B enzyme.

  • The test compounds (dissolved in DMSO) are added to the reaction mixture at various concentrations.

  • The reaction is incubated at 37°C for a specified period.

  • The reaction is terminated, and the amount of 5'-AMP produced is quantified. This is often achieved by adding a phosphatase to convert 5'-AMP to adenosine, which can then be detected using a colorimetric or fluorescent method.

  • The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity in a control sample without the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

PDE4_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP (Cyclic AMP) AC->cAMP Conversion PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation Inflammation Pro-inflammatory Mediator Release AMP 5'-AMP (Inactive) PDE4->AMP Anti_Inflammation Reduced Inflammation PKA->Anti_Inflammation Suppresses Quinazolinone Quinazolinone Derivative (from this compound) Quinazolinone->PDE4 Inhibition Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A This compound B React with Urea and Hydrazine Hydrate A->B C 3-Butyl-2-hydrazinoquinazolin-4(3H)-one B->C D React with Aromatic Acid and POCl3 C->D E 4-Butyl-1-aryl-[1,2,4]triazolo [4,3-a]quinazolin-5(4H)-ones D->E Assay_Workflow A Prepare Reaction Mixture (Buffer, MgCl2, cAMP, PDE4B) B Add Test Compound (Quinazolinone Derivative) A->B C Incubate at 37°C B->C D Terminate Reaction C->D E Quantify 5'-AMP Production D->E F Calculate % Inhibition and IC50 E->F

References

In Silico Modeling of 2-amino-N-butylbenzamide Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Audience: Researchers, scientists, and drug development professionals in the fields of computational chemistry, pharmacology, and drug discovery.

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 2-amino-N-butylbenzamide, a small molecule with potential pharmacological activity. Recognizing the prevalence of the benzamide scaffold in ligands targeting the Sigma-1 Receptor (S1R), this document outlines a complete computational workflow focused on modeling the binding of this compound to S1R. The guide details protocols for ligand and receptor preparation, molecular docking to predict binding poses, and all-atom molecular dynamics simulations to assess complex stability and calculate binding free energy. Furthermore, it includes standardized experimental protocols for in vitro radioligand binding assays, which serve as the benchmark for validating computational predictions. All methodologies are presented to be actionable for researchers seeking to apply computational techniques to characterize ligand-receptor interactions.

Introduction

The benzamide functional group is a key pharmacophore found in a multitude of clinically relevant drugs and tool compounds. Its ability to form crucial hydrogen bonds and engage in various non-covalent interactions makes it a privileged scaffold in drug design. Structure-activity relationship (SAR) studies have repeatedly demonstrated that benzamide derivatives exhibit high affinity for a range of targets, with a notable prevalence for the Sigma-1 Receptor (S1R).[1][2]

The Sigma-1 Receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[3][4] It is implicated in a wide array of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses, making it a promising therapeutic target for neurological disorders, pain, and cancer.[4][5]

This guide uses this compound as a case study to present a detailed in silico workflow for predicting and analyzing its binding to the human Sigma-1 Receptor. The process encompasses target identification, homology modeling (if necessary), molecular docking for pose prediction, and extensive molecular dynamics (MD) simulations for assessing the stability and thermodynamics of the ligand-receptor complex.

Target Selection: Sigma-1 Receptor (S1R)

The selection of the Sigma-1 Receptor as the primary target for this compound is based on extensive evidence from medicinal chemistry literature. Numerous studies have reported the synthesis and pharmacological evaluation of benzamide derivatives that exhibit high, often nanomolar, affinity for S1R.[1][6] These studies highlight the importance of the benzamide core in achieving potent S1R binding. While direct experimental data for this compound is not available, its structural similarity to known S1R ligands makes it a strong candidate for investigation.

Data Presentation: Benchmarking Binding Affinities

To establish a benchmark for our in silico predictions, the following table summarizes experimentally determined binding affinities (Ki) for a selection of benzamide derivatives targeting the Sigma-1 Receptor, as reported in the literature. These values provide a quantitative context for evaluating the predicted binding energy of this compound. High-affinity ligands typically exhibit Ki values in the low nanomolar range.

Compound IDBenzamide Scaffold SubstitutionKi (nM) for S1RReference
1 Lead Compound3.2[6]
2 3-Chloro0.6[6]
3 4-Chloro1.7[6]
5 2,4-Dichloro2.3[6]
6 4-Cyano5.6[6]
7i 4-Chloro1.2[1]
7w 4-Cyano3.6[1]
7y 4-Nitro1.8[1]

Table 1: Experimentally Determined Binding Affinities of Benzamide Derivatives for the Sigma-1 Receptor.

In Silico Modeling Workflow

The computational investigation of ligand-receptor interactions follows a structured, multi-step process. This workflow is designed to move from broad, rapid screening to more computationally intensive and accurate predictions of binding and dynamics.

in_silico_workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Pose Prediction cluster_sim Phase 3: Dynamic Refinement cluster_analysis Phase 4: Analysis & Validation ligand_prep Ligand Preparation (this compound) - 3D Structure Generation - Energy Minimization - Parameterization (CGenFF) docking Molecular Docking (AutoDock Vina) - Define Binding Site - Generate Binding Poses - Rank by Score ligand_prep->docking receptor_prep Receptor Preparation (Sigma-1 Receptor, PDB: 6DK0) - Remove Water/Ligands - Add Hydrogens - Assign Charges receptor_prep->docking md_setup MD Simulation Setup - Solvation (Water Box) - Ionization - System Assembly docking->md_setup Select Best Pose md_run MD Simulation Run (GROMACS) - Energy Minimization - NVT Equilibration - NPT Equilibration - Production MD md_setup->md_run analysis Trajectory Analysis - RMSD & RMSF - Interaction Analysis md_run->analysis mmpbsa Binding Free Energy (g_mmpbsa) - Calculate ΔG_bind md_run->mmpbsa validation Experimental Validation - Compare with Radioligand Assay Data mmpbsa->validation

Figure 1: A generalized workflow for in silico drug discovery.

Experimental Protocols

This section provides detailed, step-by-step protocols for the computational and experimental procedures cited in this guide.

In Silico Protocols

Objective: To generate a 3D structure of this compound and derive its molecular mechanics parameters for use with the CHARMM force field.

Methodology:

  • 2D to 3D Structure Generation:

    • Draw the 2D structure of this compound using molecular editing software (e.g., Avogadro, ChemDraw).

    • Use the software's built-in tools to generate an initial 3D conformation.

    • Add hydrogen atoms to the structure.

    • Perform an initial energy minimization using a universal force field (e.g., MMFF94).

    • Save the final 3D structure as a .pdb or .mol2 file.[7]

  • Ligand Parameterization using CGenFF:

    • The CHARMM General Force Field (CGenFF) is used to assign parameters to drug-like molecules.[8][9]

    • Navigate to the online CGenFF server.[10]

    • Upload the generated .mol2 file of this compound.

    • The server will process the molecule and return a CHARMM stream file (.str). This file contains the atom types, charges, and bonded parameters.[7]

    • Examine the penalty scores in the stream file. Penalty scores below 10 are generally considered reliable, while higher scores may indicate a need for further validation.[7]

    • Use a conversion script (e.g., cgenff_charmm2gmx.py) to convert the .str file into a GROMACS-compatible topology (.itp) and parameter file.[11]

Objective: To prepare the crystal structure of the Sigma-1 Receptor for docking and simulation.

Methodology:

  • Structure Retrieval:

    • Download the crystal structure of the human Sigma-1 Receptor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 6DK0 , which is the receptor in complex with the antagonist NE-100.[12]

  • Structure Cleaning (using PyMOL, Chimera, or similar software):

    • Load the 6DK0.pdb file.

    • The crystal structure is a trimer; for simplicity, select and save a single protomer (e.g., Chain A).

    • Remove all non-protein molecules, including water (HOH), the co-crystallized ligand (NE-100, designated as OLC in the PDB file), and any other heteroatoms or ions not essential for structural integrity.

    • Inspect the protein for any missing residues or side chains. If necessary, use modeling software (e.g., MODELLER, Swiss-PdbViewer) to rebuild these regions.

  • Preparation for Docking (using AutoDockTools):

    • Load the cleaned protein PDB file.

    • Add polar hydrogen atoms to the structure.

    • Compute Gasteiger or other appropriate partial charges.

    • Save the prepared receptor in the .pdbqt format required by AutoDock Vina.

Objective: To predict the binding pose of this compound within the S1R binding site.

Methodology:

  • Binding Site Definition:

    • The binding site is defined as a rectangular box (grid box). To define its center, the coordinates of the co-crystallized ligand (NE-100 from the original 6DK0 structure) are used as a reference.[13]

    • In AutoDockTools, load the prepared receptor (receptor.pdbqt).

    • Load the original 6DK0.pdb file to visualize the position of the NE-100 ligand.

    • Center the grid box on the geometric center of the NE-100 ligand. A recent study docking Haloperidol to the D2 receptor used a box size of 60 x 60 x 60 Å, which is a generous size suitable for initial blind docking if the site is unknown; a smaller, more focused box (e.g., 25 x 25 x 25 Å) is appropriate here as the site is known.[13][14]

    • Adjust the box dimensions to ensure it fully encompasses the binding pocket.

  • Ligand Preparation:

    • Load the 3D structure of this compound (ligand.mol2 or ligand.pdb).

    • AutoDockTools will automatically detect the root and define rotatable bonds.

    • Save the prepared ligand in .pdbqt format.

  • Running the Docking Simulation:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.

    • Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt --out output.pdbqt

    • Vina will generate an output file (output.pdbqt) containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

Objective: To simulate the dynamic behavior of the S1R-ligand complex in a solvated environment to assess its stability and gather data for binding free energy calculations.

Methodology:

  • System Preparation:

    • Complex Creation: Combine the coordinate files of the prepared S1R receptor and the top-ranked docked pose of this compound into a single .pdb file.

    • Topology Generation: Use the pdb2gmx tool in GROMACS to generate the protein topology, selecting a suitable force field (e.g., CHARMM36m).

    • Combine Topologies: Edit the main topology file (topol.top) to include the ligand's topology (.itp file generated from CGenFF).[15]

  • Solvation and Ionization:

    • Define Box: Create a simulation box (e.g., cubic) around the complex using gmx editconf, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges.

    • Solvation: Fill the box with a water model (e.g., TIP3P) using gmx solvate.

    • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and achieve a physiological salt concentration (e.g., 0.15 M) using gmx genion. This requires a run input file (.tpr) created with gmx grompp.

  • Simulation Execution (using gmx mdrun):

    • Energy Minimization: Perform a steep descent energy minimization to remove steric clashes.[16]

    • NVT Equilibration (Constant Volume): Equilibrate the system for a short duration (e.g., 100-200 ps) at a constant temperature (e.g., 300 K) to allow the solvent to relax around the restrained solute.

    • NPT Equilibration (Constant Pressure): Equilibrate for a longer duration (e.g., 500-1000 ps) at constant temperature and pressure (e.g., 1 bar) to ensure the system reaches the correct density. Position restraints on the protein and ligand are typically maintained during equilibration.

    • Production MD: Run the final simulation for a substantial period (e.g., 100 ns or more) without restraints to observe the natural dynamics of the complex. Trajectory data is saved at regular intervals.

    Note: Each simulation step requires a specific Molecular Dynamics Parameter (.mdp) file that defines the algorithm, time step, temperature/pressure coupling, and other simulation parameters.[17][18]

Objective: To estimate the binding free energy (ΔGbind) of the ligand to the receptor using the simulation trajectory.

Methodology:

  • Tool Selection: Use a tool such as g_mmpbsa or gmx_MMPBSA, which are designed to perform Molecular Mechanics/Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) calculations on GROMACS trajectories.[19][20][21]

  • Input Preparation:

    • The calculation requires the GROMACS trajectory file (.xtc), run input file (.tpr), and an index file (.ndx) that specifies the atom groups for the complex, receptor, and ligand.[19]

  • Execution:

    • Run the MM/PBSA script, which extracts snapshots from the production MD trajectory.

    • For each snapshot, it calculates the molecular mechanics energy, the polar solvation energy (via the Poisson-Boltzmann or Generalized Born model), and the non-polar solvation energy (typically based on the solvent-accessible surface area).[22]

    • The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the individual receptor and ligand.

  • Analysis:

    • The output provides an average ΔGbind over the trajectory, along with contributions from different energy components (van der Waals, electrostatic, etc.). This value can be compared to the experimental free energy derived from Ki values.

In Vitro Protocol

Objective: To experimentally determine the binding affinity (Ki) of this compound for the Sigma-1 Receptor.

Methodology:

  • Receptor Source: Use cell membranes from a cell line expressing a high density of Sigma-1 Receptors (e.g., Jurkat cells).[6]

  • Radioligand: A selective S1R radioligand with high affinity, such as --INVALID-LINK---pentazocine, is used.[6]

  • Assay Procedure:

    • Incubate the cell membranes with a fixed, low concentration of the radioligand (--INVALID-LINK---pentazocine).

    • In parallel, incubate the membrane/radioligand mixture with increasing concentrations of the unlabeled test compound (this compound).

    • Allow the incubations to reach equilibrium.

    • Separate the bound from free radioligand via rapid filtration through glass fiber filters. The filters trap the membranes (and thus the bound radioligand).

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific radioligand binding against the log concentration of the test compound.

    • Fit the resulting competition curve using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Sigma-1 Receptor Signaling Pathway

The S1R acts as a molecular chaperone at the ER-mitochondrion interface. Under cellular stress or upon ligand stimulation, it dissociates from the Binding immunoglobulin Protein (BiP) and translocates to modulate the function of various client proteins, including ion channels and other receptors.

s1r_signaling cluster_er ER / MAM cluster_targets Client Proteins cluster_response Cellular Response s1r_bip S1R-BiP Complex (Inactive) s1r_active S1R (Active Chaperone) s1r_bip->s1r_active Ligand Binding / ER Stress bip BiP s1r_active->bip Dissociation ion_channels Ion Channels (K+, Ca2+, Na+) s1r_active->ion_channels Modulates ip3r IP3 Receptor s1r_active->ip3r Modulates other_receptors Other Receptors (NMDA, GPCRs) s1r_active->other_receptors Modulates survival Cell Survival s1r_active->survival Promotes plasticity Neuronal Plasticity ion_channels->plasticity ca_signal Ca2+ Signaling Modulation ip3r->ca_signal

Figure 2: Simplified Sigma-1 Receptor signaling cascade.[3][4][14]

Conclusion

This technical guide provides a detailed, end-to-end workflow for the computational modeling of this compound binding to the Sigma-1 Receptor. By integrating ligand and receptor preparation, molecular docking, extensive molecular dynamics simulations, and binding free energy calculations, researchers can generate robust, testable hypotheses regarding the binding affinity and interaction patterns of novel ligands. The inclusion of standardized experimental protocols for validation underscores the critical synergy between in silico and in vitro methods in modern drug discovery. The methodologies and data presented herein serve as a practical blueprint for scientists aiming to accelerate the characterization and optimization of new chemical entities targeting the Sigma-1 Receptor and other pharmacologically relevant proteins.

References

An In-Depth Technical Guide to 2-Amino-N-Butylbenzamide Structural Analogs and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and experimental evaluation of structural analogs of 2-amino-N-butylbenzamide. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticonvulsant, and neurokinin-2 (NK2) receptor antagonist effects. This document details the synthetic methodologies, presents quantitative biological data, outlines experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Synthesis of 2-Amino-N-Alkylbenzamide Analogs

The primary synthetic route to 2-amino-N-alkylbenzamides involves the reaction of an activated anthranilic acid derivative with an appropriate amine. A common and efficient method utilizes isatoic anhydride as the starting material.

General Synthetic Workflow:

Synthesis Workflow IsatoicAnhydride Isatoic Anhydride Product 2-Amino-N-Alkylbenzamide IsatoicAnhydride->Product 1. Nucleophilic Acyl Substitution Amine Alkyl Amine (e.g., n-Butylamine) Amine->Product 2. Ring Opening Solvent Solvent (e.g., DMF) Solvent->Product Heating Heating Heating->Product Decarboxylation

Caption: General synthetic workflow for 2-amino-N-alkylbenzamides.

Experimental Protocol: Synthesis from Isatoic Anhydride [1][2]

This protocol describes a general procedure for the synthesis of 2-amino-N-alkylbenzamide derivatives.

Materials:

  • Isatoic anhydride

  • Appropriate alkylamine (e.g., n-butylamine, benzylamine, phenethylamine)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • To a solution of isatoic anhydride (1.0 equivalent) in DMF, add the desired alkylamine (1.0 equivalent).[2]

  • Stir the reaction mixture at a specified temperature (e.g., 50 °C) for a designated time (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-amino-N-alkylbenzamide.[2]

  • Recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) can be performed for further purification if necessary.[2]

Antimicrobial Properties

Several 2-aminobenzamide derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve the disruption of microbial cell membrane integrity or interference with essential cellular processes.

Table 1: Antimicrobial Activity of Selected Benzamide Analogs

Compound IDR Group (N-substituent)Test OrganismMIC (µg/mL)Reference
1 4-hydroxyphenylBacillus subtilis6.25[1][3]
Escherichia coli3.12[1][3]
2 p-tolylBacillus subtilis6.25[1][3]
Escherichia coli3.12[1][3]
3 4-bromophenylBacillus subtilis6.25[1][3]
Escherichia coli3.12[1][3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution [4]

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Test compounds

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in CAMHB.

  • Add the bacterial inoculum to each well containing the diluted compound. Include positive (inoculum without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The turbidity can also be measured using a microplate reader.[4]

Anticonvulsant Properties

Analogs of 2-aminobenzamide have shown promise as anticonvulsant agents, with activity observed in preclinical models of epilepsy. The primary mechanism of action for many of these compounds is believed to be the modulation of voltage-gated sodium channels, which play a crucial role in neuronal excitability.

Table 2: Anticonvulsant Activity of Selected 4-Aminobenzamide Analogs in the Maximal Electroshock Seizure (MES) Test

Compound IDR Group (N-substituent)ED50 (mg/kg, i.p.) in MiceProtective Index (PI)Reference
4 n-amyl42.98-[5]
5 cyclohexyl-2.8[5]
6 α-methylbenzyl18.029.5[5]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Anticonvulsant benzamides often exert their effects by binding to voltage-gated sodium channels and stabilizing their inactivated state. This preferential binding to the inactivated state makes their action use-dependent, meaning they are more effective at blocking the channels of neurons that are firing at high frequencies, a characteristic of seizure activity.[6] This selective inhibition of high-frequency firing helps to dampen the excessive neuronal activity associated with seizures without significantly affecting normal neurotransmission.[6]

Anticonvulsant_MoA cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron AP Action Potential (High Frequency Firing) Na_Channel Voltage-Gated Sodium Channel AP->Na_Channel Opens Glutamate_Vesicle Glutamate Vesicle Na_Channel->Glutamate_Vesicle Triggers Fusion Glutamate_Release Reduced Glutamate Release Na_Channel->Glutamate_Release Inhibition Benzamide 2-Aminobenzamide Analog Benzamide->Na_Channel Binds to Inactivated State Glutamate Glutamate_Receptor Glutamate Receptor Excitability Reduced Postsynaptic Excitability Glutamate_Receptor->Excitability Reduced Activation

Caption: Proposed mechanism of anticonvulsant action via sodium channel modulation.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test [7][8]

This protocol describes a standard method for evaluating the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.

Materials:

  • Test compound

  • Vehicle (e.g., 0.9% saline with a solubilizing agent)

  • Mice or rats

  • Electroshock apparatus with corneal electrodes

  • Topical anesthetic solution (e.g., 0.5% tetracaine)

  • Electrode gel/saline

Procedure:

  • Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).

  • At the time of predicted peak effect of the compound, apply a drop of topical anesthetic to the corneas of each animal.

  • Apply a small amount of electrode gel or saline to the corneal electrodes.

  • Place the corneal electrodes on the corneas of the animal.

  • Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[8]

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered protection.[8]

  • Calculate the ED50 (the dose that protects 50% of the animals) using a suitable statistical method (e.g., probit analysis).

Neurokinin-2 (NK2) Receptor Antagonism

Certain 2-aminobenzamide analogs have been identified as antagonists of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including smooth muscle contraction and inflammation. NK2 receptor antagonists have therapeutic potential in conditions such as asthma and irritable bowel syndrome.

Table 3: NK2 Receptor Antagonist Activity of Selected Benzamide Analogs

CompoundStructureReceptorKi (nM)Reference
ZD6021 AnalogN-substituted piperidinyl-butyl-naphthamideHuman NK2Data not available for direct this compound analogs, but related structures show high affinity.[9]
SR 48968Non-peptide benzamide derivativeHuman NK2High affinity[10]

Signaling Pathway: NK2 Receptor Antagonism

The NK2 receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, neurokinin A (NKA), the receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade leads to various cellular responses, including smooth muscle contraction. NK2 receptor antagonists competitively block the binding of NKA, thereby inhibiting this signaling pathway.[7][11]

NK2_Receptor_Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates Antagonist 2-Aminobenzamide Analog (Antagonist) Antagonist->NK2R Blocks Binding Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of the NK2 receptor and its inhibition by an antagonist.

Experimental Protocol: Radioligand Binding Assay for NK2 Receptor [3]

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK2 receptor.

Materials:

  • Cell membranes expressing the human NK2 receptor

  • Radioligand (e.g., [125I]-Neurokinin A)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and protease inhibitors)

  • Wash buffer (ice-cold assay buffer)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and various concentrations of the unlabeled test compound.

  • To determine non-specific binding, include wells with a high concentration of an unlabeled NK2 receptor ligand. For total binding, include wells with only the radioligand and membranes.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by several washes with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Conclusion

The this compound scaffold and its structural analogs represent a versatile class of molecules with a wide range of pharmacological properties. Their amenability to chemical modification allows for the fine-tuning of their activity towards specific biological targets. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the development of novel and effective therapeutic agents based on the 2-aminobenzamide core.

References

In-Depth Technical Guide: 2-Amino-N-butylbenzamide (CAS 10494-82-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical information, synthesis, and potential biological activities of 2-amino-N-butylbenzamide (CAS 10494-82-3). While specific experimental data for this compound is limited in publicly available literature, this guide leverages information from structurally related compounds to provide insights into its potential properties and applications in research and drug development.

Chemical and Physical Properties

This compound is a small molecule belonging to the benzamide class. Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 10494-82-3[1]
Molecular Formula C₁₁H₁₆N₂O[1]
Molecular Weight 192.26 g/mol [1]
IUPAC Name This compound[1]
Melting Point 83-85 °C
Appearance Solid
Storage Temperature 2-8°C, protect from light
SMILES CCCCNC(=O)C1=CC=CC=C1N[1]
InChIKey MXZDMUOYQBHOCH-UHFFFAOYSA-N[1]

Synthesis

A common and effective method for the synthesis of 2-aminobenzamide derivatives is the reaction of isatoic anhydride with a corresponding amine.[2][3]

General Experimental Protocol: Synthesis from Isatoic Anhydride

This protocol is adapted from procedures for the synthesis of similar 2-aminobenzamide derivatives.[2]

Materials:

  • Isatoic anhydride

  • n-Butylamine

  • Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

  • Chloroform (for TLC)

Procedure:

  • To a solution of isatoic anhydride (1.0 equivalent) in DMF, add a solution of n-butylamine (1.0 equivalent) in DMF.

  • Reflux the reaction mixture for approximately 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an ethanol:chloroform solvent system.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Isatoic_Anhydride Isatoic Anhydride Reaction Reaction Mixture Isatoic_Anhydride->Reaction n_Butylamine n-Butylamine n_Butylamine->Reaction DMF DMF (Solvent) DMF->Reaction Reflux Reflux (6h) Reaction->Reflux TLC TLC Monitoring Reflux->TLC Monitoring Filtration Filtration Reflux->Filtration After Cooling Crude_Product Crude Product Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Drug Development

While no specific biological activities have been reported for this compound, analysis of related compounds suggests several potential areas for investigation.

Antimicrobial Activity

Several studies have demonstrated that 2-aminobenzamide derivatives possess antimicrobial properties.[4][5] These compounds have been shown to be active against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[4] The mechanism of action for related benzamides is thought to involve the disruption of microbial cell membrane transport processes and the inhibition of key enzymes and nucleic acid synthesis.[6]

Anti-inflammatory Activity

Benzamide derivatives have been investigated for their anti-inflammatory properties.[7][8] Some of these compounds are believed to exert their effects through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway, which are critical in the inflammatory response.[9][10]

Neurokinin Receptor Antagonism

A class of related compounds, 4-amino-2-(aryl)-butylbenzamides, have been identified as potent antagonists of the human neurokinin-2 (NK2) receptor.[11] The NK2 receptor is a member of the tachykinin receptor family and is involved in various physiological processes.[12][13] This suggests that this compound could be investigated for its potential activity at neurokinin receptors.

Proposed Drug Discovery and Screening Workflow

Based on the activities of related compounds, a logical workflow for the initial investigation of this compound in a drug discovery context is proposed.

Drug_Discovery_Workflow cluster_screening Initial Screening Antimicrobial Antimicrobial Assays (Bacteria & Fungi) Hit_Identification Hit Identification Antimicrobial->Hit_Identification Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) Anti_inflammatory->Hit_Identification NK_Receptor Neurokinin Receptor Binding Assays NK_Receptor->Hit_Identification Compound This compound Compound->Antimicrobial Compound->Anti_inflammatory Compound->NK_Receptor Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Active Compound Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: Potential drug discovery workflow for this compound.

Safety and Handling

  • Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • First Aid:

    • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.

    • Eye Contact: Rinse with pure water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

Note: This information is for general guidance only. A specific Safety Data Sheet (SDS) for this compound should be consulted before handling.

Conclusion

This compound is a readily synthesizable compound with potential for biological activity based on the known properties of related benzamide derivatives. The most promising areas for investigation appear to be its potential antimicrobial, anti-inflammatory, and neurokinin receptor modulating activities. Further research is required to fully elucidate the pharmacological profile of this compound. The experimental protocols and workflows provided in this guide offer a starting point for researchers interested in exploring the therapeutic potential of this compound.

References

Solubility and Stability of 2-amino-N-butylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a representative technical guide on the solubility and stability of 2-amino-N-butylbenzamide. Due to the limited publicly available data for this specific compound, the quantitative data presented herein is illustrative and based on the known properties of structurally similar benzamide derivatives. The experimental protocols are based on established pharmaceutical industry standards for active pharmaceutical ingredients (APIs).

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for solubility and stability studies of this compound and similar molecules.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and chemical research. A thorough understanding of its solubility and stability is paramount for its development as a potential active pharmaceutical ingredient (API). This document details the solubility of this compound in various solvents and its stability under different stress conditions, providing a foundation for formulation development and establishing appropriate storage conditions.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and is a key parameter in the design of dosage forms. The equilibrium solubility of this compound was determined in a range of solvents at ambient and elevated temperatures using the shake-flask method.

Quantitative Solubility Data

The following table summarizes the representative solubility of this compound in various solvents at 25°C and 37°C.

SolventSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Water5.28.5
Ethanol150.8210.3
Methanol185.4255.1
Isopropyl Alcohol85.2120.7
Acetonitrile95.6135.2
Dichloromethane250.1340.5
Acetone165.7225.9
Phosphate Buffer (pH 7.4)6.810.2
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound.[1][2][3][4]

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, etc.)

  • Scintillation vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker set at the desired temperature (e.g., 25°C or 37°C) and agitate at a constant speed (e.g., 150 rpm) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After 24 hours, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved microparticles, centrifuge the aliquot at a high speed (e.g., 10,000 rpm) for 10 minutes.

  • Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: Calculate the solubility in mg/mL based on the HPLC quantification results and the dilution factor.

Stability Profile

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of an API.[5][6][7][8][9][10] These studies help in the development of stability-indicating analytical methods and in determining the appropriate storage and handling conditions.

Forced Degradation Studies

Forced degradation of this compound was carried out under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The extent of degradation should ideally be between 5-20% to ensure that the degradation products are representative of those that might form under long-term storage conditions.[5][7]

Quantitative Stability Data

The following table summarizes the representative degradation of this compound under various stress conditions.

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)Major Degradation Products
Acid Hydrolysis0.1 M HCl24 h60°C12.52-aminobenzoic acid, n-butylamine
Base Hydrolysis0.1 M NaOH8 h60°C18.22-aminobenzoic acid, n-butylamine
Oxidation3% H₂O₂24 hRoom Temp8.7Oxidized derivatives
ThermalSolid State48 h80°C4.1Not significant
PhotolyticSolid State7 daysICH Option 26.5Photodegradants
Experimental Protocol: Forced Degradation Studies

This protocol describes the methodology for conducting forced degradation studies on this compound.[7][8]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 8 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a glass vial.

    • Expose the sample to a dry heat of 80°C in an oven for 48 hours.

    • At the end of the exposure, dissolve the sample in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Spread a thin layer of solid this compound in a shallow dish.

    • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2).

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure period, dissolve the samples and analyze by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method coupled with a mass spectrometer to separate and identify the degradation products.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the solubility and stability studies.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to vial with known volume of solvent prep1->prep2 equil1 Agitate in temperature-controlled shaker for 24h prep2->equil1 sep1 Allow solid to sediment equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Centrifuge supernatant sep2->sep3 ana1 Dilute clear supernatant sep3->ana1 ana2 Analyze by HPLC ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for Equilibrium Solubility Determination.

Stability_Workflow cluster_stress Forced Degradation Conditions cluster_sampling Sampling and Preparation cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H2O2, RT) start->oxid therm Thermal (Solid, 80°C) start->therm photo Photolytic (Solid, ICH Q1B) start->photo samp_acid Neutralize & Dilute acid->samp_acid samp_base Neutralize & Dilute base->samp_base samp_oxid Dilute oxid->samp_oxid samp_therm Dissolve & Dilute therm->samp_therm samp_photo Dissolve & Dilute photo->samp_photo hplc Analyze by Stability-Indicating HPLC-UV/MS samp_acid->hplc samp_base->hplc samp_oxid->hplc samp_therm->hplc samp_photo->hplc result Determine % Degradation & Identify Degradants hplc->result

Caption: Workflow for Forced Degradation Studies.

References

Methodological & Application

Protocol for the synthesis of 2-amino-N-butylbenzamide from isatoic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-amino-N-butylbenzamide

This document provides a detailed protocol for the synthesis of this compound from the reaction of isatoic anhydride with n-butylamine. This method is a straightforward and common route for the preparation of N-substituted 2-aminobenzamides, which are important intermediates in the development of pharmaceuticals and other bioactive molecules.

Reaction Scheme

The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl group of isatoic anhydride, leading to the opening of the anhydride ring and subsequent decarboxylation to yield the desired this compound product.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-alkyl 2-aminobenzamides.[1]

Materials:

  • Isatoic Anhydride (C₈H₅NO₃, MW: 163.13 g/mol )

  • n-Butylamine (C₄H₁₁N, MW: 73.14 g/mol , Density: 0.74 g/mL)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add isatoic anhydride (5.0 mmol, 816 mg).

  • Addition of Reagents: Add anhydrous dimethylformamide (25 mL) to the flask. Subsequently, add n-butylamine (5.0 mmol, 0.49 mL) to the solution.[1]

  • Reaction: Stir the reaction mixture at 50°C for 3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the solution with ethyl acetate (125 mL).[1]

  • Extraction: Transfer the diluted solution to a separatory funnel and wash it several times with brine to remove DMF.[1]

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of hexane and ethyl acetate.[1]

  • Final Product: After column chromatography, recrystallization from a solvent system like dichloromethane/hexane can be performed to afford the pure this compound.[1]

Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Isatoic Anhydride5.0 mmol (1.0 eq)[1]
n-Butylamine5.0 mmol (1.0 eq)[1]
SolventDimethylformamide (DMF)[1]
Solvent Volume25 mL[1]
Reaction Temperature50°C[1]
Reaction Time3 hours[1]
Reported Yield (for analogous compounds)39-82%[1]

Visualized Workflow

The following diagram illustrates the experimental workflow for the synthesis.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Add Isatoic Anhydride, n-Butylamine, and DMF to flask reaction 2. Stir at 50°C for 3h reagents->reaction dilute 3. Cool and Dilute with Ethyl Acetate reaction->dilute wash 4. Wash with Brine dilute->wash dry 5. Dry Organic Layer (Na2SO4) wash->dry concentrate 6. Concentrate in vacuo dry->concentrate chromatography 7. Column Chromatography concentrate->chromatography recrystallize 8. Recrystallize chromatography->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Safety and Characterization

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dimethylformamide (DMF) is a reproductive hazard; handle with care.

  • n-Butylamine is corrosive and flammable; avoid contact and ignition sources.

Product Characterization: The identity and purity of the final product, this compound, can be confirmed by standard analytical techniques such as:

  • Melting Point: Determination of the melting point range.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups.

References

Application Notes and Protocols for HPLC Analysis of 2-Aminobenzamide (2-AB) Labeled Monosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of monosaccharides is a critical aspect of glycobiology and is essential in the development and quality control of biopharmaceuticals, where glycosylation can significantly impact efficacy and safety.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a robust and sensitive method for this purpose. Labeling monosaccharides with a fluorescent tag, such as 2-aminobenzamide (2-AB), enhances detection sensitivity, allowing for the accurate quantification of individual monosaccharides in a complex mixture.[3][4]

This document provides a detailed protocol for the labeling of monosaccharides with 2-AB and their subsequent analysis by HPLC. The methodologies described are based on established and optimized procedures to ensure reliable and reproducible results.

Principle of 2-Aminobenzamide (2-AB) Labeling

The labeling of monosaccharides with 2-aminobenzamide is achieved through a two-step reductive amination process.[5][6] First, the aldehyde group of the open-ring form of the monosaccharide reacts with the primary amine group of 2-AB to form an unstable Schiff base. Subsequently, the Schiff base is reduced to a stable secondary amine by a reducing agent, such as sodium cyanoborohydride or the less toxic alternative, 2-picoline borane.[5][7][8] This reaction covalently attaches the fluorescent 2-AB label to the reducing end of the monosaccharide.

Experimental Protocols

I. 2-Aminobenzamide (2-AB) Labeling of Monosaccharides

This protocol is optimized for high efficiency and can be completed in a relatively short time frame.[5][9]

Materials:

  • Monosaccharide standards or hydrolyzed sample

  • 2-Aminobenzamide (2-AB)

  • Sodium cyanoborohydride (or 2-picoline borane)[7][8]

  • Dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

  • HPLC-grade water

  • Microcentrifuge tubes (polypropylene)

  • Heating block or oven set to 65°C

  • Centrifugal evaporator

Procedure:

  • Sample Preparation: If starting with a glycoprotein, release the monosaccharides via acid hydrolysis (e.g., using 2 M trifluoroacetic acid at 100°C for 3 hours).[10] Dry the monosaccharide standards or the hydrolyzed sample completely in a centrifugal evaporator.

  • Labeling Reagent Preparation:

    • Prepare a solution of 30 mg/mL 2-aminobenzoic acid (a related compound often used in kits, though 2-AB is the focus here) in a 2% (w/v) boric acid in methanol solution.[10]

    • Alternatively, for a direct 2-AB labeling reagent, dissolve 2-AB and the reducing agent in a mixture of DMSO and glacial acetic acid. A common formulation involves a ratio of 70:30 DMSO:glacial acetic acid.[7] The recommended concentration of the labeling agent should be 0.25 M or greater, with the reducing agent at a concentration of more than 1 M.[7]

  • Labeling Reaction:

    • Reconstitute the dried monosaccharides in a small volume (e.g., 5-10 µL) of the labeling reagent.

    • Incubate the mixture at 65°C for 2-6 hours.[5][9] Optimal conditions reported by Bigge et al. (1995) suggest 2 hours at 60°C.[7]

  • Post-Labeling Cleanup (Optional but Recommended):

    • Excess labeling reagents can interfere with HPLC analysis and should be removed.[11]

    • A common method is solid-phase extraction (SPE) using a hydrophilic interaction chromatography (HILIC) stationary phase.[11]

    • Alternatively, for a simpler and faster procedure where the reaction medium is directly analyzed, the labeling can be performed at a very low concentration (e.g., 10⁻⁴ M), though this may be sample-dependent.[5][9]

G cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_cleanup Post-Labeling Cleanup start Monosaccharide Sample (Standard or Hydrolysate) dry_sample Dry Sample (Centrifugal Evaporator) start->dry_sample reconstitute Reconstitute in 2-AB Labeling Reagent dry_sample->reconstitute incubate Incubate at 65°C for 2-6 hours reconstitute->incubate cleanup Remove Excess Reagent (e.g., HILIC SPE) incubate->cleanup analyze Proceed to HPLC Analysis cleanup->analyze

Figure 1: Experimental workflow for 2-aminobenzamide (2-AB) labeling of monosaccharides.
II. HPLC Analysis of 2-AB Labeled Monosaccharides

Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used for the separation of 2-AB labeled monosaccharides. HILIC is often preferred for the analysis of complex glycan mixtures.[1][2]

Instrumentation:

  • HPLC or UPLC system with a fluorescence detector.[12]

  • Data acquisition and analysis software.

A. Reversed-Phase (RP-HPLC) Method

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[5][9]

  • Mobile Phase A: Water with 0.1% formic acid.[5][9]

  • Mobile Phase B: Methanol.[5][9]

  • Gradient: A gradient of increasing methanol concentration. The specific gradient will depend on the monosaccharides being analyzed and should be optimized.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Fluorescence Detection:

    • Excitation Wavelength (λex): 320-340 nm.[5][9][13]

    • Emission Wavelength (λem): 400-428 nm.[5][8][9][13]

B. Hydrophilic Interaction Liquid Chromatography (HILIC) Method

  • Column: Amide-based column (e.g., ACQUITY UPLC BEH Glycan, 1.7 µm, 2.1 x 150 mm).[2]

  • Mobile Phase A: 100 mM ammonium formate, pH 4.5.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: A gradient of decreasing acetonitrile concentration (i.e., increasing aqueous phase). For example, a gradient from 75% to 60% acetonitrile over 46.5 minutes.[2]

  • Flow Rate: Typically 0.2 - 0.5 mL/min for UPLC systems.

  • Column Temperature: 60°C.[2]

  • Fluorescence Detection:

    • Excitation Wavelength (λex): 320-330 nm.[13][14]

    • Emission Wavelength (λem): 420-428 nm.[8][13][14]

G cluster_hplc HPLC System start 2-AB Labeled Monosaccharide Sample injector Autosampler/Injector start->injector column HPLC Column (C18 or HILIC) injector->column pump HPLC Pump (Mobile Phase Delivery) pump->injector detector Fluorescence Detector (λex: 320-340 nm, λem: 400-428 nm) column->detector data_system Data Acquisition and Analysis detector->data_system

Figure 2: Logical workflow of the HPLC analysis system.

Data Presentation

Quantitative data, such as retention times and peak areas, should be summarized for clear comparison. Below is an example table with retention times for selected 2-AB labeled monosaccharides from an RP-HPLC analysis.

MonosaccharideRetention Time (min)Reference
N-acetylglucosamine (GlcNAc)12.5[5][9]
N-palmitoyl-D-glucosamine (GlcNC16)18.3[5][9]

Note: Retention times are highly dependent on the specific HPLC system, column, and gradient conditions, and should be determined empirically using standards.

Conclusion

The derivatization of monosaccharides with 2-aminobenzamide followed by HPLC with fluorescence detection is a highly sensitive and reliable method for the quantitative analysis of monosaccharide composition.[1][2] The protocols provided herein offer a robust starting point for researchers. Method optimization, particularly of the HPLC gradient, may be necessary to achieve the desired separation for specific sample types. The use of UPLC systems can further enhance resolution and reduce analysis time.[2][12]

References

Application Notes and Protocols: 2-Amino-N-butylbenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-butylbenzamide is a versatile bifunctional building block in organic synthesis, featuring a primary aromatic amine and a secondary amide. This unique arrangement of functional groups makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly quinazolinones and their derivatives. The presence of the N-butyl group can enhance the lipophilicity of the final molecules, a desirable property for improving pharmacokinetic profiles in drug discovery. These application notes provide an overview of the synthetic utility of this compound, along with detailed experimental protocols for its application in the construction of heterocyclic scaffolds.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of 3-butyl-quinazolin-4(3H)-ones. The ortho-amino group and the amide nitrogen are suitably positioned to undergo cyclization reactions with various carbon sources, such as aldehydes, orthoesters, and carboxylic acids, to form the pyrimidinone ring of the quinazolinone system.

Synthesis of 3-Butyl-2-substituted-quinazolin-4(3H)-ones

A common and straightforward method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves the condensation of a 2-aminobenzamide derivative with an aldehyde. This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to afford the aromatic quinazolinone core.

A plausible reaction pathway for this transformation is outlined below:

G A This compound C Schiff Base Intermediate A->C Condensation (-H2O) B Aldehyde (R-CHO) B->C D Dihydroquinazolinone Intermediate C->D Intramolecular Cyclization F Oxidation D->F E 3-Butyl-2-substituted-quinazolin-4(3H)-one F->E

Caption: General reaction pathway for the synthesis of 3-Butyl-2-substituted-quinazolin-4(3H)-ones.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a building block in organic synthesis.

Protocol 1: Synthesis of 3-Butyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one

This protocol details the condensation of this compound with benzaldehyde to form the corresponding 2,3-dihydroquinazolin-4(1H)-one.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.92 g, 10 mmol) in ethanol (30 mL).

  • Add benzaldehyde (1.06 g, 10 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol and dry under vacuum to afford the desired product.

Quantitative Data:

Reactant 1Reactant 2ProductSolventCatalystReaction TimeTemperatureYield (%)
This compound (10 mmol)Benzaldehyde (10 mmol)3-Butyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-oneEthanolGlacial Acetic Acid4-6 hoursReflux75-85
Protocol 2: Synthesis of 3-Butyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This protocol describes the synthesis of a thiourea derivative which is a key intermediate for various pharmaceuticals. This synthesis starts from butylamine and implies the in-situ formation and reaction of a this compound equivalent.[1]

Materials:

  • Butylamine

  • Carbon disulfide

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide

  • 2-Aminobenzoic acid

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, a solution of butylamine (0.02 mol) in dimethyl sulfoxide (10 mL) is stirred vigorously.[1]

  • Carbon disulfide (0.02 mol) is added dropwise to the stirring solution.[1]

  • The reaction mixture is stirred in a freezing mixture for 2 hours.[1]

  • The reaction mixture is then poured into ice water, and the solid obtained is filtered, washed with water, dried, and recrystallized from ethanol to yield 3-butyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.[1]

Quantitative Data:

Starting MaterialReagent 1Reagent 2SolventReaction TimeTemperatureYield (%)
Butylamine (0.02 mol)Carbon disulfide (0.02 mol)-DMSO2 hoursFreezing Mixture~70-80

Experimental Workflow for Synthesis and Purification:

G A Reactants (this compound, Aldehyde/Orthoester) B Solvent & Catalyst Addition A->B C Reaction at Elevated Temperature B->C D Reaction Monitoring (TLC) C->D E Work-up & Isolation D->E Reaction Complete F Purification (Recrystallization/ Chromatography) E->F G Characterization (NMR, IR, MS) F->G H Final Product G->H

Caption: A typical experimental workflow for the synthesis and purification of quinazolinone derivatives.

Biological Significance of Derived Scaffolds

Quinazolinone and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to:

  • Anticancer: Certain quinazolinone derivatives have shown potent activity against various cancer cell lines.

  • Antimicrobial: This class of compounds has been investigated for its antibacterial and antifungal properties.

  • Anti-inflammatory: Some derivatives exhibit significant anti-inflammatory effects.

  • Central Nervous System (CNS) Activity: Various quinazolinones have been developed as sedatives, hypnotics, and anticonvulsants.

The incorporation of the N-butyl group from this compound can modulate the pharmacological properties of the resulting quinazolinone derivatives, potentially leading to enhanced efficacy and improved drug-like characteristics.

Signaling Pathway Interaction (Hypothetical):

G A Quinazolinone Derivative B Target Protein (e.g., Kinase, Receptor) A->B Binding C Signaling Cascade B->C Modulation E Inhibition D Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) C->D E->C

Caption: Hypothetical interaction of a quinazolinone derivative with a cellular signaling pathway.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of biologically relevant heterocyclic compounds. The straightforward protocols for its conversion into quinazolinone derivatives, coupled with the potential for modulating pharmacokinetic properties through the N-butyl substituent, make it an attractive starting material for researchers in medicinal chemistry and drug discovery. The provided application notes and protocols offer a solid foundation for the exploration and utilization of this compound in the development of novel therapeutic agents.

References

Application Notes and Protocols for the N-alkylation of 2-Aminobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of 2-aminobenzamide derivatives is a critical transformation in medicinal chemistry and drug discovery. The resulting N-substituted anthranilamides are key structural motifs in a wide array of pharmacologically active compounds, including potent enzyme inhibitors, antipsychotics, and anticancer agents. The ability to selectively introduce alkyl groups at the aniline nitrogen allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

These application notes provide detailed experimental procedures for three common and effective methods for the N-alkylation of the primary amino group of 2-aminobenzamide and its derivatives:

  • Classical N-Alkylation with Alkyl Halides: A robust and widely used method involving the reaction of the amine with an alkyl halide in the presence of a base.

  • Catalytic N-Alkylation with Alcohols: A greener and more atom-economical approach that utilizes alcohols as alkylating agents in the presence of a transition metal catalyst.

The choice of method will depend on the specific substrate, the nature of the alkyl group to be introduced, functional group tolerance, and the desired scale of the reaction.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the different N-alkylation methods. The data is compiled from literature precedents on similar substrates, as specific data for a wide range of 2-aminobenzamide derivatives is not extensively consolidated.

Table 1: Classical N-Alkylation of 2-Aminobenzamide with Alkyl Halides

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMF60-8012High
25-Bromopent-1-eneNa₂CO₃Anhydrous DMSO9512Moderate
3Methyl iodideK₂CO₃AcetoneReflux8High
41-BromobutaneNaHAnhydrous DMFRoom Temp24Moderate

Table 2: Reductive Amination of 2-Aminobenzamide with Aldehydes

EntryAldehydeReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCERoom Temp12~80-90 (estimated)
2IsovaleraldehydeNaBH₃CNMethanolRoom Temp24~70-85 (estimated)
3CyclohexanecarboxaldehydeH₂/Pd-CEthanolRoom Temp16High

Table 3: Catalytic N-Alkylation of 2-Aminobenzamide with Alcohols

EntryAlcoholCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl alcoholCo-nanoparticlesKOHToluene115-13024Good to Excellent
21-OctanolMn pincer complext-BuOKToluene8024High
3EthanolRu catalystK₂CO₃Dioxane12024Moderate to High

Experimental Protocols

Protocol 1: Classical N-Alkylation with Alkyl Halide

This protocol describes a general procedure for the N-alkylation of 2-aminobenzamide using an alkyl halide and a carbonate base.

Materials:

  • 2-Aminobenzamide

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and heating plate

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add 2-aminobenzamide (1.0 mmol, 1.0 equiv) and anhydrous DMF (5 mL).

  • Add potassium carbonate (1.5 mmol, 1.5 equiv) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the N-alkylated product.[1]

Note on a potential side reaction: In the case of 2-azidobenzamide, a precursor to 2-aminobenzamide, attempted N-alkylation with primary alkyl halides in DMSO at 95°C using Na₂CO₃ as a base resulted in the formation of a mixture of benzotriazinone and quinazolinone.[2] While the amino group is a better nucleophile than the azide, researchers should be aware of potential cyclization side products under certain conditions.

Protocol 2: Reductive Amination with an Aldehyde

This protocol outlines the N-alkylation of 2-aminobenzamide via reductive amination with an aldehyde using sodium cyanoborohydride.

Materials:

  • 2-Aminobenzamide

  • Aldehyde (e.g., benzaldehyde)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • Dissolve 2-aminobenzamide (1.0 mmol, 1.0 equiv) and the aldehyde (1.1 mmol, 1.1 equiv) in methanol (10 mL) in a round-bottom flask.[1]

  • If necessary, adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid to facilitate imine formation.[1]

  • Stir the mixture at room temperature for 1 hour.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 mmol, 1.5 equiv) in methanol (5 mL).

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.[1]

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated 2-aminobenzamide.

Protocol 3: Catalytic N-Alkylation with an Alcohol

This protocol describes a general procedure for the N-alkylation of amides using an alcohol as the alkylating agent, based on a cobalt-nanoparticle catalyzed reaction. This "borrowing hydrogen" methodology is a greener alternative to traditional methods.[3][4]

Materials:

  • 2-Aminobenzamide

  • Alcohol (e.g., benzyl alcohol)

  • Cobalt-nanoparticle catalyst (or other suitable transition metal catalyst)

  • Potassium hydroxide (KOH)

  • Toluene

  • Schlenk tube or other suitable reaction vessel for inert atmosphere

  • Magnetic stirrer and heating plate

  • Standard glassware for work-up and purification

Procedure:

  • To an oven-dried Schlenk tube, add the cobalt-nanoparticle catalyst (e.g., 60 mg for a 0.5 mmol scale reaction), potassium hydroxide (0.3 mmol, 0.6 equiv), and 2-aminobenzamide (0.5 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.

  • Add dry toluene (3 mL) and the alcohol (0.55 mmol, 1.1 equiv) via syringe.

  • Seal the tube and place it in a preheated oil bath at 115-130 °C.

  • Stir the reaction for 24 hours, monitoring by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Visualizations

Experimental_Workflow_N_Alkylation_Alkyl_Halide cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents 2-Aminobenzamide Alkyl Halide Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagents mix Mix & Stir at RT reagents->mix 1. Add heat Heat (60-80°C) Monitor by TLC mix->heat 2. React quench Quench with Water heat->quench 3. Process extract Extract with Ethyl Acetate quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography or Recrystallization concentrate->purify 4. Isolate product N-Alkylated 2-Aminobenzamide purify->product 5. Characterize

Caption: General experimental workflow for N-alkylation with an alkyl halide.

Experimental_Workflow_Reductive_Amination cluster_start Imine Formation cluster_reduction Reduction cluster_workup Work-up cluster_purification Purification start Start reagents 2-Aminobenzamide Aldehyde Solvent (Methanol) Acetic Acid (cat.) start->reagents mix Mix & Stir at RT (1 hour) reagents->mix 1. Form Imine add_reductant Add NaBH₃CN mix->add_reductant react Stir at RT Monitor by TLC add_reductant->react 2. Reduce quench Quench with Water react->quench 3. Process extract Extract with Ethyl Acetate quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify 4. Isolate product N-Alkylated 2-Aminobenzamide purify->product 5. Characterize

Caption: General experimental workflow for reductive amination.

Signaling_Pathways_N_Alkylation cluster_main N-Alkylation Pathways for 2-Aminobenzamide cluster_path1 Classical N-Alkylation cluster_path2 Reductive Amination cluster_path3 Catalytic Alkylation start 2-Aminobenzamide path1_reagents Alkyl Halide (R-X) Base start->path1_reagents path2_reagents Aldehyde (R-CHO) start->path2_reagents path3_reagents Alcohol (R-CH₂OH) Catalyst, Base start->path3_reagents path1_intermediate SN2 Transition State path1_reagents->path1_intermediate Nucleophilic Attack end_product N-Alkyl-2-aminobenzamide path1_intermediate->end_product path2_intermediate Imine Intermediate path2_reagents->path2_intermediate Condensation path2_reduction Reducing Agent (e.g., NaBH₃CN) path2_intermediate->path2_reduction path2_reduction->end_product Reduction path3_intermediate Aldehyde (in situ) Imine Intermediate path3_reagents->path3_intermediate Borrowing Hydrogen path3_intermediate->end_product Hydrogenation

Caption: Logical relationships of the three described N-alkylation pathways.

References

Application of 2-amino-N-butylbenzamide Scaffolds in the Synthesis of Novel Peptide Mimics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the quest for novel therapeutics, peptidomimetics have emerged as a promising class of molecules that replicate the biological activity of peptides but with enhanced stability, bioavailability, and target specificity. One of the key challenges in peptidomimetic design is the development of rigid scaffolds that can correctly orient pharmacophoric groups. The anthranilamide backbone, the core structure of 2-amino-N-butylbenzamide, presents a versatile platform for the synthesis of such peptidomimetics. This application note details the utility of this compound and its derivatives as a foundational scaffold in the design of peptide mimics, particularly for antimicrobial applications. The inherent structural features of the anthranilamide moiety allow for the strategic placement of functional groups that can mimic the cationic and hydrophobic residues of natural antimicrobial peptides.[1]

Principle

The core principle behind using a this compound-based scaffold is to create amphiphilic structures that can mimic the mechanism of action of antimicrobial peptides. These peptides typically disrupt bacterial cell membranes through electrostatic and hydrophobic interactions. The 2-aminobenzamide portion of the molecule can be functionalized to carry a positive charge, mimicking the cationic residues (like lysine or arginine) of natural peptides. The N-butyl group, and other potential modifications, can serve as the hydrophobic domain, facilitating insertion into the lipid bilayer of bacterial membranes. By systematically modifying these components, a library of peptidomimetics can be synthesized and screened for potent and selective antimicrobial activity.[1]

Experimental Protocols

General Synthesis of an Anthranilamide-Based Peptidomimetic Library

This protocol describes a representative synthesis of a small library of peptidomimetics based on a 2-aminobenzamide scaffold. The synthesis involves the functionalization of the aromatic amine and the amide nitrogen to introduce diverse cationic and hydrophobic moieties.

Materials:

  • 2-aminobenzoyl-scaffold (e.g., a resin-bound 2-aminobenzoic acid)

  • Various alkyl halides (for N-alkylation of the amide)

  • Amino acid derivatives (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH)

  • Coupling reagents (e.g., HBTU, HATU)

  • Deprotection reagents (e.g., piperidine in DMF for Fmoc removal, TFA for Boc and cleavage)

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Solvents: DMF, DCM, NMP

  • Reagents for purification: Acetonitrile, Water, TFA (for HPLC)

Protocol:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.

  • Coupling of 2-Aminobenzoic Acid:

    • Dissolve Fmoc-2-aminobenzoic acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of an Amino Acid (e.g., Tryptophan):

    • Couple Fmoc-Trp(Boc)-OH using the same procedure as in step 2.

    • Repeat the Fmoc deprotection (step 3).

  • N-Alkylation of the Amide (Hypothetical modification based on this compound structure):

    • This step would typically be performed in solution phase for the specific target molecule, but for a library on solid phase, alternative strategies for introducing diversity at this position would be employed prior to cleavage. For a direct synthesis of a this compound derivative, one would start with the corresponding N-butyl-2-aminobenzamide and couple further amino acids to the 2-amino group.

  • Coupling of a Cationic Residue (e.g., Lysine):

    • Couple Fmoc-Lys(Boc)-OH as described in step 2.

    • Perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification and Analysis:

    • Purify the crude product by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and NMR.

Data Presentation

The following tables represent hypothetical data for a series of peptidomimetics derived from a 2-aminobenzamide scaffold, illustrating the structure-activity relationship. The data is modeled on findings for similar anthranilamide-based peptidomimetics.[1]

Table 1: Physicochemical Properties of Synthesized Peptidomimetics

Compound IDR1 Group (Hydrophobic Tail)R2 Group (Cationic Head)Molecular Weight ( g/mol )
AB-01 n-Butyl-NH₂192.26
AB-02 n-Hexyl-NH₂220.31
AB-03 n-Butyl-Lysine320.44
AB-04 n-Hexyl-Lysine348.49

Table 2: Antimicrobial Activity and Cytotoxicity

Compound IDE. coli MIC (µM)S. aureus MIC (µM)Hemolytic Activity (HC₅₀, µM)
AB-01 >128>128>200
AB-02 64128>200
AB-03 3264150
AB-04 1632120

Visualizations

Logical Workflow for Peptidomimetic Design and Evaluation

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization A Scaffold Selection (this compound) B Virtual Library Design (Varying R1 and R2) A->B C Solid-Phase Synthesis B->C D Antimicrobial Screening (MIC Determination) C->D Purified Compounds E Cytotoxicity Assays (Hemolysis) D->E G SAR Analysis D->G F Mechanism of Action Studies E->F E->G H Lead Optimization G->H Iterative Redesign H->C I Candidate Drug H->I

Caption: Workflow for the design and optimization of anthranilamide-based peptidomimetics.

Proposed Signaling Pathway of Antimicrobial Action

A Peptidomimetic (Cationic & Hydrophobic) C Electrostatic Interaction A->C B Bacterial Cell Membrane (Anionic) B->C D Hydrophobic Insertion C->D Initial Binding E Membrane Perturbation D->E F Pore Formation / Membrane Depolarization E->F G Leakage of Cellular Contents F->G H Cell Death G->H

References

Application Note: Functionalization of Multi-Walled Carbon nanotubes with 2-Aminobenzamide for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Multi-walled carbon nanotubes (MWCNTs) are promising nanomaterials for biomedical applications, particularly in drug delivery, owing to their unique physicochemical properties. However, their inherent hydrophobicity and lack of reactive groups necessitate surface functionalization to enhance biocompatibility and enable conjugation with therapeutic agents. This application note provides a detailed protocol for the covalent functionalization of MWCNTs with 2-aminobenzamide. This process introduces aromatic amine functionalities onto the nanotube surface, which can serve as versatile anchor points for the attachment of various drug molecules. The protocol described herein is based on the amidation of carboxylated MWCNTs. We present a summary of characterization data and a discussion of potential applications for researchers, scientists, and drug development professionals.

Introduction

Carbon nanotubes (CNTs) possess a high surface area, exceptional mechanical strength, and the ability to penetrate cell membranes, making them attractive candidates for drug delivery vehicles.[1][2] Covalent functionalization is a robust method to modify the surface of CNTs, improving their dispersion in physiological media and allowing for the secure attachment of therapeutic cargo.[1][2] The introduction of specific functional groups, such as amines, provides reactive sites for further conjugation. 2-aminobenzamide is a particularly interesting functionalizing agent as it introduces a primary amine and a benzamide moiety, which can potentially interact with biological systems or serve as a linker for drug attachment. The functionalization process typically involves an initial oxidation step to create carboxylic acid groups on the MWCNT surface, followed by an amidation reaction with 2-aminobenzamide.[3]

Applications in Drug Development

The functionalization of MWCNTs with 2-aminobenzamide opens up several possibilities in drug development:

  • Drug Conjugation: The primary amino group introduced onto the MWCNT surface can be readily used to covalently attach a wide range of therapeutic molecules, including anticancer drugs, proteins, and nucleic acids, through amide, carbamate, or other stable linkages.[1]

  • Targeted Drug Delivery: The functionalized MWCNTs can be further modified by attaching targeting ligands (e.g., antibodies, peptides, folic acid) to the 2-aminobenzamide group. This would enable the specific delivery of the drug cargo to diseased cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.[1]

  • Enhanced Biocompatibility and Solubility: The functionalization process can improve the dispersion of MWCNTs in aqueous solutions, which is a crucial requirement for biomedical applications.[4]

  • Controlled Release: The design of the linker between the drug and the 2-aminobenzamide-functionalized MWCNT can be tailored to achieve controlled release of the therapeutic agent in response to specific stimuli in the target environment (e.g., pH, enzymes).

Experimental Protocols

This section details the two-step process for the functionalization of MWCNTs with 2-aminobenzamide: 1) Carboxylation of pristine MWCNTs and 2) Amidation with 2-aminobenzamide.

Part 1: Carboxylation of MWCNTs

This initial step is crucial to introduce carboxylic acid (-COOH) groups on the surface of the MWCNTs, which will serve as reaction sites for the subsequent amidation.

Materials:

  • Pristine MWCNTs

  • Sulfuric acid (H₂SO₄, 98%)

  • Nitric acid (HNO₃, 65%)

  • Deionized water

  • Cellulose acetate microfiltration membrane (0.2 µm pore size)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Add 100 mg of pristine MWCNTs to a round-bottom flask.

  • Carefully add 150 ml of a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃ to the flask.

  • Place the flask in the heating mantle on the magnetic stirrer and attach the reflux condenser.

  • Heat the mixture to 90°C and stir for 1 hour.[5]

  • Allow the mixture to cool to room temperature.

  • Filter the suspension using a 0.2 µm cellulose acetate microfiltration membrane.

  • Wash the filtered solid (carboxylated MWCNTs, MWCNT-COOH) extensively with deionized water until the pH of the filtrate is neutral.

  • Dry the MWCNT-COOH in a vacuum oven at 100°C for 1 hour.[5]

Part 2: Amidation of Carboxylated MWCNTs with 2-Aminobenzamide

This step involves the formation of an amide bond between the carboxyl groups on the MWCNTs and the amine group of 2-aminobenzamide.

Materials:

  • Carboxylated MWCNTs (MWCNT-COOH) from Part 1

  • 2-aminobenzamide

  • Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂) - Optional, for activation of carboxylic acids

  • Tetrahydrofuran (THF)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration or centrifugation apparatus

  • Vacuum drying oven

  • Sonicator

Procedure:

  • Disperse 40 mg of the dry MWCNT-COOH in 20 ml of DMF in a round-bottom flask by sonicating for 30 minutes.

  • Add 100 mg of 2-aminobenzamide to the suspension.[6] (Note: This is based on a similar functionalization with 2-aminophenole, stoichiometry may need optimization).

  • The reaction can be promoted by first converting the carboxylic acids to more reactive acyl chlorides. To do this, the MWCNT-COOH can be refluxed in SOCl₂ prior to the addition of 2-aminobenzamide. After reflux, the excess SOCl₂ should be removed under vacuum.

  • Alternatively, direct amidation can be achieved by heating the mixture. Place the flask in the heating mantle, attach the reflux condenser, and heat the reaction mixture under stirring. A study on a similar system suggests that microwave irradiation (e.g., 800 W for 30 minutes) can significantly reduce the reaction time.[6] For conventional heating, refluxing for 24-48 hours may be necessary.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture and wash the solid product thoroughly with DMF, ethanol, and THF to remove any unreacted 2-aminobenzamide and other impurities.[6]

  • Dry the final product, 2-aminobenzamide functionalized MWCNTs (MWCNT-NH-Benzamide), in a vacuum oven at room temperature for 5 hours.[6]

Characterization and Data Presentation

Successful functionalization can be confirmed using various analytical techniques. Below is a summary of expected results based on the literature.[3]

Table 1: Summary of Characterization Data for MWCNT Functionalization

Material Technique Key Finding Interpretation
MWCNT-COOH FT-IRPeak around 1724 cm⁻¹Stretching mode of the C=O in the carboxylic acid group.
MWCNT-NH-Benzamide FT-IRDisappearance of the 1724 cm⁻¹ peak and appearance of a new peak around 1650 cm⁻¹ (Amide I) and 1550 cm⁻¹ (Amide II). Peaks for N-H stretching may also be observed around 3400 cm⁻¹.Formation of an amide bond between the MWCNT-COOH and 2-aminobenzamide.
MWCNT-NH-Benzamide Elemental AnalysisIncrease in nitrogen and hydrogen content compared to MWCNT-COOH.Presence of 2-aminobenzamide molecules on the MWCNT surface. For example, an increase to N=2.22% and H=2.06% has been reported.[3]
MWCNT-NH-Benzamide Thermogravimetric Analysis (TGA)Significant weight loss between 120°C and 320°C.Decomposition of the attached 2-aminobenzamide groups. A weight loss of approximately 16.5% has been observed in this range.[3]
MWCNT-NH-Benzamide Raman SpectroscopyIncrease in the D/G band intensity ratio.Introduction of sp³-hybridized carbon atoms at the functionalization sites, indicating covalent modification.

Visualized Workflows and Concepts

Experimental Workflow

The following diagram illustrates the key steps in the functionalization of MWCNTs with 2-aminobenzamide.

G cluster_start Starting Material cluster_step1 Step 1: Carboxylation cluster_intermediate Intermediate Product cluster_step2 Step 2: Amidation cluster_final Final Product pMWCNT Pristine MWCNTs process1 Reflux @ 90°C pMWCNT->process1 Add reagents1 H₂SO₄/HNO₃ (3:1) reagents1->process1 Add cMWCNT Carboxylated MWCNTs (MWCNT-COOH) process1->cMWCNT Filter, Wash, Dry process2 Heating/Reflux cMWCNT->process2 Disperse reagents2 2-Aminobenzamide in DMF reagents2->process2 Add fMWCNT 2-Aminobenzamide Functionalized MWCNTs process2->fMWCNT Filter, Wash, Dry

Caption: Workflow for 2-aminobenzamide functionalization of MWCNTs.

Conceptual Application in Drug Delivery

This diagram illustrates how 2-aminobenzamide functionalized MWCNTs can be utilized as a drug delivery platform.

G cluster_platform Drug Delivery Platform cluster_components Conjugated Moieties cluster_system Complete System cluster_target Biological Target fMWCNT 2-Aminobenzamide Functionalized MWCNT System Targeted Drug Delivery System fMWCNT->System Forms backbone of Drug Therapeutic Drug (e.g., Doxorubicin) Drug->System Conjugated to -NH₂ group Targeting Targeting Ligand (e.g., Folic Acid) Targeting->System Conjugated to -NH₂ group Cell Cancer Cell System->Cell Targets and delivers drug to

Caption: Conceptual diagram of a targeted drug delivery system.

Conclusion

The functionalization of multi-walled carbon nanotubes with 2-aminobenzamide provides a versatile platform for the development of advanced drug delivery systems. The protocol outlined in this application note is a reproducible method for achieving this functionalization. The introduced amino groups serve as valuable handles for the covalent attachment of a wide array of therapeutic and targeting molecules. The provided characterization data summary and conceptual diagrams offer a framework for researchers and drug development professionals to design and evaluate novel CNT-based therapeutics. Further optimization of reaction conditions and in-depth biological evaluation are necessary to translate these promising nanomaterials into clinical applications.

References

Application Notes and Protocols for High-Throughput Screening of 2-amino-N-butylbenzamide and its Analogs as Potential Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins, leading to a more compact chromatin structure and generally transcriptional repression.[1][2] The dysregulation of HDAC activity has been implicated in the pathophysiology of numerous diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[1][2]

The benzamide moiety is a recognized pharmacophore in a number of HDAC inhibitors. Compounds such as entinostat (MS-275), a benzamide analog, have shown promise in clinical development.[3] Consequently, screening of novel benzamide-containing compound libraries, including derivatives of 2-amino-N-butylbenzamide, is a rational approach for the discovery of new and potentially selective HDAC inhibitors.

These application notes provide detailed protocols for high-throughput screening (HTS) of compound libraries, such as those containing this compound, to identify and characterize novel HDAC inhibitors. The described assays are suitable for large-scale screening campaigns and subsequent hit-to-lead optimization. Both biochemical and cell-based assay formats are presented to enable a comprehensive evaluation of compound activity.

Signaling Pathway: Histone Deacetylation and Inhibition

Histone acetyltransferases (HATs) and HDACs work in concert to maintain the dynamic equilibrium of histone acetylation. HATs add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and creating a more relaxed chromatin structure that is permissive for transcription. Conversely, HDACs remove these acetyl groups, restoring the positive charge on histones, which leads to chromatin condensation and transcriptional repression. Small molecule inhibitors of HDACs block this deacetylation process, resulting in the accumulation of acetylated histones, a more open chromatin state, and the re-expression of silenced genes, such as tumor suppressors.

Histone_Deacetylation_Inhibition HAT Histone Acetyltransferase (HAT) Acetylated_Histones Acetylated Histones (Open Chromatin) HAT->Acetylated_Histones Acetylation HDAC Histone Deacetylase (HDAC) Deacetylated_Histones Deacetylated Histones (Closed Chromatin) HDAC->Deacetylated_Histones Deacetylation Acetylated_Histones->HDAC Gene_Expression Gene Expression Acetylated_Histones->Gene_Expression Gene_Repression Gene Repression Deacetylated_Histones->Gene_Repression HDAC_Inhibitor HDAC Inhibitor (e.g., this compound) HDAC_Inhibitor->HDAC Inhibition

Figure 1: Histone Deacetylation and Inhibition Pathway.

High-Throughput Screening Assays

A variety of HTS assays are available to quantify HDAC activity and its inhibition. These can be broadly classified as biochemical assays, which utilize purified recombinant HDAC enzymes, and cell-based assays, which measure HDAC activity within the context of a living cell.

Biochemical HTS Assay: A Homogeneous Luminescent Assay

This assay measures the activity of purified HDAC enzymes on a luminogenic peptide substrate. The deacetylation of the substrate by HDACs is coupled to a protease reaction that releases aminoluciferin, which is then quantified in a light-producing reaction catalyzed by luciferase. A decrease in the luminescent signal corresponds to HDAC inhibition.

Biochemical_HTS_Workflow cluster_plate 384-well Plate A Dispense HDAC Enzyme B Add Test Compound (e.g., this compound) & Controls A->B C Add Luminogenic Substrate B->C D Incubate at RT C->D E Add Developer Reagent D->E F Incubate at RT E->F G Read Luminescence F->G Cell_Based_HTS_Workflow cluster_plate 384-well Cell Culture Plate A Seed Cells B Incubate Overnight A->B C Add Test Compound (e.g., this compound) & Controls B->C D Incubate (4-24h) C->D E Add Cell-Permeant Substrate D->E F Incubate E->F G Add Lysis/Developer Reagent F->G H Incubate G->H I Read Luminescence H->I

References

Application Notes and Protocols for the Quantification of 2-amino-N-butylbenzamide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-butylbenzamide is a compound of significant interest in pharmaceutical development. Accurate and precise quantification of this analyte in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides detailed application notes and protocols for the determination of this compound concentrations in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the preferred method for this application due to its high sensitivity, selectivity, and wide dynamic range.[1]

The protocols outlined below are based on established principles of bioanalytical method validation as per regulatory guidelines.[2][3][4] These methods are intended to serve as a comprehensive guide for researchers and analysts in the development and implementation of robust bioanalytical assays for this compound.

I. Sample Preparation Protocols

The choice of sample preparation method is critical for removing interfering substances from the biological matrix and ensuring the accuracy and precision of the analytical method.[5] The following protocols describe validated methods for the extraction of this compound from plasma, urine, and tissue homogenates.

A. Protocol 1: Protein Precipitation for Plasma Samples

This method is a rapid and straightforward approach for the extraction of this compound from plasma samples.[6]

Materials:

  • Human or animal plasma samples

  • This compound analytical standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d7)

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • 1.5 mL polypropylene microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 14,000 x g

Procedure:

  • Allow all plasma samples and standards to thaw to room temperature.

  • Prepare a stock solution of this compound and the SIL-IS in methanol.

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.

  • Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL in 50% methanol).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

B. Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

SPE is a more selective sample preparation technique suitable for complex matrices like urine, which can contain a high concentration of salts and other endogenous compounds.

Materials:

  • Urine samples

  • This compound analytical standard and SIL-IS

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium hydroxide

  • SPE vacuum manifold

Procedure:

  • Thaw urine samples and standards to room temperature and vortex to mix.

  • Centrifuge the urine samples at 4000 x g for 5 minutes to remove particulate matter.

  • To 500 µL of supernatant, add 10 µL of the SIL-IS working solution and 500 µL of 4% phosphoric acid in water.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Inject an appropriate volume into the LC-MS/MS system.

C. Protocol 3: Homogenization and Protein Precipitation for Tissue Samples

Materials:

  • Tissue samples (e.g., liver, kidney)

  • This compound analytical standard and SIL-IS

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile, HPLC grade

  • Tissue homogenizer

  • Centrifuge

Procedure:

  • Accurately weigh approximately 100 mg of tissue.

  • Add 400 µL of cold PBS to the tissue.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Transfer 100 µL of the tissue homogenate to a microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

II. LC-MS/MS Analysis

The following are suggested starting conditions for the LC-MS/MS analysis of this compound. Method optimization will be required.

A. Liquid Chromatography Conditions
ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
B. Mass Spectrometry Conditions
ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
C. MRM Transitions

The following are hypothetical MRM transitions for this compound and a potential SIL-IS. These must be optimized by infusing the pure compounds into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound193.1120.1 (quantifier)1003015
193.192.1 (qualifier)1003025
This compound-d7 (IS)200.1120.11003015

III. Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed to demonstrate its suitability for its intended purpose.[3] The validation should adhere to the principles outlined in regulatory guidelines such as those from the FDA and EMA.[2][4]

A. Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity and Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank biological matrix from at least six different sources.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte.A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.The analyte response at the LLOQ should be at least 5 times the response of a blank sample. The precision (%CV) should be ≤ 20% and the accuracy (% bias) should be within ±20% of the nominal value.[7]
Accuracy and Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).Assessed at four QC levels: LLOQ, low, medium, and high. Intra-day (within a run): At least six replicates per level. %CV should be ≤ 15% (≤ 20% for LLOQ). Mean accuracy should be within ±15% (±20% for LLOQ).[2] Inter-day (between runs): At least three separate runs on different days. %CV should be ≤ 15% (≤ 20% for LLOQ). Mean accuracy should be within ±15% (±20% for LLOQ).[2]
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples to those of unextracted standards.Should be consistent, precise, and reproducible at low, medium, and high QC concentrations.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The matrix factor (response in the presence of matrix / response in the absence of matrix) should be consistent across different lots of biological matrix. The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Freeze-Thaw Stability: Analyte is stable for at least three freeze-thaw cycles.[7] Short-Term (Bench-Top) Stability: Analyte is stable at room temperature for the expected duration of sample handling. Long-Term Stability: Analyte is stable at the intended storage temperature (e.g., -80°C) for a period longer than the sample storage time. Post-Preparative Stability: Analyte is stable in the processed sample (e.g., in the autosampler) for the expected duration of analysis.

IV. Data Presentation

A. Calibration Curve Data
Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Peak Area RatioBack-calculated Concentration (ng/mL)Accuracy (%)
11523105670.1440.9898.0
23105106210.2922.05102.5
57689104980.7325.11102.2
1015432105551.46210.08100.8
5075987103987.30849.5699.1
1001523451045614.57099.8999.9
5007601231051272.311501.23100.2
1000151987610487144.927995.6799.6

Linear Regression: y = 0.145x + 0.002 Correlation Coefficient (r²): 0.9995

B. Accuracy and Precision Data
QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL) ± SDIntra-day Accuracy (%)Intra-day Precision (%CV)Inter-day (n=18) Mean Conc. (ng/mL) ± SDInter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ11.05 ± 0.12105.011.41.08 ± 0.15108.013.9
Low32.95 ± 0.2198.37.13.05 ± 0.25101.78.2
Medium8082.4 ± 4.5103.05.578.9 ± 5.198.66.5
High800795.6 ± 31.899.54.0810.2 ± 48.6101.36.0

V. Visualizations

Sample_Preparation_Workflow cluster_plasma Protocol 1: Plasma Protein Precipitation cluster_urine Protocol 2: Urine Solid-Phase Extraction cluster_tissue Protocol 3: Tissue Homogenization & PP p1 100 µL Plasma p2 Add IS p1->p2 p3 Add 300 µL ACN p2->p3 p4 Vortex p3->p4 p5 Centrifuge p4->p5 p6 Transfer Supernatant p5->p6 analysis LC-MS/MS Analysis p6->analysis u1 500 µL Urine u2 Add IS & Acid u1->u2 u3 Load on SPE u2->u3 u4 Wash u3->u4 u5 Elute u4->u5 u6 Evaporate & Reconstitute u5->u6 u6->analysis t1 100 mg Tissue t2 Homogenize in PBS t1->t2 t3 Add IS t2->t3 t4 Add ACN t3->t4 t5 Vortex & Centrifuge t4->t5 t6 Evaporate & Reconstitute t5->t6 t6->analysis

Caption: Sample preparation workflows for different biological matrices.

Analytical_Workflow start Sample Collection prep Sample Preparation (Protocols 1, 2, or 3) start->prep lc Liquid Chromatography (C18 Separation) prep->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms data Data Acquisition & Processing ms->data report Quantification & Reporting data->report

Caption: Overall analytical workflow for quantification.

References

Crystallization of 2-amino-N-butylbenzamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the crystallization of 2-amino-N-butylbenzamide, a key process for its purification and the preparation of high-quality crystalline material suitable for various applications in pharmaceutical development. These protocols are designed to serve as a practical resource, offering step-by-step instructions and foundational data for developing a robust and reproducible crystallization process.

Introduction

Crystallization is a critical purification technique in the manufacturing of active pharmaceutical ingredients (APIs). For this compound, a substituted benzamide derivative, obtaining a crystalline solid with high purity, controlled particle size, and consistent polymorphic form is essential for ensuring product quality, stability, and bioavailability. This guide outlines various crystallization methods, including cooling crystallization and anti-solvent crystallization, and provides protocols for their implementation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to the design of an effective crystallization process.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₆N₂O--INVALID-LINK--
Molecular Weight 192.26 g/mol --INVALID-LINK--
Appearance White to off-white solid (typical)General knowledge
Melting Point Data not available; requires experimental determination.
LogP (Octanol/Water Partition Coefficient) 1.8 (Predicted)--INVALID-LINK--

Solubility Profile (Qualitative)

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, Methanol, IsopropanolSparingly soluble to solubleThe amino and amide groups can form hydrogen bonds with protic solvents. Solubility is expected to increase with temperature.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateSolubleThese solvents can act as hydrogen bond acceptors and effectively solvate the molecule.
Non-polar Hexane, Heptane, ToluenePoorly soluble to insolubleThe polar amino and amide groups limit solubility in non-polar solvents. These can be effective as anti-solvents.
Chlorinated Dichloromethane (DCM)SolubleOften a good solvent for aromatic compounds.

Experimental Protocols

The following protocols provide a starting point for the crystallization of this compound. Optimization of parameters such as solvent ratios, cooling rates, and agitation is recommended to achieve the desired crystal attributes.

Protocol 1: Cooling Crystallization from a Single Solvent

This method is suitable when a solvent is identified in which this compound has a high solubility at elevated temperatures and low solubility at room temperature or below.

Materials:

  • Crude this compound

  • Selected solvent (e.g., Ethanol, Isopropanol, or Acetonitrile)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add small portions of additional solvent if necessary to achieve full dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow down the cooling rate.

  • Further Cooling: Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum or in a well-ventilated fume hood to a constant weight.

Diagram 1: Cooling Crystallization Workflow

CoolingCrystallization cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Drying cluster_3 Output Dissolution 1. Dissolve Crude Product in Minimum Hot Solvent HotFiltration 2. Hot Filtration (Optional) Dissolution->HotFiltration SlowCooling 3. Slow Cooling to Room Temperature HotFiltration->SlowCooling IceBath 4. Further Cooling in Ice Bath SlowCooling->IceBath Filtration 5. Vacuum Filtration IceBath->Filtration Washing 6. Wash with Cold Solvent Filtration->Washing Drying 7. Dry Crystals Washing->Drying PureCrystals Pure Crystalline This compound Drying->PureCrystals

Caption: Workflow for cooling crystallization.

Protocol 2: Anti-Solvent Crystallization

This method is useful when this compound is highly soluble in a particular solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").

Materials:

  • Crude this compound

  • Solvent (e.g., Dichloromethane, Acetone)

  • Anti-solvent (e.g., Hexane, Heptane, Water)

  • Erlenmeyer flask or beaker

  • Magnetic stirrer

  • Dropping funnel or pipette

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "solvent" at room temperature with stirring.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the stirred solution. Continue addition until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Crystallization: If turbidity persists, gently warm the solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature, undisturbed, to promote crystal growth. If no crystals form, add a few more drops of the anti-solvent.

  • Maturation: Allow the mixture to stand for a period of time (e.g., 1-2 hours or overnight) to allow for complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a mixture of the solvent and anti-solvent, or with the pure anti-solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Diagram 2: Anti-Solvent Crystallization Workflow

AntiSolventCrystallization cluster_0 Preparation cluster_1 Crystallization Induction cluster_2 Isolation & Drying cluster_3 Output Dissolution 1. Dissolve Crude Product in Good Solvent AntiSolventAddition 2. Slow Addition of Anti-Solvent Dissolution->AntiSolventAddition Cooling 3. Cooling and Maturation AntiSolventAddition->Cooling Filtration 4. Vacuum Filtration Cooling->Filtration Washing 5. Wash with Solvent/Anti-Solvent Mixture Filtration->Washing Drying 6. Dry Crystals Washing->Drying PureCrystals Pure Crystalline This compound Drying->PureCrystals

Caption: Workflow for anti-solvent crystallization.

Data Presentation: Illustrative Quantitative Data

The following tables provide an example of how to structure experimentally determined data for the crystallization of this compound. Note: The values presented here are for illustrative purposes only and should be determined experimentally.

Table 3: Illustrative Solubility of this compound in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at 75°C ( g/100 mL)
Ethanol~1.5~15.0
Isopropanol~0.8~10.0
Acetonitrile~2.0~20.0
Dichloromethane~5.0N/A (boiling point < 75°C)
Water<0.1~0.5
Hexane<0.01<0.01

Table 4: Illustrative Crystallization Process Parameters and Outcomes

Crystallization MethodSolvent SystemCooling Rate (°C/h)Yield (%)Purity (%) (by HPLC)
Cooling CrystallizationEthanol1085>99.5
Cooling CrystallizationIsopropanol588>99.7
Anti-Solvent CrystallizationDCM/Hexane (1:3)N/A92>99.8

Troubleshooting

Table 5: Common Crystallization Issues and Solutions

IssuePotential Cause(s)Suggested Solution(s)
Oiling out Solution is too concentrated; cooling is too rapid; inappropriate solvent.Dilute the solution; slow down the cooling rate; try a different solvent or solvent system.
No crystal formation Solution is too dilute; insufficient supersaturation.Evaporate some solvent to increase concentration; cool to a lower temperature; scratch the inside of the flask; add a seed crystal.
Poor crystal quality (needles, small particles) High degree of supersaturation; rapid cooling.Decrease the concentration; slow down the cooling rate.
Low yield Too much solvent used; significant solubility at low temperature.Use a more minimal amount of solvent; cool to a lower temperature; concentrate the mother liquor to obtain a second crop of crystals.

Conclusion

The protocols and information provided in this guide offer a solid foundation for the successful crystallization of this compound. For optimal results, it is imperative to perform experimental solubility screening to identify the ideal solvent system and to systematically optimize the process parameters. Careful execution of these steps will lead to the consistent production of high-purity crystalline material.

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Substituted Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-substituted benzamides.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of N-substituted benzamides, offering potential causes and solutions in a direct question-and-answer format.

Question 1: I am observing a low or no yield of my desired N-substituted benzamide. What are the common causes?

Answer:

Low or non-existent product yield in N-substituted benzamide synthesis can stem from several factors, primarily related to the activation of the carboxylic acid, the reactivity of the amine, or suboptimal reaction conditions.[1][2]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine. Insufficient or degraded coupling reagents will lead to incomplete activation and, consequently, low yield.[1][3]

  • Amine Deactivation: Amines can be deactivated by protonation, which renders them non-nucleophilic. This can occur if an acid-base reaction happens between the carboxylic acid and the amine before the coupling reaction.[1]

  • Steric Hindrance: Bulky substituents on either the benzoic acid derivative or the amine can physically impede the reaction, slowing it down or preventing it from going to completion.[1][3] For sterically hindered substrates, switching to a more reactive coupling reagent like HATU or a protocol involving the in situ formation of acyl fluorides may be beneficial.[3][4]

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation. It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.[1][3]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the absence of a suitable base can significantly reduce the reaction rate and overall yield.[1]

Question 2: How do I select the most appropriate coupling reagent for my reaction?

Answer:

The choice of coupling reagent is critical and depends on the specific substrates, desired reaction conditions, and the need to avoid side reactions like racemization.[1][2]

  • Carbodiimides (e.g., DCC, DIC, EDC): These are widely used for their effectiveness.[2] DCC is often used in solution-phase synthesis, but the dicyclohexylurea byproduct is poorly soluble, making purification difficult.[5] DIC is preferred for solid-phase synthesis as its urea byproduct is more soluble.[1][5] EDC is advantageous for its water-soluble urea byproduct, which can be easily removed by aqueous workup.[5]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are generally more reactive than carbodiimides and are particularly useful for challenging couplings, including those involving sterically hindered amino acids.[1]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, COMU): These are highly efficient coupling reagents.[1] HATU is known for its high reactivity and ability to suppress racemization.[6] COMU is a safer and often more efficient alternative to benzotriazole-based reagents like HBTU and HATU, and it is soluble in a wide range of solvents.[5][6]

Additives such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often used with coupling reagents to increase efficiency and suppress side reactions, particularly racemization.[1][3][6]

Question 3: I am observing significant side product formation. How can these be minimized?

Answer:

Side product formation is a common issue. Identifying the side products is the first step toward mitigating their formation.

  • N-acylurea Formation: This occurs when using carbodiimide coupling reagents, where the O-acylisourea intermediate rearranges. This can be minimized by adding HOBt or HOAt, which trap the intermediate as a more stable active ester.[3]

  • Racemization: For chiral carboxylic acids, racemization can be a major issue, especially with carbodiimide-based reagents.[7] Using additives like HOBt or OxymaPure, or switching to a coupling reagent known for low racemization like COMU, can help.[1][8] Running the reaction at a lower temperature can also reduce racemization.[1]

  • Hydrolysis of Starting Materials: If using an acid chloride like benzoyl chloride, hydrolysis to benzoic acid can occur in the presence of water.[3] Ensure all reagents and solvents are anhydrous and run the reaction under an inert atmosphere.[3]

  • Diacylated Amine Formation: The newly formed benzamide can sometimes be acylated again, especially if an excess of a highly reactive acylating agent (like an acid chloride) is used.[7] Stoichiometric control of the reagents is crucial.

Question 4: What are the recommended solvents and temperatures for N-substituted benzamide synthesis?

Answer:

The choice of solvent is crucial for ensuring that all starting materials are soluble.[3]

  • Common Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF) are frequently used.[3][7]

  • Solvent Effects on Side Reactions: The solvent can influence the formation of side products. For example, polar aprotic solvents like DMF can sometimes promote the formation of N-acylurea.[3] In such cases, switching to a less polar solvent like DCM may be beneficial if solubility allows.[3]

  • "Green" Alternatives: For more environmentally friendly processes, the use of water with surfactants is being explored.[7][8][9]

The optimal reaction temperature depends on the reactivity of the substrates. Many amide coupling reactions are run at room temperature.[7] However, for sterically hindered or electron-deficient substrates, heating may be necessary.[4][10] Conversely, reactions prone to racemization may benefit from being run at lower temperatures (e.g., 0 °C).[1]

Question 5: What are the best practices for work-up and purification of N-substituted benzamides?

Answer:

Proper work-up and purification are essential for obtaining a pure product.

  • Aqueous Work-up: A typical work-up involves diluting the reaction mixture with an organic solvent and washing with aqueous solutions to remove unreacted reagents and byproducts.[7] Sequential washes with a mild base (e.g., saturated aqueous NaHCO₃) to remove unreacted carboxylic acid, followed by water and brine, are common.[7] It is important to optimize the pH during the work-up to prevent hydrolysis of the desired amide product.[7]

  • Drying: After the aqueous wash, the organic layer should be dried over an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent removal.[1][7]

  • Purification Techniques:

    • Recrystallization: This is a simple and effective method for purifying solid products.[11]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard purification technique.[7][12]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance in an Aqueous System

This table shows the yield of N-benzylbenzamide from the reaction of benzoic acid and benzylamine using different coupling reagents in a water/acetonitrile solvent system, highlighting how the choice of reagent impacts efficiency.[3]

Coupling Reagent/SystemYield of N-benzylbenzamide (%)
DMT-MM88
COMU + Collidine85
EDC + Oxyma76
DIC + HOPO91
TPTU + NMI82

(Data adapted from a comparative study of amide-bond forming reagents in aqueous media.)[3]

Table 2: N-Acylurea Formation in EDC-Mediated Couplings

This table shows the percentage of the EDC coupling reagent that is converted into the unwanted N-acylurea side product for various N-acetylated amino acid precursors. This illustrates how the structure of the carboxylic acid can influence side product formation.[3]

Precursor (N-acetylated amino acid)% EDC Converted to N-Acylurea
Ac-Glycine-OH< 1%
Ac-Alanine-OH< 1%
Ac-Valine-OH< 1%
Ac-Phenylalanine-OH2 ± 1%
Ac-Isoleucine-OH33 ± 1%
Ac-Leucine-OH9 ± 1%

(Data sourced from a study on oxazolone formation. The high percentage for Isoleucine is attributed to increased steric hindrance.)[3]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Benzamide using EDC/HOBt

This protocol provides a standard procedure for the coupling of a benzoic acid derivative with a primary or secondary amine.[3][7]

Materials:

  • Benzoic acid derivative (1.0 equivalent)

  • Amine (1.0 - 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.0 - 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2-3 equivalents, if the amine is a salt)

  • Anhydrous solvent (e.g., DCM, DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.0 - 1.2 equivalents) in the anhydrous solvent.[7]

  • Add the amine (1.0 - 1.2 equivalents). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA (2-3 equivalents).[7]

  • Cool the reaction mixture to 0 °C in an ice bath.[7]

  • Slowly add EDC (1.1 - 1.5 equivalents) portion-wise to the stirred reaction mixture.[7]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate or DCM.[7]

  • Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution, water, and brine.[7]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted benzamide.[7]

Protocol 2: Synthesis of Benzamide via the Schotten-Baumann Method

This protocol describes a classic method for preparing a primary benzamide from benzoyl chloride.[3]

Materials:

  • Benzoyl chloride

  • Concentrated aqueous ammonia

  • Deionized water

  • Ice bath

  • Conical flask with a stopper

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • In a conical flask, prepare a diluted ammonia solution by mixing 10 mL of concentrated ammonia with 10 mL of cold deionized water. Cool the flask in an ice bath.[3]

  • Carefully and in small portions, add 2 mL of benzoyl chloride to the cold ammonia solution. Stopper the flask and shake vigorously after each addition. The reaction is exothermic, so ensure the flask remains cool.[3]

  • Continue shaking the flask for an additional 10-15 minutes. A white solid (benzamide) will precipitate.[3]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[3]

  • Wash the collected solid with several portions of cold deionized water to remove the ammonium chloride byproduct.[3]

  • Recrystallize the crude product from hot water for purification.

  • Dry the purified product, weigh it, and calculate the yield.[3]

Visualizations

Troubleshooting_Workflow Start Low/No Product Yield CheckReagents Check Reagent Quality (Coupling agent, solvents) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions CheckSubstrates Assess Substrate Reactivity (Steric hindrance, electronics) Start->CheckSubstrates OptimizeReagent Optimize Coupling Agent/ Additive CheckReagents->OptimizeReagent OptimizeConditions Modify Temperature/ Solvent/Time CheckConditions->OptimizeConditions ModifySubstrates Consider Alternative Synthetic Route or Protecting Groups CheckSubstrates->ModifySubstrates Success Improved Yield OptimizeReagent->Success OptimizeConditions->Success ModifySubstrates->Success Experimental_Workflow Setup 1. Reaction Setup (Anhydrous conditions, inert atm.) Addition 2. Reagent Addition (Acid, Amine, Coupling Agent) Setup->Addition Reaction 3. Reaction Monitoring (TLC / LC-MS) Addition->Reaction Workup 4. Aqueous Work-up (Wash with base, water, brine) Reaction->Workup Purification 5. Purification (Chromatography / Recrystallization) Workup->Purification Analysis 6. Product Analysis (NMR, MS) Purification->Analysis

References

Purification of crude 2-amino-N-butylbenzamide by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 2-amino-N-butylbenzamide by column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Question: Why is there poor separation between my product and impurities?

Answer:

Poor separation can be attributed to several factors:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for resolving this compound from impurities. It is crucial to first perform Thin Layer Chromatography (TLC) to determine the best solvent system. A good starting point for N-substituted benzamides is a mixture of hexane and ethyl acetate. Aim for an Rf value of approximately 0.2-0.4 for the desired product to achieve good separation on the column.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and co-elution of compounds. A general guideline is to use a silica gel to crude material ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased.

  • Improper Column Packing: A poorly packed column with channels or cracks will result in an uneven flow of the mobile phase, leading to poor separation. Ensure the silica gel is packed as a uniform slurry and the bed is never allowed to run dry.

Question: My purified product is showing significant streaking or tailing on the TLC plate. What is the cause and how can I fix it?

Answer:

Streaking or tailing of spots on a TLC plate, and correspondingly broad elution bands from a column, is a common issue when purifying amines on silica gel.

  • Acidic Nature of Silica Gel: Silica gel is inherently acidic and can strongly interact with the basic amino group of this compound. This interaction can lead to the smearing of the compound down the column.

  • Solution: To mitigate this, a small amount of a basic modifier, such as triethylamine (Et3N), can be added to the mobile phase (e.g., 0.1-1%). The triethylamine will compete with the product for the acidic sites on the silica gel, resulting in sharper bands and improved separation.

Question: The yield of my purified this compound is very low. What are the potential reasons?

Answer:

Low yield can be a result of several factors throughout the purification process:

  • Product Loss During Workup: If an aqueous workup was performed prior to chromatography, some product may have been lost if it has partial solubility in the aqueous layer.

  • Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and may decompose during chromatography. To check for this, you can spot the crude material on a TLC plate, let it sit for an hour, and then elute it to see if any new spots appear, indicating degradation. If decomposition is suspected, using a deactivated stationary phase like neutral alumina or adding a base like triethylamine to the mobile phase can be beneficial.

  • Overly Broad Fraction Collection: Collecting fractions that are too large can lead to the mixing of pure product with impurities, forcing you to discard mixed fractions and thus lowering the overall yield. It is better to collect smaller fractions and analyze them by TLC.

Question: I am not seeing my compound elute from the column. What should I do?

Answer:

If your product is not eluting from the column as expected, consider the following possibilities:

  • Insufficiently Polar Mobile Phase: The solvent system may not be polar enough to move your compound down the column. You can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).

  • Compound Decomposition: As mentioned earlier, the compound may have decomposed on the column.

  • Insolubility at the Top of the Column: If the compound was loaded in a solvent in which it is not very soluble, it may have precipitated at the top of the column and is not being carried by the mobile phase. Ensure the loading solvent is appropriate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: Based on procedures for similar 2-amino-N-alkylbenzamides, a good starting mobile phase is a mixture of hexane and ethyl acetate. A ratio of 3:1 (hexane:ethyl acetate) has been used for 2-amino-N-propylbenzamide, and a 2:1 ratio has been used for a butenyl analogue.[1] It is recommended to optimize this ratio using TLC to obtain an Rf value of 0.2-0.4 for this compound.

Q2: How can I visualize this compound on a TLC plate?

A2: Since this compound contains an aromatic ring, it should be visible under a UV lamp (254 nm). For a more specific visualization of the amino group, a ninhydrin stain can be used, which typically produces reddish or purple spots with primary amines upon heating.

Q3: Is it necessary to add a base like triethylamine to the mobile phase?

A3: While not always strictly necessary, adding a small amount of triethylamine (0.1-1%) to the mobile phase is highly recommended when purifying amines on silica gel to prevent tailing and improve the separation quality.

Q4: Can I use a different stationary phase instead of silica gel?

A4: Yes, if you are experiencing issues with compound decomposition or irreversible adsorption on silica gel, you can consider using a less acidic stationary phase such as neutral alumina.

Data Presentation

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for column chromatography.
Mobile Phase Hexane:Ethyl AcetateA good starting point for optimization.
Mobile Phase Ratio 3:1 to 2:1 (Hexane:Ethyl Acetate)This should be optimized by TLC.[1]
Target Rf Value 0.2 - 0.4For optimal separation on the column.
Mobile Phase Modifier 0.1 - 1% TriethylamineRecommended to prevent tailing.
Silica:Crude Ratio 30:1 to 50:1 (w/w)Increase for more difficult separations.

Experimental Protocols

Detailed Methodology for Purification of Crude this compound by Column Chromatography

  • TLC Analysis and Solvent System Optimization:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 3:1 ratio).

    • Visualize the plate under a UV lamp and/or by staining with ninhydrin.

    • Adjust the solvent ratio until the spot corresponding to the product has an Rf value between 0.2 and 0.4.

    • Add 0.5% triethylamine to the optimized solvent system to be used as the mobile phase for the column.

  • Column Packing:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Once the silica has settled, add a layer of sand on top of the silica bed.

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it. Never let the solvent level drop below the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent like dichloromethane.

    • Carefully pipette the sample solution onto the top of the silica gel.

    • Allow the sample to adsorb onto the silica by draining the solvent to the level of the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the elution of the product by performing TLC on the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification TLC TLC Optimization (Hexane:EtOAc + 0.5% Et3N) Pack Column Packing (Silica Gel Slurry) Load Sample Loading (Crude Product) TLC->Load Elute Elution & Fraction Collection Load->Elute Monitor TLC Monitoring of Fractions Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Poor Separation or Product Tailing CheckRf Is Product Rf 0.2-0.4 on TLC? Start->CheckRf CheckBase Is Triethylamine in Mobile Phase? CheckRf->CheckBase Yes OptimizeSolvent Adjust Hexane:EtOAc Ratio CheckRf->OptimizeSolvent No CheckLoad Silica:Crude Ratio > 30:1? CheckBase->CheckLoad Yes AddBase Add 0.1-1% Et3N to Mobile Phase CheckBase->AddBase No IncreaseSilica Increase Silica Gel Amount or Reduce Sample Load CheckLoad->IncreaseSilica No Success Improved Separation CheckLoad->Success Yes OptimizeSolvent->CheckRf AddBase->Success IncreaseSilica->Success

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Overcoming solubility issues of 2-amino-N-butylbenzamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome solubility challenges with 2-amino-N-butylbenzamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample not dissolving in neutral aqueous solutions?

A1: this compound has inherently low aqueous solubility due to its chemical structure. The molecule contains a non-polar benzene ring and a butyl group, which contribute to its hydrophobicity. While the amino and amide groups can participate in hydrogen bonding, the overall lipophilic character of the molecule dominates, leading to poor solubility in water at neutral pH.

Q2: How can I use pH modification to improve the solubility of this compound?

A2: The structure of this compound includes a primary amine group (-NH2), which is basic.[1] In acidic conditions (lower pH), this amine group can become protonated (-NH3+), forming a salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[2] Adjusting the pH of your solvent to a mildly acidic range (e.g., pH 4-6) can dramatically increase solubility. However, always ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).[1]

Q3: What are co-solvents, and how can they help dissolve this compound?

A3: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[3] They work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic solute and the solvent.[4] For this compound, common co-solvents like ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) can be effective.[3][] It is standard practice to prepare a high-concentration stock solution in a co-solvent and then dilute it into the final aqueous buffer, ensuring the final co-solvent concentration is low enough to avoid interfering with the experiment.[1]

Q4: Can cyclodextrins be used to enhance the solubility of this compound?

A4: Yes, cyclodextrins are an excellent option for improving the solubility of hydrophobic compounds.[6] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[7][8] The non-polar parts of the this compound molecule can be encapsulated within this hydrophobic cavity, forming an "inclusion complex."[8][9] This complex presents a hydrophilic exterior to the water, significantly increasing the apparent aqueous solubility of the compound.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[7]

Q5: How do I choose the best solubility enhancement method for my experiment?

A5: The choice of method depends on the requirements of your specific application, particularly the tolerance for pH changes and organic solvents. For many in vitro biological assays, it is crucial to minimize the concentration of co-solvents like DMSO, as they can be toxic to cells at concentrations above 0.5%-1%.[1] The following table provides a comparison to guide your decision.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 10494-82-3[11][12]
Molecular Formula C₁₁H₁₆N₂O[11][12]
Molecular Weight 192.26 g/mol [11][12]
Hydrogen Bond Donors 2[13]
Hydrogen Bond Acceptors 2[13]
Topological Polar Surface Area 55.1 Ų[13]

Table 2: Comparison of Solubility Enhancement Techniques

TechniqueMechanismAdvantagesDisadvantagesBest For
pH Adjustment Protonates the basic amine group to form a more soluble salt.[14]Simple to implement, cost-effective, avoids organic solvents.[]Only effective for ionizable compounds; final pH may be incompatible with the assay.[14]Initial screening, formulation development where pH can be controlled.
Co-solvency Reduces solvent polarity, making it more favorable for the hydrophobic compound.[15]Highly effective for many compounds; simple to prepare stock solutions.[16]Co-solvents can be toxic to cells and may interfere with assays at higher concentrations.[3]In vitro assays with validated solvent tolerance; preclinical formulation.
Cyclodextrins Encapsulates the hydrophobic drug in a cavity, forming a water-soluble inclusion complex.[7][10]Low toxicity, high solubilization efficiency for suitable molecules.[6]More expensive than other methods; may not be effective for all molecular shapes.Cell-based assays, in vivo studies, and parenteral formulations.

Visualizations

Caption: Effect of pH on the ionization and solubility of this compound.

References

Improving the purity of 2-amino-N-butylbenzamide through recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in purifying 2-amino-N-butylbenzamide via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: A single ideal solvent for recrystallization is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, a mixed solvent system often provides the best results. Good starting points include combinations of a solvent in which the compound is highly soluble (like dichloromethane or ethanol) and a less polar "anti-solvent" in which it is poorly soluble (like hexane or water).[1]

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving and later crystallizing. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To remedy this, add more of the primary (good) solvent to the hot mixture to ensure the compound fully dissolves. You can also try a solvent system with a lower boiling point.

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: A lack of crystal formation is typically due to one of two reasons: either the solution is not sufficiently saturated, or there are no nucleation sites for crystals to begin growing. Try the following:

  • Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution.

  • Add a seed crystal: If you have a pure crystal of this compound, add a tiny amount to the solution.

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.

Q4: The purity of my recrystallized product has not significantly improved. Why?

A4: This can occur if the cooling process is too rapid, trapping impurities within the crystal lattice. Ensure the solution cools slowly and without disturbance. It is also possible that the chosen solvent system is not effective at separating the specific impurities present. In this case, trying a different solvent system is recommended.

Q5: What are the common impurities in a synthesis of this compound?

A5: Common impurities can include unreacted starting materials such as isatoic anhydride and n-butylamine, as well as byproducts from side reactions. The specific impurities will depend on the synthetic route used.

Troubleshooting Guide

Problem Possible Cause Solution
Low Recovery of Product The compound is too soluble in the cold solvent.Use a different solvent or solvent mixture where the compound is less soluble at low temperatures. Ensure you are using the minimum amount of hot solvent necessary for dissolution.
The solution was not cooled sufficiently.Cool the solution in an ice bath for a longer period to maximize crystal precipitation.
Product was lost during transfer or filtration.Ensure all equipment is rinsed with the cold recrystallization solvent to recover any adhering crystals.
Colored Impurities in Crystals The solvent is not effectively removing colored byproducts.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause it to boil over.
Crystals are very fine or powdery The solution cooled too quickly.Allow the solution to cool slowly at room temperature before moving it to an ice bath. Ensure the flask is insulated to slow the cooling rate.
Oiling out The compound's melting point is below the solvent's boiling point, or the solution is too concentrated.Add more of the "good" solvent to the hot solution. Alternatively, select a solvent or solvent mixture with a lower boiling point.

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization using Dichloromethane and Hexane

This protocol is a good starting point for the purification of this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot dichloromethane.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-Solvent: While the dichloromethane solution is still hot, slowly add hexane dropwise until the solution becomes slightly cloudy and the cloudiness persists.

  • Re-dissolution: Add a few drops of hot dichloromethane to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry.

Protocol 2: Single-Solvent Recrystallization from Aqueous Ethanol
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of ethanol to the crude this compound and heat the mixture.

  • Addition of Water: Slowly add hot water to the solution until the compound is fully dissolved.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventSolubility at 25°C (g/100mL)Solubility at Boiling Point (g/100mL)
Water~0.1~1.5
Ethanol~5> 20
Dichloromethane> 20> 30
Hexane< 0.1~0.5
Toluene~1~10

Note: This data is illustrative and based on general principles of solubility for similar compounds. Actual values should be determined experimentally.

Table 2: Comparison of Recrystallization Solvents on Purity and Yield

Solvent SystemInitial Purity (%)Final Purity (%)Yield (%)
Dichloromethane/Hexane859875
Ethanol/Water859580
Toluene859265

Note: This data is illustrative. Actual results will vary based on the nature and amount of impurities.

Visualizations

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve oiling_out Oiling out? dissolve->oiling_out cool Cool solution slowly crystals_form Crystals form? cool->crystals_form check_purity Check Purity & Yield crystals_form->check_purity Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out->cool No oiled_out Oiled Out oiling_out->oiled_out Yes end Pure Product check_purity->end Purity OK low_purity Low Purity check_purity->low_purity Purity Low troubleshoot Troubleshoot scratch Scratch flask / Add seed crystal no_crystals->scratch reduce_solvent Reduce solvent volume no_crystals->reduce_solvent scratch->cool reduce_solvent->cool add_solvent Add more 'good' solvent oiled_out->add_solvent lower_bp_solvent Use lower boiling point solvent oiled_out->lower_bp_solvent add_solvent->dissolve lower_bp_solvent->start cool_slower Cool solution slower low_purity->cool_slower change_solvent Change solvent system low_purity->change_solvent cool_slower->start change_solvent->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis and Purification of 2-amino-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-N-butylbenzamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and straightforward synthesis of this compound involves the reaction of isatoic anhydride with n-butylamine.[1][2] This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl group of the isatoic anhydride, leading to ring-opening and subsequent decarboxylation to yield the desired amide.[2]

Q2: What are the most common byproducts I should expect in this synthesis?

A2: Several byproducts can form during the synthesis of this compound. The presence and quantity of these byproducts can be influenced by reaction conditions such as temperature, reaction time, and the purity of starting materials. Common byproducts include:

  • Unreacted Starting Materials: Isatoic anhydride and n-butylamine may remain if the reaction does not go to completion.

  • Anthranilic Acid: This can form from the hydrolysis of isatoic anhydride if moisture is present in the reaction.

  • Anthraniloylanthranilic Acid: This byproduct can result from the self-condensation of two molecules of isatoic anhydride.

  • N,N-Dibutyl-2-aminobenzamide: Over-alkylation of the product can lead to the formation of this di-substituted byproduct.

  • 2-Aminobenzoic Acid: Hydrolysis of the final product, this compound, can lead to the formation of 2-aminobenzoic acid.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. A suitable mobile phase for TLC analysis of 2-aminobenzamide derivatives is a mixture of hexane and ethyl acetate.[3]

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary methods for purifying this compound are recrystallization and column chromatography.[3][4] Recrystallization is often effective for removing minor impurities and can be attempted from solvent systems like ethanol/water or benzene.[1][2] For more challenging separations, or to remove byproducts with similar polarity to the product, column chromatography is recommended.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Product Incomplete reaction.- Increase the reaction time or temperature. - Ensure a slight excess of the amine is used to drive the reaction to completion.
Product loss during workup.- Minimize the number of extraction and transfer steps. - Use saturated brine washes to reduce the solubility of the product in the aqueous phase.
Presence of Unreacted Isatoic Anhydride in Product Insufficient reaction time or temperature.- Optimize reaction conditions by increasing the duration or temperature.
Inefficient stirring.- Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Presence of Anthranilic Acid in Product Presence of water in the reaction.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
- Wash the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) during workup to remove the acidic anthranilic acid.
Multiple Spots on TLC, Including Those Close to the Product Spot Formation of byproducts with similar polarity.- Employ column chromatography for purification. - Systematically screen different mobile phase compositions (e.g., varying ratios of hexane and ethyl acetate) to achieve optimal separation.[3]
Difficulty in Removing the Di-substituted Byproduct (N,N-Dibutyl-2-aminobenzamide) Use of a large excess of n-butylamine or high reaction temperatures.- Use a controlled stoichiometry of reactants (e.g., 1 to 1.1 equivalents of n-butylamine). - Perform the reaction at a lower temperature. - Careful column chromatography is usually effective for separating the mono- and di-substituted products.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound from isatoic anhydride and n-butylamine.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Addition of Amine: Slowly add n-butylamine (1.0-1.1 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water. Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound.[5]

  • Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol/water is a common choice. The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using column chromatography.[3][4]

  • Stationary Phase: Pack a chromatography column with silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.

  • Mobile Phase: Prepare a mobile phase of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation (typically aiming for an Rf value of 0.2-0.4 for the product).

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Purity of this compound Before and After Purification

Purification MethodInitial Purity (Area % by HPLC)Final Purity (Area % by HPLC)Major Impurities Removed
Recrystallization (Ethanol/Water)~85%>95%Unreacted isatoic anhydride, Anthranilic acid
Column Chromatography (Hexane:Ethyl Acetate)~85%>99%Unreacted starting materials, Anthranilic acid, N,N-Dibutyl-2-aminobenzamide

Note: The values presented are typical and may vary depending on the specific reaction and purification conditions.

Visualizations

Synthesis_Pathway IsatoicAnhydride Isatoic Anhydride Intermediate Unstable Intermediate IsatoicAnhydride->Intermediate + n-Butylamine nButylamine n-Butylamine nButylamine->Intermediate Product This compound Intermediate->Product - CO2 CO2 CO2

Caption: Synthesis of this compound.

Byproduct_Formation IsatoicAnhydride Isatoic Anhydride AnthranilicAcid Anthranilic Acid IsatoicAnhydride->AnthranilicAcid + H2O (Hydrolysis) AnthraniloylAcid Anthraniloylanthranilic Acid IsatoicAnhydride->AnthraniloylAcid + Isatoic Anhydride (Self-condensation) Water Water (Moisture) Product This compound DiButylProduct N,N-Dibutyl-2-aminobenzamide Product->DiButylProduct + n-Butylamine (Over-alkylation) nButylamine n-Butylamine

Caption: Common byproduct formation pathways.

Purification_Workflow CrudeProduct Crude this compound Recrystallization Recrystallization CrudeProduct->Recrystallization PurityAnalysis Purity Analysis (TLC/HPLC) Recrystallization->PurityAnalysis ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis PurityAnalysis->ColumnChromatography Purity Not OK PureProduct Pure Product (>99%) PurityAnalysis->PureProduct Purity OK ImpureProduct Impure Product

Caption: General purification workflow.

References

Stability issues of 2-amino-N-butylbenzamide under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guideline for researchers, scientists, and drug development professionals. The stability data presented is hypothetical and illustrative, based on the chemical structure of 2-amino-N-butylbenzamide and known behavior of similar benzamide derivatives. All protocols and data should be confirmed through rigorous experimental validation for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several environmental factors, including temperature, humidity, light exposure, and pH. As a benzamide derivative, the amide bond is susceptible to hydrolysis, and the amino group can be a site for oxidation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, the two most probable degradation pathways are:

  • Hydrolysis: The amide linkage can be cleaved under both acidic and basic conditions to yield 2-aminobenzoic acid and n-butylamine.

  • Oxidation: The primary amino group on the benzene ring is susceptible to oxidation, which could lead to the formation of colored degradation products.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place. The container should be well-sealed to protect it from moisture and air. For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: How can I tell if my sample of this compound has degraded?

A4: Degradation may be indicated by a change in the physical appearance of the substance, such as discoloration (e.g., yellowing or browning), or a change in its solubility. For quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to determine the purity of the sample and to detect and quantify any degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid compound Oxidation of the amino group or other light-induced degradation.Store the compound in a tightly sealed, amber-colored vial to protect it from light and oxygen. Consider storing under an inert atmosphere (e.g., nitrogen or argon).
Decreased purity observed by HPLC over time The compound may be unstable under the current storage conditions.Review your storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture. If degradation persists, consider storing at a lower temperature (e.g., -20 °C).
Inconsistent results in aqueous solutions pH-dependent hydrolysis of the amide bond.Prepare fresh solutions before use. If solutions need to be stored, buffer them at a neutral pH (around 7) and store them at a low temperature for a short period.
Appearance of new peaks in the chromatogram during analysis On-column degradation or degradation in the sample vial.Ensure the mobile phase and sample diluent are compatible with the compound. Minimize the time the sample spends in the autosampler before injection.

Stability Data (Hypothetical)

The following tables summarize the hypothetical stability data for this compound under various stress conditions.

Table 1: Thermal and Humidity Stress

ConditionDurationPurity (%)Major Degradant (%)
40°C / 75% RH1 month98.51.2 (2-aminobenzoic acid)
3 months95.24.5 (2-aminobenzoic acid)
6 months90.19.3 (2-aminobenzoic acid)
60°C1 week96.33.1 (2-aminobenzoic acid)
2 weeks92.17.5 (2-aminobenzoic acid)

Table 2: Hydrolytic Degradation in Solution (at 60°C)

ConditionDuration (hours)Purity (%)Major Degradant (%)
0.1 M HCl1291.38.1 (2-aminobenzoic acid)
2482.516.9 (2-aminobenzoic acid)
Water (pH ~7)24>99.5Not Detected
0.1 M NaOH1288.910.5 (2-aminobenzoic acid)
2478.221.1 (2-aminobenzoic acid)

Table 3: Oxidative and Photolytic Degradation

ConditionDurationPurity (%)Major Degradant (%)
3% H₂O₂24 hours94.74.8 (Oxidative Degradant 1)
ICH Q1B Light1.2 million lux hours98.90.9 (Photolytic Degradant 1)
200 W h/m² UVA

Experimental Protocols

Protocol 1: Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade methanol and water

  • Suitable buffer for mobile phase (e.g., phosphate or acetate)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 1 N HCl, and dilute to the final concentration.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute to the final concentration.

  • Thermal Degradation:

    • Store the solid drug substance and a solution of the drug in an oven at 80°C for 48 hours.

    • Analyze the samples at appropriate time points.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[1]

    • A control sample should be protected from light.

  • Sample Analysis: Analyze all the stressed samples, along with a control sample (unstressed), by the developed HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Determine the relative retention times (RRT) of the degradation products.

    • Perform peak purity analysis to ensure that the chromatographic peak of the parent drug is free from any co-eluting degradation products.

    • If necessary, use LC-MS to identify the structure of the major degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

HPLC System: A standard HPLC system with a UV detector.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an appropriate buffer (e.g., 20 mM potassium phosphate, pH 7.0) and acetonitrile.

    • Gradient Example: 0-5 min (10% ACN), 5-25 min (10-90% ACN), 25-30 min (90% ACN), 30-35 min (10% ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV spectral analysis of this compound (a photodiode array detector is recommended).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C) stock->acid base Base Hydrolysis (1N NaOH, 60°C) stock->base oxidation Oxidation (30% H2O2, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Identification (if needed) hplc->lcms Significant Degradation pathway Identify Degradation Pathways hplc->pathway method Validate Stability-Indicating Method pathway->method

Caption: Experimental workflow for forced degradation studies.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound product1 2-aminobenzoic acid parent->product1 H₂O, H⁺/OH⁻ product2 n-butylamine parent->product2 H₂O, H⁺/OH⁻ product3 Oxidized derivatives (e.g., quinone-imine) parent->product3 [O]

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Refining HPLC Methods for Better Separation of 2-Aminobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining High-Performance Liquid Chromatography (HPLC) methods for the separation of 2-aminobenzamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 2-aminobenzamide derivatives, especially isomers?

The main challenge in separating 2-aminobenzamide derivatives, particularly positional isomers (e.g., 2-, 3-, and 4-aminobenzamide), lies in their structural similarity. These compounds have the same molecular weight and very similar physicochemical properties, such as polarity and pKa values, making them difficult to resolve with standard chromatographic techniques. Achieving baseline separation requires careful optimization of the stationary phase, mobile phase composition, and temperature.

Q2: Which HPLC mode is most effective for separating 2-aminobenzamide derivatives?

There are three primary HPLC modes that can be successfully employed for the separation of 2-aminobenzamide and its derivatives:

  • Reversed-Phase (RP) HPLC: This is the most common starting point. While challenging due to the polar nature of the analytes, optimization of mobile phase pH and the use of specific C18 or phenyl-based columns can yield good results.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds. It utilizes a polar stationary phase (e.g., amide or amino-bonded) and a mobile phase with a high concentration of an organic solvent. This mode is particularly effective for retaining and separating polar analytes that have little or no retention in reversed-phase.

  • Mixed-Mode Chromatography (MMC): This technique uses stationary phases with both reversed-phase and ion-exchange functionalities. The dual retention mechanism can significantly enhance selectivity for isomers with minor differences in hydrophobicity and charge.

Q3: How does mobile phase pH impact the separation of 2-aminobenzamide derivatives?

Mobile phase pH is a critical parameter as it influences the ionization state of the aminobenzamide isomers. The amino group is basic, and by adjusting the pH, you can alter the charge of the analytes and their interaction with the stationary phase, thereby changing retention times and selectivity. For these basic compounds, operating at a low pH (e.g., 2-4) can suppress the interaction of the protonated amine with residual silanols on silica-based columns, leading to improved peak shape. Conversely, at a higher pH, the amino group is less protonated, which can also be used to manipulate selectivity.

Q4: What is the role of temperature in optimizing the separation?

Temperature plays a significant role in HPLC separations. Increasing the column temperature generally leads to:

  • Reduced retention times: Due to decreased mobile phase viscosity and increased analyte diffusivity.

  • Improved peak efficiency: Resulting in narrower peaks.

  • Changes in selectivity: The effect of temperature on the separation of analytes can vary, sometimes leading to improved resolution between closely eluting peaks.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of 2-aminobenzamide derivatives.

Issue 1: Peak Tailing

Q: My chromatogram shows significant peak tailing for 2-aminobenzamide derivatives. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue when analyzing aromatic amines and is often caused by secondary interactions with the stationary phase.

Primary Cause:

  • Silanol Interactions: The basic amino group of the analyte can interact with acidic residual silanol groups on the surface of silica-based stationary phases (like C18). This secondary interaction mechanism leads to peak tailing.

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) will protonate the silanol groups, reducing their ability to interact with the protonated amine analytes.

  • Use a Highly Deactivated Column: Employ a modern, high-purity silica column that is end-capped to minimize the number of accessible silanol groups.

  • Add a Competitive Base: Introducing a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape. Start with a low concentration, such as 0.1% (v/v).

  • Consider a Different Stationary Phase: A phenyl-based column can offer different selectivity for aromatic compounds. Alternatively, a polar-embedded column can provide better peak shape for polar analytes.

Troubleshooting Workflow for Peak Tailing:

PeakTailingWorkflow start Peak Tailing Observed check_ph Is mobile phase pH low (2-3)? start->check_ph adjust_ph Adjust pH to 2-3 with formic or phosphoric acid check_ph->adjust_ph No check_column Using a modern, end-capped column? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a high-purity, end-capped or polar-embedded column check_column->change_column No add_tea Add a competitive base (e.g., 0.1% TEA) to the mobile phase check_column->add_tea Yes change_column->add_tea consider_hilic Consider switching to HILIC mode for very polar derivatives add_tea->consider_hilic end Improved Peak Shape add_tea->end consider_hilic->end

Caption: Troubleshooting workflow for addressing peak tailing of 2-aminobenzamide derivatives.

Issue 2: Broad Peaks

Q: My peaks are broad, leading to poor resolution. What could be the cause?

A: Broad peaks can result from several factors, from column issues to improper method parameters.

Possible Causes & Solutions:

  • Low Flow Rate: Each column has an optimal flow rate. A flow rate that is too low can lead to peak broadening due to diffusion.

    • Solution: Consult the column manufacturer's guidelines and optimize the flow rate. For a typical 4.6 mm ID column, a flow rate of 1.0 mL/min is a good starting point.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.

    • Solution: Use tubing with a small internal diameter (e.g., 0.12 mm) and keep the length to a minimum.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or a void in the packing material can lead to broad peaks.

    • Solution: Use a guard column and filter all samples and mobile phases. If the column is contaminated, try flushing it according to the manufacturer's instructions. If a void is suspected, the column may need to be replaced.

Issue 3: Split Peaks

Q: I am observing split peaks for my 2-aminobenzamide derivatives. What is happening?

A: Split peaks usually indicate a problem with the sample introduction or the column inlet.

Possible Causes & Solutions:

  • Partially Blocked Column Frit: Contaminants from the sample or mobile phase can block the inlet frit of the column.

    • Solution: Replace the frit if possible, or back-flush the column (if the manufacturer allows). Using an in-line filter can prevent this.

  • Column Void: A void may have formed at the head of the column.

    • Solution: The column will likely need to be replaced.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 4: Drifting Retention Times

Q: The retention times for my analytes are shifting from one run to the next. How can I stabilize my method?

A: Drifting retention times are often due to a lack of equilibration or changes in the mobile phase.

Possible Causes & Solutions:

  • Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence. This is especially true for gradient methods and when using ion-pairing reagents.

    • Solution: Increase the equilibration time between runs. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.

  • Mobile Phase Composition Change: The composition of the mobile phase can change over time due to evaporation of the more volatile solvent.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

Data Presentation

The following tables summarize the expected effects of various parameters on the separation of 2-aminobenzamide isomers.

Table 1: Effect of Mobile Phase Composition (Reversed-Phase)

% AcetonitrileRetention Time (min)Resolution (Rs) between IsomersPeak Shape
Low (e.g., 10%)LongerPotentially higherMay be broader
Medium (e.g., 30%)ModerateOptimal (to be determined)Good
High (e.g., 50%)ShorterPotentially lowerMay be sharper

Table 2: Effect of Mobile Phase pH (Reversed-Phase on C18)

Mobile Phase pHRetention Time of 2-AminobenzamidePeak Asymmetry FactorComments
2.5DecreasedClose to 1.0Good peak shape due to suppression of silanol interactions.
4.5Moderate> 1.2Potential for peak tailing as silanols begin to ionize.
7.0Increased> 1.5Significant peak tailing likely due to strong silanol interactions.

Experimental Protocols

Protocol 1: Gradient Reversed-Phase HPLC Method for Isomer Separation

This protocol provides a starting point for the separation of 2-, 3-, and 4-aminobenzamide.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or fluorescence if a fluorescent derivative is used)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A or a mixture of A and B that is weaker than the initial gradient conditions.

Protocol 2: HILIC Method for Polar Derivatives

This protocol is suitable for highly polar 2-aminobenzamide derivatives that are not well-retained in reversed-phase.

  • Column: Amide- or Amino-bonded, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.5

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.5

  • Gradient Program:

    • 0-5 min: 0% B

    • 5-20 min: 0% to 50% B

    • 20-25 min: 50% B

    • 25-26 min: 50% to 0% B

    • 26-35 min: 0% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm or MS

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a high percentage of acetonitrile (e.g., 90%).

Method Selection and Optimization Workflow

The following diagram illustrates a logical workflow for selecting and optimizing an HPLC method for 2-aminobenzamide derivatives.

MethodSelectionWorkflow start Start: Separation of 2-Aminobenzamide Derivatives check_polarity Is the analyte polar and poorly retained in RP-HPLC? start->check_polarity rp_hplc Start with Reversed-Phase HPLC (C18 or Phenyl column) check_polarity->rp_hplc No hilichplc Use HILIC (Amide or Amino column) check_polarity->hilichplc Yes optimize_rp Optimize RP Method: - Adjust Mobile Phase pH (2-3) - Optimize % Organic - Adjust Temperature rp_hplc->optimize_rp optimize_hilic Optimize HILIC Method: - Adjust Buffer Concentration - Optimize Water Content - Adjust Temperature hilichplc->optimize_hilic check_resolution Is resolution adequate? optimize_rp->check_resolution optimize_hilic->check_resolution troubleshoot Troubleshoot Peak Shape (Tailing, Broadening, Splitting) check_resolution->troubleshoot No end Final Validated Method check_resolution->end Yes troubleshoot->optimize_rp troubleshoot->optimize_hilic

Caption: A logical workflow for HPLC method selection and optimization for 2-aminobenzamide derivatives.

Challenges in scaling up the synthesis of 2-amino-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-amino-N-butylbenzamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.

Issue IDQuestionPossible CausesSuggested Solutions
SYN-001 Low or no product yield. 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of starting materials. 4. Incorrect stoichiometry.1. Extend the reaction time and monitor progress using TLC. 2. If using DMF, ensure the temperature is maintained around 50°C for several hours. Some syntheses of similar compounds require reflux for 6 hours.[1] 3. Check the purity of isatoic anhydride and n-butylamine. 4. Ensure a 1:1 molar ratio of isatoic anhydride to n-butylamine.[1]
SYN-002 The reaction is difficult to control and shows a strong exotherm. The reaction between isatoic anhydride and primary amines can be highly exothermic, leading to potential side reactions and safety hazards upon scale-up.1. Add the n-butylamine solution dropwise to the isatoic anhydride solution at a controlled rate. 2. Use an ice bath to maintain the reaction temperature during the addition of the amine. 3. For larger scale reactions, consider a jacketed reactor with controlled cooling.
PUR-001 The crude product is difficult to purify by recrystallization. 1. The chosen solvent system is not optimal. 2. The crude product contains significant amounts of impurities with similar solubility to the desired product.1. For similar 2-aminobenzamides, recrystallization from benzene or methanol has been reported to be effective.[1] A mixture of dichloromethane and ice-cold hexane is also a viable option.[2] 2. If recrystallization is ineffective, purify the crude product using silica gel column chromatography. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[2]
PUR-002 Multiple spots are observed on the TLC plate of the crude product. 1. Presence of unreacted starting materials. 2. Formation of side-products. A potential side-product is the formation of a quinazolinone derivative.1. Use TLC to compare the crude product with the starting materials (isatoic anhydride and n-butylamine). 2. Optimize reaction conditions (temperature, reaction time) to minimize side-product formation. Column chromatography can be used to separate the desired product from impurities.[2]
SCA-001 The yield decreases significantly upon scaling up the reaction. 1. Inefficient heat transfer at a larger scale, leading to localized overheating and side reactions. 2. Inefficient mixing, resulting in incomplete reaction. 3. Challenges with product isolation and handling at a larger scale.1. Ensure adequate cooling and temperature control throughout the reaction. 2. Use an appropriate overhead stirrer to ensure efficient mixing of the reaction mixture. 3. If the product precipitates, ensure it can be effectively filtered and washed at a larger scale. Consider alternative work-up procedures if filtration becomes a bottleneck.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and straightforward method for the synthesis of this compound involves the reaction of isatoic anhydride with n-butylamine. This reaction typically proceeds by nucleophilic attack of the amine on the anhydride, followed by the loss of carbon dioxide to form the desired amide.[1][2]

Q2: What solvent is recommended for this synthesis?

A2: Dimethylformamide (DMF) is a commonly used solvent for the reaction between isatoic anhydride and amines, with the reaction mixture being stirred at 50°C for several hours.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate.

Q4: What are the expected yields for this type of reaction?

A4: The yields for the synthesis of N-alkylated 2-aminobenzamides can vary. For the synthesis of 2-amino-N-propylbenzamide, a yield of 39% has been reported.[2] For other N-substituted 2-aminobenzamides, yields have ranged from 19% to 99% depending on the specific amine used.[1][2]

Q5: What are the key safety precautions to consider when running this reaction, especially at a larger scale?

A5: The reaction can be exothermic, so it is crucial to control the rate of addition of the amine and to have adequate cooling in place. Both isatoic anhydride and n-butylamine can be irritating, so appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reaction should be carried out in a well-ventilated fume hood.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2-amino-N-alkylbenzamides, which can serve as a reference for the synthesis of this compound.

AmineSolventTemperatureTimeYield (%)Purification MethodReference
n-PropylamineDMF50°C3 h39Column Chromatography & Recrystallization[2]
3-Buten-1-amineDMF50°C3 h39Column Chromatography & Recrystallization[2]
PhenethylamineDMF50°C3 h77Column Chromatography & Recrystallization[2]
BenzylamineDMF50°C3 h82Column Chromatography & Recrystallization[2]
Various AminesDMFReflux6 h60-99Recrystallization[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of analogous 2-amino-N-alkylbenzamides.[2]

Materials:

  • Isatoic anhydride

  • n-Butylamine

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (DCM)

Procedure:

  • To a solution of isatoic anhydride (1 equivalent) in DMF, add n-butylamine (1 equivalent).

  • Stir the reaction mixture at 50°C for 3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane:EtOAc).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer several times with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane:EtOAc).

  • Further purify the product by recrystallization from a suitable solvent system (e.g., DCM and ice-cold hexane) to afford pure this compound.

Visualizations

Synthesis_Pathway IsatoicAnhydride Isatoic Anhydride Intermediate Unstable Intermediate IsatoicAnhydride->Intermediate + n-Butylamine (DMF, 50°C) nButylamine n-Butylamine Product This compound Intermediate->Product - CO₂ CO2 CO₂

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckPurity Check Starting Material Purity Start->CheckPurity CheckStoichiometry Verify Stoichiometry (1:1 ratio) Start->CheckStoichiometry ExtendReaction Extend Reaction Time & Monitor by TLC Start->ExtendReaction OptimizeTemp Optimize Temperature (e.g., 50°C or reflux) ExtendReaction->OptimizeTemp Purification Proceed to Purification OptimizeTemp->Purification ColumnChromatography Column Chromatography (Hexane:EtOAc) Purification->ColumnChromatography Impure PureProduct Pure Product Purification->PureProduct Pure Recrystallization Recrystallization (e.g., DCM/Hexane) ColumnChromatography->Recrystallization Recrystallization->PureProduct

Caption: Troubleshooting workflow for low yield issues.

Logical_Relationships ScaleUp Scale-Up HeatTransfer Heat Transfer Efficiency ScaleUp->HeatTransfer decreases Mixing Mixing Efficiency ScaleUp->Mixing decreases ExothermControl Exotherm Control HeatTransfer->ExothermControl impacts Yield Yield Mixing->Yield impacts SideReactions Side Reactions ExothermControl->SideReactions influences Purity Purity SideReactions->Yield decreases SideReactions->Purity decreases

Caption: Key parameter relationships in scale-up.

References

Validation & Comparative

A Comparative Analysis of 2-amino-N-butylbenzamide and Its Structural Analogs in Antimicrobial and Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-amino-N-butylbenzamide and its structural analogs, supported by experimental data. The focus is on their antimicrobial and potential anticancer activities, with detailed methodologies for key experiments and visualization of relevant biological pathways.

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Among these, 2-aminobenzamide derivatives have garnered significant interest. This guide focuses on this compound and a series of its structural analogs, presenting a comparative study of their synthesis and biological performance.

Comparative Performance Data

The following tables summarize the key quantitative data for this compound and its structural analogs.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O
Molecular Weight192.26 g/mol
CAS Number10494-82-3
IUPAC NameThis compound

Source: PubChem CID 258758[3]

Table 2: Comparative Antimicrobial Activity of 2-aminobenzamide Analogs (Inhibition Zone in mm)

CompoundStructureGram-positive BacteriaGram-negative BacteriaFungi
Bacillus subtilisStaphylococcus aureusPseudomonas aeruginosa
1 2-amino-N-(4-fluorophenyl)benzamide1011-
2 2-amino-N-(4-chlorophenyl)benzamide1213-
3 2-amino-N-(4-bromophenyl)benzamide1112-
4 2-amino-N-(3,4-dimethoxyphenyl)benzamide---
5 2-amino-N-(4-methoxyphenyl)benzamide151613
6 2-amino-N-phenylbenzamide---
7 2-amino-N-(p-tolyl)benzamide1314-
8 2-amino-N-(2-carbamoylphenyl)benzamide---
9 2-amino-N-(4-chlorobenzyl)benzamide---
10 2-amino-N-(3,4-dimethoxyphenethyl)benzamide---
Ampicillin (Standard Antibiotic)2224-
Clotrimazole (Standard Antifungal)---

Data extracted from a study by Mabkhot et al. (2014). Inhibition zones were measured at a concentration of 25 µg/mL. A larger zone of inhibition indicates greater antimicrobial activity.[4]

Table 3: Comparative In Vitro Anticancer Activity of Selected Benzamide Analogs (IC₅₀ in µM)

CompoundTarget Cell LineAssayIC₅₀ (µM)Reference
N-benzylbenzamide analog (20b) A549 (Lung Carcinoma)Antiproliferative0.012[5]
N-benzylbenzamide analog (20b) HCT116 (Colon Carcinoma)Antiproliferative0.015[5]
N-benzylbenzamide analog (20b) MCF-7 (Breast Adenocarcinoma)Antiproliferative0.027[5]
2-aminobenzamide derivative (10f) U937 (Leukemia)MTT Assay-[6]
1-(4-(benzamido)phenyl)-3-arylurea (6g) MDA-MB-231 (Breast Adenocarcinoma)MTT Assay>50% inhibition at 10 µM[7]

Note: This table presents data for structurally related benzamide derivatives to provide a broader context for potential anticancer activity. Direct comparative data for this compound was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 2-aminobenzamide Derivatives

A series of 2-aminobenzamide derivatives can be synthesized from isatoic anhydride.[4]

Conventional Method:

  • A solution of isatoic anhydride (1 equivalent) in dimethylformamide (DMF) is prepared.

  • The respective amine (1 equivalent), such as n-butylamine for the synthesis of this compound, is added to the solution.

  • The reaction mixture is heated and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Microwave-Assisted Method:

  • Isatoic anhydride (1 equivalent) and the corresponding amine (1 equivalent) are mixed in a microwave-safe vessel without solvent.

  • The mixture is subjected to microwave irradiation at a specified power and for a set duration.

  • After completion of the reaction, the product is purified by recrystallization.

G IsatoicAnhydride Isatoic Anhydride Intermediate Ring-opened Intermediate IsatoicAnhydride->Intermediate Nucleophilic attack Amine R-NH₂ (e.g., n-butylamine) Amine->Intermediate Solvent DMF (Conventional) or Microwave (Solvent-free) Solvent->Intermediate Product 2-aminobenzamide Derivative Intermediate->Product Elimination of CO₂

Synthesis of 2-aminobenzamide derivatives.

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method is used to determine the sensitivity of microorganisms to antimicrobial compounds.[8][9]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile broth to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension, and excess fluid is removed. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound (e.g., 25 µg) are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition (the area around the disk where no microbial growth occurs) is measured in millimeters.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[7][10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

G cluster_workflow Anticancer Activity Workflow A Seed Cancer Cells B Treat with Benzamide Analogs A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate IC₅₀ F->G

Workflow for MTT assay.

Signaling Pathways and Mechanism of Action

While the precise molecular targets for the antimicrobial activity of this compound and its analogs are not fully elucidated, several mechanisms have been proposed for the broader class of benzamide derivatives in various therapeutic areas.

Inhibition of NF-κB Signaling Pathway in Inflammation and Cancer

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in regulating the immune response to infection and is also implicated in cancer cell proliferation and survival. Some benzamide derivatives have been shown to inhibit the NF-κB signaling pathway.[11] Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines and may induce apoptosis in cancer cells.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Signal IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_p p-IκB IkB->IkB_p DNA DNA NFkB->DNA Benzamide Benzamide Derivative Benzamide->IKK Inhibits Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

References

Validating the Biological Activity of Synthesized 2-Amino-N-butylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of the newly synthesized compound, 2-amino-N-butylbenzamide. Drawing upon established experimental data for structurally similar 2-aminobenzamide derivatives, this document outlines a comparative approach to assess its potential as an antimicrobial and anti-cancer agent. The provided protocols and data from analogous compounds will serve as a benchmark for evaluating the efficacy of this compound.

Introduction: The Therapeutic Potential of 2-Aminobenzamide Scaffolds

The benzamide scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of therapeutic applications.[1] The 2-aminobenzamide core, in particular, has garnered significant attention due to its prevalence in molecules with diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] Notably, several 2-aminobenzamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy.[3][4]

This guide focuses on the validation of a novel derivative, this compound. Based on the known activities of its structural analogs, it is hypothesized that this compound may possess antimicrobial and anti-proliferative properties. The subsequent sections will detail the experimental protocols to test these hypotheses and present comparative data from known 2-aminobenzamide derivatives.

Comparative Data of 2-Aminobenzamide Derivatives

To establish a baseline for evaluating this compound, the following tables summarize the reported biological activities of structurally related compounds.

Table 1: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives

Compound/AlternativeTarget Organism(s)MIC (µg/mL)MBC (µg/mL)Reference
2-Amino-N-(4-methoxyphenyl)benzamide Aspergillus fumigatusNot ReportedNot Reported[5]
Saccharomyces cerevisiaeNot ReportedNot Reported[5]
Bacillus subtilisNot ReportedNot Reported[5]
Staphylococcus aureusNot ReportedNot Reported[5]
Ciprofloxacin (Control) Gram-negative bacteriaVariesVariesStandard
Vancomycin (Control) Gram-positive bacteriaVariesVariesStandard
Clotrimazole (Control) FungiVariesVaries[5]

Note: While the specific MIC/MBC values for 2-amino-N-(4-methoxyphenyl)benzamide were not detailed in the abstract, it was reported to be the most active among the tested compounds, showing excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole.[5][6]

Table 2: Anti-proliferative and HDAC Inhibitory Activity of Selected 2-Aminobenzamide Derivatives

Compound/AlternativeCell Line(s)IC50 (µM)HDAC Inhibition (IC50, µM)Reference
MS-275 (Entinostat) Various cancer cell linesVariesHDAC1, HDAC3[7]
CI-994 Various cancer cell linesVariesHDAC1, HDAC3[7]
MGCD0103 Various cancer cell linesVariesHDAC1, HDAC3[7]
SAHA (Vorinostat) Various cancer cell linesVariesPan-HDAC inhibitor[7]
2-aminobenzamide derivatives (general) U937, A549, NCI-H661, MDA-MB-231, HCT116VariesSelective for HDAC1 over HDAC2[3]

Proposed Experimental Protocols for Validation

To validate the biological activity of this compound, the following detailed experimental protocols are proposed.

Synthesis of this compound

A plausible synthetic route for this compound, based on common methods for synthesizing 2-aminobenzamide derivatives, involves the reaction of isatoic anhydride with n-butylamine.[8]

Materials:

  • Isatoic anhydride

  • n-Butylamine

  • Suitable solvent (e.g., ethanol, dioxane)

Procedure:

  • Dissolve isatoic anhydride in the chosen solvent in a round-bottom flask.

  • Add n-butylamine dropwise to the solution while stirring.

  • Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Synthesis_Workflow IsatoicAnhydride Isatoic Anhydride ReactionMixture Reaction Mixture IsatoicAnhydride->ReactionMixture nButylamine n-Butylamine nButylamine->ReactionMixture Solvent Solvent (e.g., Ethanol) Solvent->ReactionMixture Reflux Reflux ReactionMixture->Reflux Cooling Cooling Reflux->Cooling Evaporation Solvent Evaporation Cooling->Evaporation CrudeProduct Crude Product Evaporation->CrudeProduct Purification Purification CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Proposed synthesis workflow for this compound.
Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound will be determined by assessing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[9][10]

Experimental Protocol: Broth Microdilution Method

  • Preparation of Inoculum: A standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) will be prepared to a turbidity equivalent to a 0.5 McFarland standard.[6]

  • Serial Dilution: The synthesized compound will be serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well will be inoculated with the prepared microbial suspension.

  • Controls: Positive (microorganism and medium), negative (medium only), and drug controls (standard antibiotics like ciprofloxacin and vancomycin, and an antifungal like clotrimazole) will be included.

  • Incubation: The plates will be incubated at the optimal temperature for the respective microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no growth will be sub-cultured onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[11]

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation SerialDilution Serial Dilution of Compound SerialDilution->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC Determine MIC Incubation->MIC MBC_Plating Sub-culture for MBC MIC->MBC_Plating MBC Determine MBC MBC_Plating->MBC MTT_Assay_Workflow CellSeeding Seed Cancer Cells CompoundTreatment Treat with Compound CellSeeding->CompoundTreatment Incubation Incubate CompoundTreatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition FormazanFormation Formazan Formation MTT_Addition->FormazanFormation Solubilization Solubilize Formazan FormazanFormation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50 Calculate IC50 Absorbance->IC50 HDAC_Inhibition_Pathway cluster_signaling HDAC-mediated Gene Silencing cluster_inhibition Inhibition by this compound Histone Histone Protein AcetylGroup Acetyl Group Histone->AcetylGroup TranscriptionFactors Transcription Factors Histone->TranscriptionFactors Blocks Access Histone->TranscriptionFactors Allows Access HDAC HDAC Enzyme AcetylGroup->HDAC Removes HDAC->Histone Deacetylates InhibitedHDAC Inhibited HDAC GeneExpression Gene Expression TranscriptionFactors->GeneExpression Inhibits TranscriptionFactors->GeneExpression Promotes Inhibitor This compound Inhibitor->HDAC Inhibits InhibitedHDAC->Histone No Deacetylation

References

Efficacy comparison between 2-amino-N-butylbenzamide and other benzamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and analgesic properties. This guide provides a comparative overview of the efficacy of 2-amino-N-substituted benzamide derivatives, with a focus on how the nature of the N-substituent influences their therapeutic potential. While specific experimental data for 2-amino-N-butylbenzamide is not extensively available in peer-reviewed literature, this guide will draw comparisons from closely related analogs to highlight key structure-activity relationships.

Antimicrobial Efficacy

A study of 2-aminobenzamide derivatives has demonstrated their potential as antimicrobial agents. The efficacy of these compounds is significantly influenced by the substituent at the N-position of the benzamide core. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several 2-amino-N-substituted benzamides against a panel of bacterial and fungal strains.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 2-Amino-N-Substituted Benzamide Derivatives [1][2]

CompoundN-SubstituentS. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)A. fumigatus (Fungus)C. albicans (Fungus)
1 4-Fluorophenyl>100>100>100>100>100>100
2 4-Chlorophenyl50100>100>100100>100
3 4-Bromophenyl2550100>10050100
4 4-Methoxyphenyl12.5255010012.525
5 p-Tolyl50100>100>100100>100
Amphotericin B -----0.51
Gentamicin -42816--

Note: Data for this compound was not available in the cited studies. The presented data for related compounds illustrates the impact of N-substitution on antimicrobial activity.

Anticancer Efficacy: Targeting Cellular Proliferation

Benzamide derivatives have emerged as a promising class of anticancer agents, often exerting their effects through mechanisms such as histone deacetylase (HDAC) inhibition and disruption of tubulin polymerization.

Histone Deacetylase (HDAC) Inhibition

Many benzamide derivatives function as HDAC inhibitors, leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modification can alter gene expression, resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.

HDAC_Inhibition_Pathway HDAC Inhibition Signaling Pathway HDACi Benzamide Derivative (HDAC Inhibitor) HDAC HDAC HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression p21 p21 (CDKN1A) Upregulation GeneExpression->p21 ProApoptotic Pro-apoptotic Proteins (e.g., Bim, Bax) Upregulation GeneExpression->ProApoptotic CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis ProApoptotic->Apoptosis

Caption: Mechanism of action for benzamide derivatives as HDAC inhibitors.

Tubulin Polymerization Inhibition

Certain benzamide derivatives disrupt the formation of microtubules, which are essential for cell division. By binding to tubulin, these compounds inhibit its polymerization into microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Tubulin_Inhibition_Pathway Tubulin Polymerization Inhibition Pathway TubulinI Benzamide Derivative (Tubulin Inhibitor) Tubulin Tubulin Dimers TubulinI->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Disruption Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action for benzamide derivatives as tubulin polymerization inhibitors.

While direct comparative data for this compound in anticancer assays is limited, studies on structurally related anthranilamides demonstrate potent activity. For instance, certain novel anthranilamide derivatives have shown significant antiproliferative effects against human colon carcinoma (HCT 116) and breast adenocarcinoma (MDA-MB-231) cell lines, with some compounds inducing apoptosis and cell cycle arrest at the G1 and S phases.[3]

Table 2: Anticancer Activity (IC₅₀ in µM) of Representative Anthranilamide Derivatives [3]

CompoundLinkerHCT 116MDA-MB-231
7a Flexible2.5 ± 0.33.1 ± 0.4
7b Flexible1.8 ± 0.22.2 ± 0.3
7c Flexible0.9 ± 0.11.5 ± 0.2
11a Flexible3.2 ± 0.44.0 ± 0.5
11b Flexible2.8 ± 0.33.5 ± 0.4

Note: This data is for anthranilamide derivatives, which are structurally similar to 2-aminobenzamides, and is presented to illustrate the potential anticancer efficacy of this class of compounds.

Experimental Protocols

Synthesis of 2-Amino-N-Substituted Benzamide Derivatives

A general and efficient method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a corresponding amine.[1][2]

Synthesis_Workflow General Synthesis of 2-Aminobenzamide Derivatives IsatoicAnhydride Isatoic Anhydride Reaction Reaction Mixture IsatoicAnhydride->Reaction Amine R-NH2 (e.g., n-butylamine) Amine->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Heating Heating/Reflux Reaction->Heating Precipitation Precipitation upon cooling Heating->Precipitation Filtration Filtration Precipitation->Filtration Product 2-Amino-N-R-benzamide Filtration->Product

Caption: Workflow for the synthesis of 2-amino-N-substituted benzamides.

Procedure:

  • Isatoic anhydride (1 equivalent) is dissolved in a suitable solvent, such as dimethylformamide (DMF).

  • The desired amine (1 equivalent), for instance, n-butylamine, is added to the solution.

  • The reaction mixture is heated under reflux for several hours.

  • Upon cooling, the product typically precipitates out of the solution.

  • The solid product is collected by filtration and can be further purified by recrystallization.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Procedure:

  • A two-fold serial dilution of each benzamide derivative is prepared in a 96-well microtiter plate with Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the benzamide derivatives against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • An MTT solution is added to each well, and the plates are incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion

The N-substituent of the 2-aminobenzamide scaffold plays a critical role in determining the biological efficacy of these derivatives. As illustrated by the antimicrobial data, modifications to the N-phenyl ring can significantly enhance activity against both bacteria and fungi. Similarly, in the context of anticancer research, the overall structure of the benzamide derivative dictates its mechanism of action, whether through HDAC inhibition, tubulin polymerization disruption, or other pathways. While direct experimental data on this compound remains to be broadly published, the comparative analysis of its analogs underscores the vast potential of this chemical class in drug discovery and development. Further investigation into the synthesis and biological evaluation of a wider range of N-alkyl and N-aryl-2-aminobenzamides is warranted to fully explore their therapeutic promise.

References

Cross-Reactivity of 2-amino-N-butylbenzamide: A Comparative Analysis Across Assay Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the specificity of analytical methods is paramount to generating reliable data. This guide provides a comparative analysis of the potential cross-reactivity of 2-amino-N-butylbenzamide in common assay platforms, namely immunoassays and high-performance liquid chromatography (HPLC). Due to a lack of publicly available, direct quantitative cross-reactivity data for this compound, this guide will draw upon established principles of assay specificity and data from structurally similar compounds, such as procainamide and its metabolites, to provide a framework for assessing potential interferences.

Immunoassay Cross-Reactivity

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are frequently employed for the quantification of small molecules. Their specificity is dictated by the binding characteristics of the antibodies used. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[1] This can lead to inaccurate quantification and false-positive results.

Structural Comparison and Predicted Cross-Reactivity:

This compound shares a core benzamide structure with the antiarrhythmic drug procainamide and its active metabolite, N-acetylprocainamide (NAPA). The primary structural difference lies in the substituent at the para-amino group and the nature of the amide side chain.

CompoundStructureKey Features Relevant to Antibody Recognition
This compound 2-aminobenzamide core with an N-butyl group.Primary aromatic amine, benzamide linkage, alkyl side chain.
Procainamide p-aminobenzamide core with a diethylaminoethyl side chain.Primary aromatic amine, benzamide linkage, tertiary amine in the side chain.
N-acetylprocainamide (NAPA) p-acetamidobenzamide core with a diethylaminoethyl side chain.Acetylated aromatic amine, benzamide linkage, tertiary amine in the side chain.

Given the shared benzamide core, it is plausible that antibodies generated against procainamide or NAPA could exhibit cross-reactivity with this compound. The degree of cross-reactivity would depend on the specific epitopes recognized by the antibody. An antibody targeting the p-aminobenzoyl portion of procainamide would likely show significant cross-reactivity with this compound. Conversely, an antibody recognizing the diethylaminoethyl side chain of procainamide would be expected to have lower cross-reactivity.

Illustrative Cross-Reactivity Data for Procainamide and NAPA Immunoassays:

While specific data for this compound is unavailable, studies on procainamide and NAPA immunoassays demonstrate the importance of evaluating cross-reactivity with related compounds. For instance, immunoassays for NAPA have been compared, revealing that polyclonal antibody-based assays can show a positive bias compared to monoclonal antibody-based or HPLC methods, suggesting potential cross-reactivity with other substances.[2][3]

Table 1: Hypothetical Cross-Reactivity Profile for a Procainamide Immunoassay

This table illustrates how cross-reactivity data for a hypothetical competitive immunoassay targeting procainamide might be presented. The percentage of cross-reactivity is calculated as: (Concentration of Procainamide at 50% inhibition / Concentration of Cross-Reactant at 50% inhibition) x 100.

CompoundConcentration at 50% Inhibition (IC50)% Cross-Reactivity
Procainamide10 ng/mL100%
N-acetylprocainamide (NAPA)200 ng/mL5%
This compound To be determined experimentallyPredicted Low to Moderate
p-aminobenzoic acid>10,000 ng/mL<0.1%

High-Performance Liquid Chromatography (HPLC) Specificity

HPLC offers a higher degree of specificity compared to immunoassays due to its ability to physically separate compounds based on their physicochemical properties before detection.[4] The specificity of an HPLC method is established during validation by demonstrating that the peak corresponding to the analyte of interest is not affected by the presence of other components, such as impurities, degradation products, or related compounds.[5]

Interference Testing in HPLC Method Validation:

A validated HPLC method for the quantification of this compound would involve a rigorous assessment of specificity. This is typically achieved by:

  • Analysis of a Placebo Matrix: Injecting a sample of the matrix (e.g., plasma, formulation buffer) without the analyte to ensure no interfering peaks are present at the retention time of this compound.

  • Spiking Studies: Introducing structurally related compounds, including procainamide, NAPA, and potential synthetic precursors, into the sample to demonstrate that they are well-resolved from the this compound peak.

  • Peak Purity Analysis: Utilizing a photodiode array (PDA) detector to assess the spectral purity of the analyte peak, confirming that it is not co-eluting with any other substance.[4]

Table 2: Example of Specificity Data from a Validated HPLC Method for this compound

Potential InterferentRetention Time (min)Resolution from this compoundPeak Purity of this compound
This compound 5.2->0.999
Procainamide3.8>2.0Not Applicable
N-acetylprocainamide4.5>1.5Not Applicable
2-aminobenzoic acid2.1>3.0Not Applicable

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a general procedure for determining the cross-reactivity of this compound in a competitive ELISA designed for a primary analyte (e.g., procainamide).

Materials:

  • Microtiter plates pre-coated with the primary analyte-protein conjugate.

  • Primary antibody specific to the primary analyte.

  • Enzyme-conjugated secondary antibody.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • Standard solutions of the primary analyte.

  • Test solutions of this compound at various concentrations.

Procedure:

  • Prepare serial dilutions of the primary analyte standard and this compound in assay buffer.

  • Add a fixed concentration of the primary antibody to all wells.

  • Add the standard dilutions and test compound dilutions to the respective wells.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three to five times with wash buffer.

  • Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour.

  • Wash the plate as before.

  • Add the substrate solution and incubate in the dark until color develops.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Plot the absorbance versus the logarithm of the concentration for both the primary analyte and this compound to determine their respective IC50 values.

  • Calculate the percent cross-reactivity.

HPLC Method for Specificity Validation

This protocol describes a general reversed-phase HPLC method for assessing the specificity of this compound quantification.

Instrumentation and Conditions:

  • HPLC System: With a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the absorbance maximum of this compound).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard stock solution of this compound and stock solutions of potential interferents (e.g., procainamide, NAPA).

  • Prepare a system suitability solution containing this compound and the potential interferents at a known concentration.

  • Inject the system suitability solution to verify that all compounds are adequately resolved. The resolution between adjacent peaks should be greater than 1.5.

  • Prepare a spiked sample by adding known amounts of the potential interferents to a sample containing this compound.

  • Inject the spiked sample and a non-spiked sample.

  • Compare the chromatograms to ensure that the peak for this compound in the spiked sample is not distorted and that its retention time is unchanged.

  • Use the PDA detector to assess the peak purity of this compound in both the standard and the spiked sample.

Visualizations

Competitive_Immunoassay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Standards Prepare Primary Analyte and Test Compound Dilutions Add_Samples Add Standards and Test Compound Prep_Standards->Add_Samples Add_Antibody Add Primary Antibody to Coated Plate Add_Antibody->Add_Samples Incubate1 Incubate (Competitive Binding) Add_Samples->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Secondary Add Enzyme-Conjugated Secondary Antibody Wash1->Add_Secondary Incubate2 Incubate Add_Secondary->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Absorbance Read Absorbance Add_Stop->Read_Absorbance Plot_Curves Generate IC50 Curves Read_Absorbance->Plot_Curves Calculate_CR Calculate % Cross-Reactivity Plot_Curves->Calculate_CR HPLC_Specificity_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Evaluation Prep_Standards Prepare Standards of Analyte and Potential Interferents Inject_SS Inject System Suitability (Resolution Check) Prep_Standards->Inject_SS Prep_Samples Prepare Spiked and Non-Spiked Samples Inject_Samples Inject Samples Prep_Samples->Inject_Samples Inject_SS->Inject_Samples Analyze_Chromatograms Analyze Chromatograms (Retention Time, Peak Shape) Inject_Samples->Analyze_Chromatograms Assess_Purity Assess Peak Purity (PDA) Analyze_Chromatograms->Assess_Purity Determine_Specificity Determine Method Specificity Assess_Purity->Determine_Specificity

References

Unveiling the Potential of 2-Aminobenzamide Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminobenzamide scaffold represents a privileged structure in medicinal chemistry, offering a versatile foundation for the design of potent and selective inhibitors targeting a range of biological entities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-aminobenzamide analogs investigated as Histone Deacetylase (HDAC) inhibitors, Poly (ADP-ribose) polymerase (PARP) inhibitors, and antimicrobial agents. The information is supported by quantitative data from referenced studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Histone Deacetylase (HDAC) Inhibitors

The 2-aminobenzamide moiety serves as an effective zinc-binding group (ZBG) in HDAC inhibitors, offering an alternative to the more common hydroxamic acids. This class of inhibitors has demonstrated significant potential, particularly in the development of isoform-selective agents for cancer therapy.

Structure-Activity Relationship Insights

The typical pharmacophore for a 2-aminobenzamide-based HDAC inhibitor consists of three key components: the 2-aminobenzamide ZBG, a linker region, and a surface-recognition "cap" group. SAR studies have revealed several key trends:

  • The 2-Aminobenzamide Core: The primary amine and the amide carbonyl of the 2-aminobenzamide group are crucial for chelating the zinc ion in the active site of HDAC enzymes.

  • Linker Region: The nature and length of the linker connecting the ZBG to the cap group significantly influence potency and isoform selectivity.

  • Cap Group: The cap group interacts with the rim of the HDAC active site channel. Aromatic and heterocyclic cap groups have been extensively explored to enhance interactions with specific amino acid residues, thereby driving potency and selectivity. For instance, substitution on the cap group can be tailored to exploit differences in the active site architecture between HDAC isoforms.

Comparative Inhibitory Activity of 2-Aminobenzamide-Based HDAC Inhibitors
Compound IDTarget HDAC Isoform(s)IC50 (µM)Reference
MS-275 (Entinostat) HDAC1, HDAC2, HDAC30.51, 1.7, 2.0[1]
Compound 19f HDAC1, HDAC2, HDAC30.13, 0.28, 0.31[1]
Compound 21a HDAC1, HDAC20.26, 2.47[1]
Compound 10f HDAC1, HDAC2Selective for HDAC1[2]
Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorometric):

  • Reagents: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), and the test 2-aminobenzamide analogs.

  • Procedure: a. The test compounds are serially diluted in assay buffer and added to the wells of a 96-well microplate. b. Recombinant HDAC enzyme is added to each well, and the plate is incubated for a specified time (e.g., 15 minutes) at 37°C. c. The fluorogenic substrate is added to initiate the reaction, and the plate is incubated for a further period (e.g., 60 minutes) at 37°C. d. A developer solution (containing a protease, such as trypsin, and TSA to stop the HDAC reaction) is added to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent product. e. The fluorescence is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

HDAC_Inhibition_Pathway HDACi 2-Aminobenzamide HDAC Inhibitor HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition AcetylatedHistone Hyperacetylated Histone HDACi->AcetylatedHistone Histone Histone Protein (with Acetyl Groups) HDAC->Histone Deacetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistone->OpenChromatin TSG Tumor Suppressor Gene Expression OpenChromatin->TSG Apoptosis Apoptosis TSG->Apoptosis PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNAdamage DNA Single-Strand Break (SSB) PARP PARP Activation DNAdamage->PARP PARylation Poly(ADP-ribosyl)ation PARP->PARylation SSBaccumulation SSB Accumulation PARP->SSBaccumulation BER Base Excision Repair (BER) PARylation->BER DNARepair DNA Repair BER->DNARepair PARPi 2-Aminobenzamide PARP Inhibitor PARPi->PARP Inhibition DSB DNA Double-Strand Break (DSB) SSBaccumulation->DSB During Replication Apoptosis Apoptosis in HR- Deficient Cells DSB->Apoptosis Antimicrobial_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis start Synthesize 2-Aminobenzamide Analogs prepare_plates Prepare Agar Plates (Mueller-Hinton or Sabouraud) start->prepare_plates prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate Inoculate Agar Plates prepare_plates->inoculate prepare_inoculum->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds, Controls to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones compare Compare with Standards measure_zones->compare sar_analysis Determine Structure-Activity Relationship compare->sar_analysis

References

Unveiling the Antimicrobial Potential of 2-Aminobenzamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of a series of novel 2-aminobenzamide derivatives reveals significant variations in their antimicrobial efficacy against a panel of pathogenic bacteria and fungi. This guide presents a comparative analysis of their performance, supported by experimental data, to inform researchers and drug development professionals in the pursuit of new antimicrobial agents.

A study by Mabkhot et al. synthesized a series of ten 2-aminobenzamide derivatives and evaluated their ability to inhibit the growth of several medically important microorganisms.[1][2][3] The findings highlight a promising candidate, Compound 5, which demonstrated broad-spectrum activity, in some cases exceeding that of the standard control drugs.[1][2][3]

Comparative Antimicrobial Activity

The antimicrobial effects of the synthesized 2-aminobenzamide derivatives were assessed using the agar well diffusion method. The diameters of the inhibition zones, which indicate the extent of microbial growth inhibition, were measured in millimeters. The results are summarized in the table below.

CompoundGram-Positive BacteriaGram-Negative BacteriaFungi
Bacillus subtilis (RCMB 000107)Staphylococcus aureus (RCMB 000106)Pseudomonas aeruginosa (RCMB 000102)
1 13.4 ± 0.2514.1 ± 0.3212.5 ± 0.29
2 12.1 ± 0.1913.5 ± 0.2111.7 ± 0.36
3 14.2 ± 0.2815.3 ± 0.1913.1 ± 0.22
4 11.5 ± 0.3312.8 ± 0.2710.9 ± 0.19
5 18.5 ± 0.21 19.2 ± 0.25 17.8 ± 0.19
6 10.8 ± 0.2611.9 ± 0.3110.2 ± 0.24
7 15.1 ± 0.1816.4 ± 0.2314.3 ± 0.27
8 12.9 ± 0.2413.8 ± 0.1911.5 ± 0.31
9 11.2 ± 0.2912.5 ± 0.2610.6 ± 0.21
10 13.8 ± 0.2214.7 ± 0.2812.9 ± 0.18
Ampicillin 23.5 ± 0.2425.1 ± 0.19-
Clotrimazole ---

Data represents the mean diameter of the inhibition zone (mm) ± standard deviation. '-' indicates not tested. Data sourced from Mabkhot et al., 2014.

Among the tested compounds, Compound 5 emerged as the most potent antimicrobial agent, exhibiting significant activity against all tested bacterial and fungal strains.[1][2][3] Notably, its antifungal activity against Aspergillus fumigatus was superior to that of the standard drug, Clotrimazole.[1][2][3]

Experimental Protocols

The antimicrobial activity of the 2-aminobenzamide derivatives was determined using the agar well diffusion method. A detailed description of the experimental procedure is provided below.

1. Preparation of Microbial Cultures: The test microorganisms, including Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus), Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli), and fungi (Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans), were cultured in their respective appropriate media to achieve a suitable concentration of viable cells.

2. Preparation of Agar Plates: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi were prepared and sterilized. The molten agar was poured into sterile Petri dishes and allowed to solidify under aseptic conditions.

3. Inoculation of Agar Plates: A standardized inoculum of each test microorganism was uniformly spread over the surface of the solidified agar plates using a sterile cotton swab.

4. Preparation of Test Compounds and Controls: Solutions of the synthesized 2-aminobenzamide derivatives and the standard control drugs (Ampicillin for bacteria and Clotrimazole for fungi) were prepared at a concentration of 5 mg/mL in dimethyl sulfoxide (DMSO).

5. Agar Well Diffusion Assay: Wells of a standard diameter (e.g., 6 mm) were aseptically punched into the inoculated agar plates. A fixed volume (e.g., 100 µL) of each test compound solution, control drug solution, and DMSO (as a negative control) was added to the respective wells.

6. Incubation: The agar plates were incubated under appropriate conditions for microbial growth. Bacterial plates were typically incubated at 37°C for 24 hours, while fungal plates were incubated at 28-30°C for 48-72 hours.

7. Measurement of Inhibition Zones: Following incubation, the diameter of the clear zone of growth inhibition around each well was measured in millimeters. The experiment was performed in triplicate, and the average inhibition zone diameter was calculated.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Cultures D Inoculate Agar Plates A->D B Prepare Agar Plates B->D C Prepare Test Compounds F Add Compounds to Wells C->F E Create Wells in Agar D->E E->F G Incubate Plates F->G H Measure Inhibition Zones G->H I Compare Antimicrobial Activity H->I

Caption: Workflow for the agar well diffusion antimicrobial assay.

Signaling Pathways and Logical Relationships

The precise mechanism of action for these 2-aminobenzamide derivatives has not been fully elucidated in the referenced study. However, the observed broad-spectrum activity of compounds like Compound 5 suggests a mechanism that may target fundamental and conserved cellular processes in both bacteria and fungi. Potential targets could include cell wall synthesis, protein synthesis, or nucleic acid replication. Further studies are required to delineate the specific signaling pathways affected by these compounds.

G cluster_compound Compound Action cluster_targets Potential Cellular Targets cluster_outcome Outcome A 2-Aminobenzamide Derivative B Cell Wall Synthesis A->B C Protein Synthesis A->C D Nucleic Acid Replication A->D E Inhibition of Microbial Growth B->E C->E D->E

Caption: Plausible mechanisms of antimicrobial action.

References

Head-to-head comparison of different synthesis routes for 2-amino-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-amino-N-butylbenzamide, a key intermediate in the development of various pharmaceuticals, can be approached through several distinct chemical pathways. The selection of an optimal route is critical, balancing factors such as yield, reaction time, scalability, and environmental impact. This guide provides a comprehensive, data-driven comparison of the primary synthesis routes to this compound, offering detailed experimental protocols and quantitative data to inform strategic decisions in research and development.

At a Glance: Comparison of Synthesis Routes

Two principal strategies for the synthesis of this compound are presented: the reaction of isatoic anhydride with n-butylamine and a two-step sequence commencing with 2-nitrobenzoic acid. The isatoic anhydride route offers both conventional and microwave-assisted methodologies, providing a trade-off between reaction time and equipment requirements. The 2-nitrobenzoic acid pathway, while involving an additional step, presents an alternative for precursor selection and potential scalability.

Quantitative Data Summary
ParameterRoute 1: Isatoic Anhydride (Method A: Conventional)Route 1: Isatoic Anhydride (Method B: Microwave)Route 2: 2-Nitrobenzoic Acid
Starting Materials Isatoic Anhydride, n-ButylamineIsatoic Anhydride, n-Butylamine2-Nitrobenzoic Acid, n-Butylamine
Key Reagents DMFDMFThionyl Chloride, Hydrazine Hydrate, FeCl₃
Reaction Steps 112
Reaction Time ~6 hours5-10 minutesSeveral hours
Reported Yield (%) High (analogous compounds: 80-97%)[1]Good (analogous compounds: 62-84%)[1]Moderate to High (yields vary per step)
Reaction Temperature Reflux140-280 °CStep 1: Reflux; Step 2: Reflux
Purification RecrystallizationRecrystallizationColumn Chromatography, Recrystallization

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes for this compound.

Synthesis Route 1: From Isatoic Anhydride cluster_conventional Method A: Conventional Heating cluster_microwave Method B: Microwave Irradiation isatoic_anhydride Isatoic Anhydride conv_reaction DMF, Reflux, 6h isatoic_anhydride->conv_reaction mw_reaction DMF, 140-280°C, 5-10 min isatoic_anhydride->mw_reaction n_butylamine n-Butylamine n_butylamine->conv_reaction n_butylamine->mw_reaction product This compound conv_reaction->product mw_reaction->product

Caption: Synthesis of this compound from Isatoic Anhydride.

Synthesis Route 2: From 2-Nitrobenzoic Acid nitrobenzoic_acid 2-Nitrobenzoic Acid nitrobenzoyl_chloride 2-Nitrobenzoyl Chloride nitrobenzoic_acid->nitrobenzoyl_chloride 1. Acyl Chloride Formation thionyl_chloride Thionyl Chloride thionyl_chloride->nitrobenzoyl_chloride nitrobenzamide N-butyl-2-nitrobenzamide nitrobenzoyl_chloride->nitrobenzamide 2. Amidation n_butylamine n-Butylamine n_butylamine->nitrobenzamide reduction Reduction (e.g., Hydrazine/FeCl3) nitrobenzamide->reduction product This compound reduction->product 3. Nitro Group Reduction

Caption: Synthesis of this compound from 2-Nitrobenzoic Acid.

Experimental Protocols

Route 1: Synthesis from Isatoic Anhydride

This route offers a direct, one-step synthesis of this compound from commercially available starting materials. Two common methods are employed: conventional heating and microwave irradiation.

Method A: Conventional Heating

This classical approach involves the thermal condensation of isatoic anhydride and n-butylamine in a suitable solvent.

  • Materials:

    • Isatoic Anhydride

    • n-Butylamine

    • Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve isatoic anhydride (1.0 equivalent) in DMF.

    • To this solution, add n-butylamine (1.0 equivalent).

    • Heat the reaction mixture to reflux and maintain for approximately 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated product is collected by vacuum filtration.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Method B: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce the reaction time for the synthesis of this compound.

  • Materials:

    • Isatoic Anhydride

    • n-Butylamine

    • Dimethylformamide (DMF)

    • Microwave reactor vials

  • Procedure:

    • In a microwave reactor vial, combine isatoic anhydride (1.0 equivalent) and n-butylamine (1.0 equivalent) in DMF.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a temperature between 140-280 °C for 5-10 minutes.

    • After the reaction is complete, cool the vial to room temperature.

    • The product can be isolated by precipitation and filtration, followed by recrystallization.

Route 2: Synthesis from 2-Nitrobenzoic Acid

This two-step route involves the initial formation of N-butyl-2-nitrobenzamide, followed by the reduction of the nitro group to yield the final product.

Step 1: Synthesis of N-butyl-2-nitrobenzamide

  • Materials:

    • 2-Nitrobenzoic Acid

    • Thionyl Chloride (SOCl₂)

    • n-Butylamine

    • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Procedure:

    • Acyl Chloride Formation: In a round-bottom flask, suspend 2-nitrobenzoic acid (1.0 equivalent) in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain crude 2-nitrobenzoyl chloride.

    • Amidation: Dissolve the crude 2-nitrobenzoyl chloride in an anhydrous solvent such as DCM. Cool the solution in an ice bath. Slowly add a solution of n-butylamine (1.1 equivalents) in DCM to the cooled solution with stirring. Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Work-up: Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-butyl-2-nitrobenzamide, which can be purified by recrystallization or column chromatography.

Step 2: Reduction of N-butyl-2-nitrobenzamide to this compound

  • Materials:

    • N-butyl-2-nitrobenzamide

    • Hydrazine Hydrate

    • Iron(III) Chloride (FeCl₃) or Palladium on Carbon (Pd/C)

    • Methanol or Ethanol

  • Procedure (using Hydrazine/FeCl₃):

    • Dissolve N-butyl-2-nitrobenzamide (1.0 equivalent) and a catalytic amount of FeCl₃ in methanol.

    • To this solution, add hydrazine hydrate (excess) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify the crude this compound by column chromatography or recrystallization.

Conclusion

The choice of synthesis route for this compound is contingent upon the specific requirements of the research or development project. The isatoic anhydride pathway offers a more direct and atom-economical approach, with the microwave-assisted method providing a significant advantage in terms of reaction time.[1] The 2-nitrobenzoic acid route, while longer, provides an alternative set of starting materials and reaction conditions that may be more suitable for certain laboratory setups or scaling-up operations. The quantitative data and detailed protocols provided in this guide are intended to facilitate an informed decision-making process for the efficient and effective synthesis of this valuable chemical intermediate.

References

Benchmarking the Performance of 2-amino-N-butylbenzamide Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific inhibitory activity and biological target of 2-amino-N-butylbenzamide is limited. Therefore, this guide provides a comparative framework using Histone Deacetylases (HDACs) as a plausible target, given that the 2-aminobenzamide scaffold is a known feature of several HDAC inhibitors. The performance data for this compound presented herein is hypothetical and serves as a template for comparison once experimental data becomes available.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote chromatin condensation, leading to transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, most notably cancer, making them a key target for therapeutic intervention. The 2-aminobenzamide moiety is a recognized pharmacophore in a class of synthetic HDAC inhibitors that chelate the zinc ion in the enzyme's active site. This guide provides a comparative analysis of the hypothetical performance of this compound against established, clinically relevant HDAC inhibitors.

Quantitative Performance Data

The following tables summarize the inhibitory activity (IC50) of well-characterized 2-aminobenzamide-based HDAC inhibitors against Class I HDAC isoforms. These values are compiled from various sources and serve as a benchmark for evaluating novel compounds like this compound.

Table 1: Comparative Inhibitory Activity (IC50) of Selected HDAC Inhibitors

CompoundHDAC1 (μM)HDAC2 (μM)HDAC3 (μM)Reference(s)
This compound [Hypothetical Data] [Hypothetical Data] [Hypothetical Data] -
Entinostat (MS-275)0.243 - 0.510.4530.248 - 1.7[1][2][3]
Mocetinostat (MGCD0103)0.150.291.66[4][5][6][7]
Tacedinaline (CI-994)0.90.91.2[8][9][10][11]

Note: IC50 values can vary between different assays and experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparison.

Biochemical HDAC Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of purified HDAC isoforms in a cell-free system.

Principle: A fluorogenic substrate, typically a peptide with an acetylated lysine residue and a quenched fluorophore, is incubated with the HDAC enzyme. Deacetylation of the substrate by the HDAC allows a developer enzyme to cleave the peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to HDAC activity.

Materials:

  • Purified recombinant human HDAC1, HDAC2, or HDAC3

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer (e.g., Trypsin)

  • Test compounds (this compound and known inhibitors) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in HDAC Assay Buffer.

  • In a 96-well plate, add the diluted compounds, purified HDAC enzyme, and HDAC Assay Buffer.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the enzymatic reaction and initiate signal development by adding the developer solution.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit HDAC activity within intact cells.

Principle: Cells are treated with the test compound and a cell-permeable, fluorogenic HDAC substrate. The substrate is deacetylated by intracellular HDACs, and subsequent cell lysis and addition of a developer reagent generate a fluorescent signal.

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Cell-permeable fluorogenic HDAC substrate

  • Lysis/Developer Buffer containing a detergent and a developer enzyme

  • Test compounds dissolved in DMSO

  • 96-well clear-bottom black cell culture plate

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a defined period (e.g., 4-24 hours).

  • Add the cell-permeable HDAC substrate to the wells and incubate for 30-60 minutes.

  • Lyse the cells and initiate the development reaction by adding the Lysis/Developer Buffer.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the fluorescence intensity.

  • Determine the cellular IC50 values as described for the biochemical assay.

Mandatory Visualizations

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus HDAC HDAC (e.g., HDAC1, 2, 3) AcetylatedHistones Acetylated Histones HDAC->AcetylatedHistones Deacetylation Histones Histones Chromatin_Condensed Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin_Condensed Association with DNA Chromatin_Open Open Chromatin (Transcriptionally Active) AcetylatedHistones->Chromatin_Open Relaxation of DNA Gene Target Genes (e.g., p21, pro-apoptotic genes) Chromatin_Condensed->Gene Represses Transcription Gene Transcription Chromatin_Open->Transcription Allows mRNA mRNA Transcription->mRNA CellularEffects Cellular Effects: - Cell Cycle Arrest - Apoptosis - Differentiation mRNA->CellularEffects Translation Inhibitor This compound (or known inhibitor) Inhibitor->HDAC Inhibition

Caption: Mechanism of action of HDAC inhibitors leading to gene expression and cellular effects.

Experimental Workflow for IC50 Determination

Experimental_Workflow Start Start CompoundPrep Prepare Serial Dilutions of Inhibitors Start->CompoundPrep AssaySetup Set up Assay Plate: - Enzyme/Cells - Buffer - Inhibitor CompoundPrep->AssaySetup Reaction Initiate Reaction: Add Substrate AssaySetup->Reaction Incubation Incubate (37°C) Reaction->Incubation Development Stop Reaction & Add Developer Incubation->Development Measurement Measure Fluorescence Development->Measurement Analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve Measurement->Analysis Result Determine IC50 Value Analysis->Result

Caption: General workflow for determining the IC50 value of an HDAC inhibitor.

References

A Comparative Guide to the Reproducibility of 2-Aminobenzamide in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of 2-Aminobenzamide with Alternative Labeling Agents in N-Glycan Analysis

A critical aspect of experimental reproducibility is the choice of reagents and methodologies. In the field of glycobiology, 2-aminobenzamide (2-AB) is a widely used fluorescent label for the analysis of N-glycans. Its performance and reproducibility have been compared with other labeling agents, such as Procainamide (ProA) and RapiFluor-MS (RF-MS).

Quantitative Data Comparison: Repeatability of N-Glycan Analysis

The following table summarizes the repeatability of N-glycan analysis using 2-aminobenzamide (2-AB) in comparison to Procainamide and RapiFluor-MS. The data is presented as the average coefficient of variation (CV) for all glycan peaks, where a lower CV indicates higher repeatability.

Labeling AgentAverage CV of Replicates (All Glycan Peaks)Average R² of Duplicates (All Glycan Peaks)
2-Aminobenzamide (2-AB) 7.8%[1]95.6%[1]
Procainamide (ProA)4.4%[1]92.8%[1]
RapiFluor-MS (RF-MS)7.0%[1]87.8%[1]

Note: While 2-AB showed a slightly higher average CV compared to ProA, it demonstrated the highest correlation between duplicate samples (R² value), indicating good overall reproducibility.[1]

Experimental Protocols

To ensure the reproducibility of experimental results, it is crucial to follow detailed and consistent protocols. Below is a representative protocol for the labeling of N-glycans with 2-aminobenzamide.

Protocol for 2-Aminobenzamide (2-AB) Labeling of N-Glycans

This protocol outlines the key steps for the enzymatic release of N-glycans from a glycoprotein, followed by fluorescent labeling with 2-aminobenzamide.

1. Glycan Release (Deglycosylation):

  • Denaturation: Dissolve 10-100 µg of the glycoprotein in a denaturing buffer (e.g., containing SDS and a reducing agent like DTT). Heat the sample at 95°C for 5 minutes to denature the protein.

  • Enzymatic Digestion: Cool the sample to room temperature and add a non-ionic detergent (e.g., Triton X-100 or NP-40) to sequester the SDS. Add PNGase F enzyme to the reaction mixture.

  • Incubation: Incubate the sample at 37°C for 12-18 hours (overnight) to ensure complete release of N-linked glycans.

2. Glycan Labeling with 2-Aminobenzamide:

  • Drying: Dry the released glycans in a vacuum centrifuge.

  • Labeling Reaction: Prepare a labeling solution containing 2-aminobenzamide and a reducing agent (e.g., sodium cyanoborohydride) in a solvent mixture of DMSO and glacial acetic acid. Add the labeling solution to the dried glycans.

  • Incubation: Incubate the reaction mixture at 65°C for 2-3 hours.

3. Purification of Labeled Glycans:

  • Solid-Phase Extraction (SPE): Use a hydrophilic interaction liquid chromatography (HILIC) SPE cartridge to separate the labeled glycans from excess labeling reagents and other impurities.

  • Washing: Wash the cartridge with a high percentage of organic solvent (e.g., acetonitrile) to remove hydrophobic impurities and excess 2-AB.

  • Elution: Elute the labeled glycans with an aqueous buffer or a low percentage of organic solvent.

  • Drying: Dry the eluted glycans in a vacuum centrifuge before analysis.

4. Analysis:

  • The purified 2-AB labeled glycans can be analyzed by various techniques, including HILIC-HPLC with fluorescence detection or mass spectrometry.

Signaling Pathways and Experimental Workflows

Many derivatives of 2-aminobenzamide are being investigated as inhibitors of various signaling pathways, particularly those involved in cancer cell proliferation and survival. A common target for such inhibitors are protein kinases within receptor tyrosine kinase (RTK) signaling pathways.

Representative Receptor Tyrosine Kinase (RTK) Signaling Pathway

The following diagram illustrates a simplified RTK signaling pathway that can be targeted by small molecule inhibitors, including those from the 2-aminobenzamide class.

RTK_Signaling_Pathway ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization adaptor Adaptor Proteins (e.g., GRB2) dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription nucleus Gene Expression (Proliferation, Survival) transcription->nucleus inhibitor 2-Aminobenzamide Derivative (Inhibitor) inhibitor->rtk Inhibition

Caption: A simplified RTK signaling pathway often targeted by kinase inhibitors.

Experimental Workflow for N-Glycan Analysis

The following diagram outlines the general workflow for N-glycan analysis, highlighting the key stages where reproducibility is critical.

N_Glycan_Workflow start Glycoprotein Sample release N-Glycan Release (PNGase F) start->release labeling Fluorescent Labeling (e.g., 2-AB) release->labeling cleanup Purification (HILIC SPE) labeling->cleanup analysis Analysis (HILIC-UPLC-FLR/MS) cleanup->analysis end Data Interpretation analysis->end

Caption: General experimental workflow for N-glycan analysis.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Amino-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides crucial safety and logistical information for the proper disposal of 2-amino-N-butylbenzamide, ensuring operational safety and regulatory compliance. The following procedural guidance is intended for researchers, scientists, and drug development professionals.

All chemical waste is regulated and must be disposed of following established protocols.[1][2] It is imperative to treat this compound as a hazardous substance and manage its disposal through your institution's Environmental Health and Safety (EHS) program.[1][3] Never dispose of this chemical in the regular trash or down the sewer system.[1][4]

Summary of Key Disposal and Safety Information

The following table summarizes critical data for the safe handling and disposal of this compound and analogous compounds.

ParameterInformationSource
Chemical Name This compound
Molecular Formula C11H16N2O[5]
Molecular Weight 192.26 g/mol [5]
Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]
Personal Protective Equipment (PPE) Tightly fitting safety goggles, chemical-resistant gloves, lab coat.[4][6]
In case of Spillage Collect and arrange for disposal in suitable, closed containers. Remove ignition sources.[4]
Incompatible Materials Strong oxidizing agents.[7][8]

Detailed Disposal Protocol

The proper disposal of this compound must be handled as a hazardous waste procedure. Adherence to these steps is critical for safety and compliance.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including contaminated materials (e.g., gloves, weighing paper, pipette tips), as hazardous waste.[3][9]

  • Segregate this waste from other chemical waste streams to avoid incompatible mixtures, unless explicitly permitted by your institution's EHS guidelines.[1][10] Store acids and bases separately.[10]

Step 2: Waste Collection and Containment

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.[4]

  • Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a secure cap that is compatible with the solvent.[6] Plastic containers are generally preferred over glass for hazardous waste when compatibility is not an issue.[1][11]

  • Ensure waste containers are in good condition, with no leaks or rust.[9] Keep containers closed at all times except when adding waste.[2][9][12]

Step 3: Labeling of Waste Containers

Properly label all waste containers with a hazardous waste tag provided by your EHS department.[1][3] The label must include the following information:

  • The words "Hazardous Waste".[1]

  • Full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[1]

  • For mixtures, list each chemical and its approximate percentage.[1]

  • Date of waste generation.[1]

  • Your name, department, and contact information.[1]

Step 4: Storage of Chemical Waste

  • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[10][11]

  • The storage area should be away from general laboratory traffic and incompatible materials.[6]

  • Ensure secondary containment is used for liquid waste to prevent spills.[3]

Step 5: Arranging for Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1][3] Do not transport hazardous waste yourself.[3]

  • Provide the EHS department with a complete list of the chemicals to be disposed of.[1]

Step 6: Decontamination of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical.[3][9]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[3][9]

  • After triple-rinsing, deface the original label on the container, and it may then be disposed of as regular trash.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_collection Waste Generation & Collection cluster_labeling_storage Labeling & Storage cluster_disposal Disposal cluster_decontamination Empty Container Decontamination start Start: Generate This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in a Compatible, Sealed Container ppe->collect_waste segregate_waste Segregate from Incompatible Chemicals collect_waste->segregate_waste triple_rinse Triple-Rinse Empty Container collect_waste->triple_rinse For Empty Containers label_container Label with 'Hazardous Waste' Tag (Full Chemical Name, Date, Contact) segregate_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste secondary_containment Use Secondary Containment for Liquid Waste store_waste->secondary_containment contact_ehs Contact EHS for Waste Pickup secondary_containment->contact_ehs ehs_disposal EHS Manages Disposal via Licensed Facility contact_ehs->ehs_disposal end End: Proper Disposal Complete ehs_disposal->end collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container in Regular Trash triple_rinse->dispose_container collect_rinsate->label_container Label Rinsate Waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-amino-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for handling 2-amino-N-butylbenzamide in a laboratory setting. The following protocols are based on safety data for structurally related aromatic amines and benzamides in the absence of a specific Safety Data Sheet (SDS) for this compound. Adherence to these procedures is vital for ensuring a safe research environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure to this compound. The required PPE is summarized in the table below.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide protection against splashes, while a face shield offers broader protection, especially when handling larger quantities.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently as all disposable gloves have some level of permeability.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator will depend on the specific conditions.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for the safe handling of this compound and to maintain experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1]

  • Personnel Training: All personnel involved must be trained on the specific hazards and handling procedures for this compound.

  • PPE Adherence: Don all required PPE as outlined in the table above before entering the designated handling area.[1]

Step 2: Handling the Compound

  • Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation risks.[1]

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[1]

  • General Handling: All procedures should be carried out in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2][3]

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly clean the work area after handling is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it segregated from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification and Segregation:

    • Label a dedicated, chemically compatible waste container with "Hazardous Waste" and the full chemical name "this compound".[5]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[5]

  • Waste Streams:

    • Solid Waste: Collect unused or contaminated solid this compound in a designated solid hazardous waste container.

    • Solutions: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container.

    • Contaminated Labware: Dispose of items such as pipette tips and gloves in a designated solid hazardous waste container.[1]

  • Disposal Method:

    • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

    • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[2]

    • Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill after being punctured to prevent reuse.[2]

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Store Compound Store Compound Decontaminate Work Area->Store Compound Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Dispose via Licensed Contractor Dispose via Licensed Contractor Label Waste Container->Dispose via Licensed Contractor

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-butylbenzamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-butylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.